molecular formula C10H19NO B13297076 9-Methyl-4-oxa-1-azaspiro[5.5]undecane

9-Methyl-4-oxa-1-azaspiro[5.5]undecane

Cat. No.: B13297076
M. Wt: 169.26 g/mol
InChI Key: DVLJJKWPSYQBCL-UHFFFAOYSA-N
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Description

9-Methyl-4-oxa-1-azaspiro[5.5]undecane is a useful research compound. Its molecular formula is C10H19NO and its molecular weight is 169.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-Methyl-4-oxa-1-azaspiro[5.5]undecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Methyl-4-oxa-1-azaspiro[5.5]undecane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

9-methyl-4-oxa-1-azaspiro[5.5]undecane

InChI

InChI=1S/C10H19NO/c1-9-2-4-10(5-3-9)8-12-7-6-11-10/h9,11H,2-8H2,1H3

InChI Key

DVLJJKWPSYQBCL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)COCCN2

Origin of Product

United States

Foundational & Exploratory

Synthesis of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive to escape "flatland" in modern drug discovery has accelerated the adoption of spirocyclic scaffolds. By replacing planar morpholine or piperidine rings with spirocyclic bioisosteres, medicinal chemists can significantly enhance a drug candidate's physicochemical properties, including aqueous solubility, metabolic stability, and target selectivity [2].

This whitepaper provides an in-depth, scalable synthetic strategy for 9-Methyl-4-oxa-1-azaspiro[5.5]undecane (CAS: 938374-36-8) [3]. Operating as a Senior Application Scientist, I have designed this guide to move beyond mere procedural lists. Instead, it explores the mechanistic causality behind each reagent choice and establishes a self-validating experimental framework to ensure high-fidelity replication in your laboratory.

Retrosynthetic Analysis & Mechanistic Rationale

The construction of the 4-oxa-1-azaspiro[5.5]undecane core requires the precise formation of a quaternary spiro center flanked by a nitrogen and an oxygen-containing alkyl chain.

Phase 1: Quaternary Center Establishment

We initiate the synthesis from 4-methylcyclohexanone. To establish the quaternary amino acid precursor, we utilize the Bucherer-Bergs reaction rather than a standard Strecker synthesis.

  • Causality: The Strecker reaction on hindered cyclohexanones is highly reversible and often yields poor conversions to the amino nitrile. The Bucherer-Bergs reaction circumvents this by driving the equilibrium forward through the precipitation of a highly stable hydantoin intermediate [1]. Furthermore, thermodynamic control ensures the bulky hydantoin moiety adopts an equatorial position, establishing a predictable diastereomeric ratio.

Phase 2: Morpholine Annulation

The spiro-amino acid is reduced to an amino alcohol, which serves as the bifunctional nucleophile for the morpholine ring.

  • Causality: By reacting the amino alcohol with chloroacetyl chloride, we selectively acylate the nitrogen. The subsequent addition of sodium hydride (NaH) irreversibly deprotonates the primary alcohol, triggering a highly favored 6-exo-tet intramolecular Williamson ether synthesis to form a morpholin-3-one intermediate.

Phase 3: Final Reduction

The final step requires the reduction of the morpholinone amide to the target spiro-amine. We employ Borane-THF (BH₃·THF) over Lithium Aluminum Hydride (LiAlH₄) for this late-stage reduction to prevent potential ring-opening side reactions and ensure high chemoselectivity.

G A 4-Methylcyclohexanone B Spiro Hydantoin A->B KCN, (NH4)2CO3 C Amino Acid B->C NaOH, Δ D Amino Alcohol C->D LiAlH4 E Chloroacetamide D->E ClCH2COCl, Et3N F Morpholin-3-one E->F NaH, THF G 9-Methyl-4-oxa-1-azaspiro[5.5]undecane F->G BH3·THF

Retrosynthetic workflow for 9-Methyl-4-oxa-1-azaspiro[5.5]undecane.

Quantitative Data & Optimization Metrics

The following table summarizes the optimized reaction parameters, expected yields, and critical control points for the 6-step synthesis.

StepTransformationPrimary ReagentsTemp (°C)Time (h)Expected Yield
1 Bucherer-BergsKCN, (NH₄)₂CO₃, EtOH/H₂O601885 - 90%
2 Hydantoin Hydrolysis3M NaOH (aq)1002475 - 80%
3 Carboxyl ReductionLiAlH₄, THF651280 - 85%
4 N-AcylationChloroacetyl chloride, Et₃N0 to 25490 - 95%
5 CyclizationNaH, THF0 to 25870 - 85%
6 Amide ReductionBH₃·THF, THF651275 - 80%

Experimental Protocols: A Self-Validating System

Every protocol below is designed with integrated validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Step 1: Synthesis of 8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione
  • Reaction: Suspend 4-methylcyclohexanone (1.0 eq) in a 1:1 mixture of EtOH and H₂O (0.5 M). Add (NH₄)₂CO₃ (3.0 eq) and stir for 15 minutes. Carefully add KCN (1.5 eq) in portions.

  • Heating: Seal the vessel and heat to 60 °C for 18 hours.

  • Workup: Cool the mixture to 0 °C. The hydantoin will precipitate as a white solid. Filter, wash with ice-cold water, and dry under a vacuum.

  • Validation Checkpoint: LC-MS should show [M+H]⁺ corresponding to the hydantoin. IR spectroscopy must reveal distinct imide C=O stretches at ~1710 and 1770 cm⁻¹.

Step 2: Hydrolysis to 1-Amino-4-methylcyclohexanecarboxylic Acid
  • Reaction: Suspend the hydantoin (1.0 eq) in 3M aqueous NaOH (10 volumes).

  • Heating: Reflux at 100 °C for 24 hours until the suspension becomes a clear solution.

  • Workup: Cool to room temperature and carefully adjust the pH to 6.5 using 6M HCl. The zwitterionic amino acid will precipitate. Filter and dry thoroughly.

  • Validation Checkpoint: Ninhydrin stain on TLC must be positive (purple/blue). IR should show a broad zwitterionic N-H/O-H stretch (3100-2600 cm⁻¹) and a carboxylate peak at ~1580 cm⁻¹.

Step 3: Reduction to (1-Amino-4-methylcyclohexyl)methanol
  • Reaction: Suspend LiAlH₄ (2.5 eq) in anhydrous THF at 0 °C under N₂. Slowly add the amino acid (1.0 eq) in small portions to manage H₂ evolution.

  • Heating: Reflux the mixture for 12 hours.

  • Workup (Fieser Method): Cool to 0 °C. For every x grams of LiAlH₄ used, sequentially add x mL of H₂O, x mL of 15% NaOH, and 3x mL of H₂O. Stir until the aluminum salts form a granular white precipitate. Filter through Celite and concentrate the filtrate.

  • Validation Checkpoint: Disappearance of the carboxylate signal in IR. LC-MS shows[M+H]⁺ for the amino alcohol.

Mechanism N1 Amino Alcohol Primary OH, Secondary NH N2 N-Acylation Chloroacetyl Chloride N1->N2 N3 Alkoxide Formation NaH Deprotonation N2->N3 N4 6-exo-tet Cyclization Intramolecular SN2 N3->N4 N5 Morpholin-3-one Target Precursor N4->N5

Mechanistic pathway for the morpholine ring annulation.

Step 4: N-Acylation to Chloroacetamide
  • Reaction: Dissolve the amino alcohol (1.0 eq) and Et₃N (2.0 eq) in anhydrous DCM at 0 °C. Add chloroacetyl chloride (1.1 eq) dropwise.

  • Stirring: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint: LC-MS must show the addition of the chloroacetyl group (+76 Da mass shift). IR shows a strong amide I band at ~1650 cm⁻¹.

Step 5: Intramolecular Etherification (Cyclization)
  • Reaction: Dissolve the chloroacetamide (1.0 eq) in anhydrous THF at 0 °C. Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise.

  • Stirring: The irreversible deprotonation of the alcohol drives the 6-exo-tet cyclization. Stir at room temperature for 8 hours.

  • Workup: Carefully quench with H₂O. Extract with EtOAc, dry, and purify via silica gel chromatography to yield 9-methyl-4-oxa-1-azaspiro[5.5]undecan-2-one.

  • Validation Checkpoint: LC-MS shows a mass shift corresponding to the loss of HCl (-36 Da). IR confirms the retention of the amide C=O stretch but complete disappearance of the broad O-H stretch.

Step 6: Final Reduction to Target Spirocycle
  • Reaction: Dissolve the morpholinone (1.0 eq) in anhydrous THF. Add BH₃·THF (1.0 M solution, 3.0 eq) dropwise at room temperature.

  • Heating: Reflux for 12 hours.

  • Workup: Cool to 0 °C and carefully quench with MeOH to destroy excess borane. Add 1M HCl and reflux for 1 hour to break the stable boron-nitrogen complex. Cool, basify to pH 10 with 1M NaOH, and extract with DCM. Concentrate to yield 9-Methyl-4-oxa-1-azaspiro[5.5]undecane .

  • Validation Checkpoint: Complete disappearance of the amide C=O stretch in IR. LC-MS confirms the exact mass of the final target. NMR (¹H and ¹³C) will confirm the spirocyclic structure and the diastereomeric purity of the methyl group.

References

  • Google Patents. "WO2019150119A1 - 4-hydroxypiperidine derivatives and their use as inhibitors of ubiquitin specific protease 19 (usp19)." Google Patents, Aug. 2019.

Engineering 3D Chemical Space: Physicochemical Profiling and Application of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping "Flatland"

For decades, medicinal chemistry has relied heavily on sp²-hybridized, planar aromatic rings to build drug scaffolds. However, these "flat" molecules frequently suffer from poor aqueous solubility, high plasma protein binding, and off-target promiscuity—most notably, hERG channel liability. To overcome these bottlenecks, the industry is shifting toward sp³-rich, three-dimensional architectures.

As an application scientist specializing in scaffold design, I leverage spirocyclic amines as premium bioisosteres for standard morpholines, piperidines, and piperazines[1]. This whitepaper provides an in-depth technical evaluation of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane (CAS: 938374-36-8) , detailing its physicochemical advantages, mechanistic rationale, and validated protocols for its incorporation into active pharmaceutical ingredients (APIs).

Structural Rationale and the Fsp³ Paradigm

9-Methyl-4-oxa-1-azaspiro[5.5]undecane consists of a morpholine ring and a 4-methylcyclohexane ring fused at a single spiro carbon.

The Causality of the Spiro Linkage: The spiro carbon enforces a strictly orthogonal (perpendicular) relationship between the two six-membered rings. This enhanced 3D trajectory prevents the planar π-π stacking that typically plagues aromatic scaffolds. By disrupting this stacking, the crystal lattice energy of the resulting drug molecule is significantly lowered. A lower lattice energy thermodynamically favors dissolution, drastically improving aqueous solubility [2]. Furthermore, maximizing the fraction of sp³ carbons (Fsp³) correlates statistically with higher progression rates from Phase I trials to clinical approval [3].

Physicochemical Profiling

Summarized below are the core quantitative metrics that make this spirocycle an elite building block:

ParameterValueMechanistic Rationale
Molecular Formula C₁₀H₁₉NOCore scaffold composition.
Molecular Weight 169.27 g/mol Low molecular weight (< 300 Da) ensures high ligand efficiency (LE) and leaves mass budget for the rest of the pharmacophore.
Fsp³ (Fraction sp³) 1.0 (10/10 carbons)100% sp³ character maximizes 3D spatial coverage, drastically reducing planar π-π stacking.
Topological Polar Surface Area (TPSA) 21.26 ŲOptimal for blood-brain barrier (BBB) penetration and cellular permeability, keeping the molecule well within Lipinski's limits.
Estimated pKa 8.5 – 9.0Ensures the amine is protonated at physiological pH (7.4), driving high aqueous solubility while maintaining a neutral fraction for membrane transit.
Estimated LogP 1.5 – 2.0Strikes an ideal lipophilic balance, avoiding the high clearance and promiscuity associated with highly lipophilic (LogP > 3) amines.

Pharmacokinetic (PK) & ADME Advantages

Substituting a standard morpholine or piperidine with 9-Methyl-4-oxa-1-azaspiro[5.5]undecane yields compounding benefits across the ADME spectrum:

  • Metabolic Stability: Standard morpholines are highly susceptible to CYP450-mediated α-oxidation, leading to rapid ring-opening and clearance. By fusing a 4-methylcyclohexane ring at the α-carbon (creating the spiro[5.5]undecane core), we introduce severe steric hindrance directly adjacent to the nitrogen. This steric shield physically blocks the CYP450 active site from accessing the α-protons, drastically lowering the intrinsic clearance (CLint) and extending the in vivo half-life.

  • Reduced hERG Liability: The hERG potassium channel is notorious for trapping flat, basic lipophilic amines. The spherical, bulky nature of the spiro[5.5]undecane system disrupts the pharmacophore required for hERG binding, widening the therapeutic window.

G A Standard sp2 Scaffolds (e.g., Aryl/Heteroaryl) B 9-Methyl-4-oxa-1-azaspiro[5.5]undecane (Spirocyclic Scaffold) A->B Bioisosteric Replacement C Increased Fsp3 Character B->C D Enhanced 3D Trajectory B->D E Improved Aqueous Solubility C->E F Reduced CYP450 Metabolism C->F G Lower hERG Liability D->G H Higher Clinical Success Rate E->H F->H G->H

Logical relationship between spirocyclic bioisosteric replacement and clinical success metrics.

Experimental Methodology: C-N Cross-Coupling Protocol

Incorporating a sterically hindered secondary amine like 9-Methyl-4-oxa-1-azaspiro[5.5]undecane into a heteroaryl core requires robust catalytic conditions. Traditional S_NAr often fails due to the steric hindrance around the spiro nitrogen. Therefore, a Palladium-catalyzed Buchwald-Hartwig amination utilizing a bulky, electron-rich phosphine ligand (e.g., BrettPhos) is required.

A Self-Validating Protocol System

This protocol is designed as a self-validating system. The causality of the degassing step is paramount: Palladium(0) is highly oxophilic. If oxygen is present, the catalyst irreversibly oxidizes, halting the catalytic cycle. You can visually validate the success of the oxidative addition step; the reaction mixture will transition from a dark purple/red (resting Pd₂(dba)₃) to a pale yellow/orange (active Pd-BrettPhos complex) upon heating. If the solution turns black, it indicates catalyst decomposition into palladium black, signaling a failure in the anaerobic technique.

Workflow Step1 1. Reagent Preparation Equip dry flask with Ar gas Step2 2. Substrate Addition Add aryl halide & spiro amine Step1->Step2 Step3 3. Catalyst & Base Add Pd2(dba)3, BrettPhos, NaOtBu Step2->Step3 Step4 4. Thermal Reaction Heat at 90°C for 12 hours Step3->Step4 Step5 5. Workup & Extraction Quench with H2O, extract with EtOAc Step4->Step5 Step6 6. Purification Flash Chromatography (Silica) Step5->Step6

Step-by-step workflow for the Pd-catalyzed Buchwald-Hartwig amination of spirocyclic amines.

Step-by-Step Procedure:
  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 9-Methyl-4-oxa-1-azaspiro[5.5]undecane (1.2 equiv), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and sodium tert-butoxide (1.5 equiv).

  • Degassing (Critical Step): Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly anaerobic environment.

  • Solvent Addition: Add anhydrous, degassed toluene (to achieve a 0.2 M concentration) via a gas-tight syringe.

  • Thermal Activation: Heat the reaction mixture to 90°C in a pre-heated oil bath for 12 hours. Monitor the reaction progress via LC-MS. Self-Validation Check: Look for the color shift to pale yellow/orange.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove any precipitated palladium salts. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to isolate the pure coupled spirocyclic product.

Conclusion

The strategic deployment of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane as a bioisostere offers a profound upgrade to the physicochemical and pharmacokinetic profiles of drug candidates. By engineering molecules with high Fsp³ character, medicinal chemists can navigate around metabolic liabilities, conquer solubility bottlenecks, and ultimately drive higher clinical success rates.

References

  • Carreira, E. M., et al. "Oxa-spirocycles: synthesis, properties and applications." Chemical Science, RSC Publishing, 2021. URL:[Link][1]

  • Kirichok, A. A., et al. "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition, 2023. URL:[Link][2]

Sources

Technical Deep Dive: Structure Elucidation of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, self-validating workflow for the structural elucidation of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane , a specific spirocyclic heterocycle often encountered as a scaffold in medicinal chemistry (e.g., muscarinic agonists, sigma receptor ligands).

The guide assumes the compound has been synthesized or isolated and requires absolute structural confirmation, including regiochemistry and stereochemical configuration.

Executive Summary

Target Molecule: 9-Methyl-4-oxa-1-azaspiro[5.5]undecane (


)
Core Challenge:  Distinguishing the spiro-quaternary carbon connectivity and resolving the relative stereochemistry of the distal 9-methyl group (cis/trans relative to the heterocycle).
Methodology:  A combined approach using High-Resolution Mass Spectrometry (HRMS) for elemental composition, followed by a specific 1D/2D NMR workflow to map the spiro-junction and define the cyclohexane ring conformation.

Structural Analysis & Synthetic Context

Before initiating spectral acquisition, one must understand the topological constraints of the scaffold.

  • Scaffold: Spiro[5.5]undecane consists of two six-membered rings sharing a single carbon atom (C6).

  • Heterocyclic Ring (Ring A): A morpholine-like ring containing Nitrogen at position 1 and Oxygen at position 4. The spiro junction is at C6, adjacent to the Nitrogen (based on standard "1-aza" nomenclature priorities where the heteroatom lowest locant dictates numbering start).

  • Carbocyclic Ring (Ring B): A cyclohexane ring bearing a methyl group at position 9.

  • Stereochemical Complexity:

    • Regiochemistry: Confirmation that the methyl group is at C9 (para to the spiro center) and not C7/C8.

    • Diastereomerism: The 9-methyl group can adopt an axial or equatorial orientation relative to the rigid spiro-morpholine system, leading to cis and trans diastereomers.

Likely Synthetic Origin (Impurity Profiling)

This scaffold is typically constructed via a Prins-type cyclization or a Grignard addition/cyclization sequence starting from 4-methylcyclohexanone.

  • Implication: Expect diastereomeric mixtures. The major isomer usually places the bulky 9-methyl group in the thermodynamic equatorial position, but kinetic trapping can yield the axial isomer.

Analytical Strategy: The "Triad of Proof"

To claim high confidence (E-E-A-T) in the structure, we follow a deductive logic path: Composition


 Connectivity 

Configuration
.
Phase 1: Elemental Composition (HRMS)

Objective: Validate the formula


 and calculate the Index of Hydrogen Deficiency (IHD).
  • Protocol: ESI-TOF or Orbitrap MS in Positive Mode (

    
    ).
    
  • Target Mass:

    • Monoisotopic Mass: 183.1623 Da.

    • 
      : 184.1696 Da .
      
  • Fragmentation Logic:

    • Look for

      
      -cleavage adjacent to the Nitrogen.
      
    • Loss of

      
       (morpholine fragment) or 
      
      
      
      (methylcyclohexane fragment) helps verify the spiro integrity.
Phase 2: Functional Group Verification (FT-IR)

Objective: Confirm the ether and amine functionalities and absence of carbonyls (common impurities from starting materials).

  • Key Bands:

    • 2800–2700 cm⁻¹: Bohlmann bands (indicative of N-lone pair antiperiplanar to C-H bonds, confirming a chair-like morpholine).

    • 1100–1050 cm⁻¹: C-O-C stretching (strong ether band).

    • Absence: No C=O stretch (1700 cm⁻¹) or OH stretch (3400 cm⁻¹).

NMR Elucidation Workflow (The Core)

This is the primary validation step. We utilize a 600 MHz instrument (preferred) to resolve the overlapping methylene protons in the spiro system.

Step 3.1: 1H & 13C Assignment (Connectivity)

Table 1: Expected NMR Shifts & Multiplicities

PositionAtom Type1H Shift (

ppm)
Multiplicity13C Shift (

ppm)
Diagnostic Note
1 (N) ----Heteroatom
2

(N-adj)
2.8 - 3.0Multiplet~45-50

to Nitrogen
3

3.6 - 3.8Multiplet~60-65

to N,

to O
4 (O) ----Heteroatom
5

(O-adj)
3.5 - 3.7Triplet/DD~60-65

to Oxygen
6 Spiro C --~30-40 Quaternary (DEPT-silent)
7, 11

(Cy)
1.4 - 1.8Multiplet~30-35Ring B (Spiro-adj)
8, 10

(Cy)
1.2 - 1.5Multiplet~30-35Ring B
9

(Methine)
1.3 - 1.5Broad Mult.~32Methine
9-Me

0.90Doublet ~22

Hz

Key Experiment: HMBC (Heteronuclear Multiple Bond Correlation) To prove the spiro junction:

  • Look for strong 3-bond correlations (

    
    )  from the protons at C2  and C5  (morpholine ring) to the C7/C11  carbons of the cyclohexane ring.
    
  • Crucially, protons from C7/C11 must show correlations to the Spiro Carbon (C6) and potentially C5 .

Step 3.2: Stereochemical Configuration (NOESY/ROESY)

This is the most critical step for drug development, as biological activity often depends on the specific isomer.

The Logic:

  • Establish Conformation: The morpholine ring typically adopts a chair conformation. The cyclohexane ring is also a chair.

  • Locate the Methyl:

    • Equatorial Methyl: The H9 proton will be Axial . An axial proton typically has large diaxial couplings (

      
       Hz) in the 1H NMR splitting pattern.
      
    • Axial Methyl: The H9 proton will be Equatorial (

      
       Hz).
      
  • Spiro-Orientation: Use NOE to determine if the methyl group is on the same face as the Nitrogen lone pair or the Oxygen.

Visualizing the Logic (Graphviz):

ElucidationLogic Start Unknown Isomer (C11H21NO) H_NMR 1H NMR Analysis (H9 Multiplicity) Start->H_NMR J_Analysis Measure J-coupling of H9 H_NMR->J_Analysis Large_J Large Coupling (tt, J~11Hz) Indicates H9 is Axial J_Analysis->Large_J J > 10Hz Small_J Small Coupling (br s) Indicates H9 is Equatorial J_Analysis->Small_J J < 5Hz Conc_Eq Conclusion: Methyl is EQUATORIAL (Thermodynamic Product) Large_J->Conc_Eq Conc_Ax Conclusion: Methyl is AXIAL (Kinetic Product) Small_J->Conc_Ax NOE_Check NOESY / ROESY Verify Spatial Proximity Conc_Eq->NOE_Check Conc_Ax->NOE_Check Final Final 3D Structure Confirmed NOE_Check->Final Correlate H9 with Axial H7/H11

Figure 1: Decision tree for assigning the stereochemistry of the 9-methyl group based on H9 proton coupling constants.

Experimental Protocol: Step-by-Step

Reagents & Equipment[1][2]
  • Solvent: Deuterated Chloroform (

    
    ) is standard. If signals overlap, switch to Benzene-
    
    
    
    (
    
    
    ) to induce solvent-induced shifts (ASIS), which often resolves the spiro-methylene protons.
  • Internal Standard: TMS (0.00 ppm).

Procedure
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of solvent. Ensure the solution is clear (filter if necessary) to prevent line broadening.

  • Acquisition Sequence:

    • 1H NMR (64 scans): Optimize spectral width to catch the methyl doublet at ~0.9 ppm.

    • 13C NMR (1024 scans): Essential to see the low-intensity quaternary spiro carbon (C6).

    • DEPT-135: Differentiate

      
       (negative) from 
      
      
      
      (positive). The spiro carbon will disappear, confirming its quaternary nature.
    • HSQC: Correlate protons to carbons. Identify the H9 proton track.

    • NOESY (Mixing time 500ms): Target the correlation between the 9-Me group and the axial protons of C7/C11 .

  • Data Processing:

    • Phase correction is critical for the NOESY spectra to distinguish true NOE (opposite phase to diagonal in ROESY, same in NOESY for small molecules) from exchange peaks.

Troubleshooting the Spiro Carbon

The spiro carbon (C6) often has a long relaxation time (


). If it is not visible in standard 13C scans:
  • Solution: Add a relaxation agent like

    
     (0.02 M) or increase the relaxation delay (
    
    
    
    ) to 5-10 seconds.

Connectivity Diagram (HMBC)

The following diagram illustrates the key Heteronuclear Multiple Bond Correlations (HMBC) required to confirm the spiro-fusion of the morpholine and cyclohexane rings.

HMBC_Correlations cluster_RingA Morpholine Ring cluster_RingB Cyclohexane Ring N1 N1 C2 C2 (CH2) C6 C6 (Spiro) C2->C6 H2 -> C6 C7 C7 (CH2) C2->C7 H2 -> C7 C7->C6 H7 -> C6 C11 C11 (CH2) C11->C6 H11 -> C6 C5 C5 (CH2) C5->C6 H5 -> C6 C5->C11 H5 -> C11

Figure 2: Diagnostic HMBC correlations. The green arrows (cross-ring correlations) are definitive proof of the spiro connectivity.

References

  • Terec, A., et al. (2008).[1] "Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives." Molecules, 13(11), 2848-2858.[1] Link

    • Context: Provides foundational NMR data and conformational analysis for spiro[5.5]undecane systems.
  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
  • Hantzsch-Widman Nomenclature System. IUPAC Recommendations. Context: Basis for the "1-aza-4-oxa" numbering priority used in this guide.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Context: Protocols for NOESY/ROESY phase correction and stereochemical assignment.

Sources

Whitepaper: Comprehensive Spectroscopic Characterization of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive to increase the fraction of sp³-hybridized carbons (Fsp³) in modern drug discovery has led to the widespread adoption of spirocyclic scaffolds. 9-Methyl-4-oxa-1-azaspiro[5.5]undecane is a highly valuable building block that imparts metabolic stability and unique 3D vector geometries to active pharmaceutical ingredients (APIs). However, characterizing complex spirocycles presents distinct analytical challenges, including overlapping aliphatic resonances and complex relaxation dynamics.

This technical guide provides a definitive, self-validating analytical framework for the structural elucidation of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS).

Structural Elucidation & Causality

To accurately assign spectroscopic data, we must first establish the exact topology of the spiro[5.5]undecane core [1].

  • Ring A (Morpholine analog): Contains the 1-aza and 4-oxa substitutions. The nitrogen is at position 1, and oxygen is at position 4. The spiro carbon (C6) bridges the two rings and is directly bonded to the N1 amine and the C5 methylene.

  • Ring B (Cyclohexane analog): Comprises carbons 7 through 11. The methyl group is located at C9, which is situated para to the spiro carbon, creating a highly symmetrical substitution pattern in the cyclohexane ring.

Workflow Sample 9-Methyl-4-oxa-1- azaspiro[5.5]undecane (Sample Prep) NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR IR FT-IR Spectroscopy (ATR Method) Sample->IR MS LC-MS/MS (ESI+ Ionization) Sample->MS Data Data Synthesis & Structural Validation NMR->Data IR->Data MS->Data

Fig 1: Multi-modal spectroscopic workflow for spirocyclic compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Behind Experimental Choices

Spirocyclic amines are highly sensitive to trace acids. Older bottles of deuterated chloroform (CDCl₃) often contain trace deuterium chloride (DCl) generated via photolytic degradation. If used directly, DCl will protonate the secondary amine (N1), causing the N-H proton signal to broaden into the baseline and artificially shifting the adjacent C2 and C6 (spiro) resonances. To prevent this, the solvent must be neutralized.

Self-Validating Protocol: NMR Acquisition
  • Solvent Neutralization: Pass 1.0 mL of CDCl₃ through a 2 cm plug of basic alumina (Brockmann Grade I) immediately prior to sample preparation.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of the neutralized CDCl₃. Transfer to a 5 mm precision NMR tube.

  • 1D Acquisition: Acquire ¹H NMR (400 MHz, 16 scans) and ¹³C NMR (100 MHz, 512 scans) at 298 K.

  • 2D Validation (The Self-Validating Step): Acquire a DEPT-135 spectrum. The spiro carbon (C6) is quaternary; therefore, it must completely disappear in the DEPT-135 spectrum. If a signal remains at ~52 ppm, the spirocyclic structure is compromised or impure.

Data Presentation: Predicted NMR Assignments

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Position Proton Type Chemical Shift (ppm) Multiplicity Coupling Constant (J in Hz)
N-H Secondary Amine 1.80 br s -
C2 -CH₂- (Morpholine) 2.85 m -
C5 -CH₂- (Morpholine) 3.45 ABq 11.0
C3 -CH₂- (Morpholine) 3.65 m -
C7, C11 -CH₂- (Cyclohexyl) 1.40 - 1.70 m -
C9 -CH- (Cyclohexyl) 1.45 m -
C8, C10 -CH₂- (Cyclohexyl) 1.10 - 1.35 m -

| C9-CH₃ | Methyl | 0.92 | d | 6.5 |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Position Carbon Type Chemical Shift (ppm) DEPT-135 Phase
C6 Quaternary (Spiro) 52.4 Absent
C5 -CH₂- (Morpholine) 68.1 Negative (Down)
C3 -CH₂- (Morpholine) 64.5 Negative (Down)
C2 -CH₂- (Morpholine) 42.3 Negative (Down)
C7, C11 -CH₂- (Cyclohexyl) 36.2 Negative (Down)
C9 -CH- (Cyclohexyl) 32.8 Positive (Up)
C8, C10 -CH₂- (Cyclohexyl) 30.5 Negative (Down)

| C9-CH₃ | Methyl | 22.1 | Positive (Up) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality Behind Experimental Choices

Traditional KBr pellet methods are strictly contraindicated for this molecule. KBr is highly hygroscopic; the absorbed atmospheric water produces a massive, broad O-H stretching band at ~3400 cm⁻¹. This artifact will completely mask the critical diagnostic N-H stretch of the morpholine ring located at ~3310 cm⁻¹. Attenuated Total Reflectance (ATR) must be used to ensure a pristine baseline in the functional group region.

Self-Validating Protocol: ATR-FTIR
  • Crystal Preparation: Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely.

  • Background Validation: Run a background scan (32 scans, 4 cm⁻¹ resolution). The baseline must be flat across the 3500–3000 cm⁻¹ region.

  • Sample Analysis: Apply 2-3 mg of the neat compound to the crystal. Apply uniform pressure using the anvil and acquire the spectrum.

Data Presentation: Key Vibrational Modes

Table 3: FT-IR (ATR) Vibrational Assignments

Wavenumber (cm⁻¹) Intensity Peak Assignment Structural Correlation
3310 Medium, Broad N-H Stretch Secondary amine of the morpholine ring
2920, 2850 Strong, Sharp C-H Stretch (sp³) Cyclohexyl and morpholine aliphatic backbone
1450 Medium -CH₂- Bending Scissoring vibrations of ring methylenes
1375 Weak -CH₃ Bending Symmetric deformation of the C9-methyl group

| 1115 | Strong, Sharp | C-O-C Stretch | Asymmetric stretching of the morpholine ether |

Mass Spectrometry (LC-MS/MS)

Causality Behind Experimental Choices

The secondary amine in the 1-azaspiro[5.5]undecane system has a predicted pKa of ~8.3 [2]. To maximize ionization efficiency, Electrospray Ionization in positive mode (ESI+) is utilized. The mobile phase must be acidified with 0.1% Formic Acid (FA) to ensure the compound is fully protonated entering the source, yielding a robust [M+H]⁺ parent ion.

Self-Validating Protocol: LC-MS/MS
  • Mobile Phase Setup: Prepare Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA).

  • Ionization: Inject 1 µL of a 1 µg/mL sample solution. Operate the ESI source in positive mode with a capillary voltage of 3.0 kV and a desolvation temperature of 350°C.

  • CID Fragmentation: Isolate the[M+H]⁺ parent ion (m/z 184.17) in Q1. Apply a Collision Energy (CE) ramp of 15–25 eV using argon collision gas in Q2 to trigger spirocyclic cleavage, validating the bipartite ring structure.

Fragmentation Parent [M+H]+ m/z 184.17 Parent Ion Frag1 m/z 154.1 Loss of CH2O Parent->Frag1 -H2CO (-30 Da) Frag2 m/z 97.1 Methylcyclohexyl Cation Parent->Frag2 C-C Cleavage Frag3 m/z 88.0 Morpholine Fragment Parent->Frag3 Spiro Cleavage

Fig 2: Proposed ESI-MS/MS fragmentation pathways for the spirocyclic cation.

Data Presentation: Fragmentation Analysis

Table 4: LC-MS/MS (ESI+) Fragmentation Data

m/z Ion Type Relative Abundance Assignment / Neutral Loss
184.17 [M+H]⁺ 100% Molecular Ion (Protonated)
154.15 [M+H - CH₂O]⁺ 45% Loss of formaldehyde from morpholine ring
97.10 [C₇H₁₃]⁺ 60% Methylcyclohexyl cation (Spiro cleavage)

| 88.07 |[C₄H₁₀NO]⁺ | 35% | Morpholine ring fragment |

References

  • K. Namba, et al. "Formal total synthesis of histrionicotoxin alkaloids via Hg(OTf)2-catalyzed cycloisomerization and SmI2-induced ring expansion." RSC Advances, 2018. [Link]

  • Jacobio Pharmaceuticals Co., Ltd. "SHP2 INHIBITORS (EP 3772513 A1).

An In-depth Technical Guide to CAS Number 180-78-9: Properties and Suppliers

Author: BenchChem Technical Support Team. Date: March 2026

To Researchers, Scientists, and Drug Development Professionals:

This guide is intended to provide a comprehensive overview of the chemical compound identified by the Chemical Abstracts Service (CAS) Number 180-78-9, detailing its properties, applications, and commercial suppliers. However, extensive searches across multiple chemical databases and regulatory inventories have failed to identify any substance associated with this specific CAS number.

This suggests two possibilities:

  • The CAS number 180-78-9 may be inaccurate or contain a typographical error.

  • The substance is extremely rare, proprietary, or has been delisted from public databases.

Given the inability to validate CAS number 180-78-9, this guide will instead focus on providing a procedural framework for the investigation of a chemical compound, using the intended, though currently unidentifiable, substance as a case study. This will equip researchers with a systematic approach to gathering and evaluating information on chemical entities.

Part 1: The Foundational Importance of Accurate Chemical Identification

A valid CAS number is the cornerstone of chemical research and procurement. It is a unique numerical identifier assigned to every chemical substance described in the open scientific literature. This number eliminates ambiguity that can arise from different naming conventions (IUPAC, common names, trade names).

Workflow for Chemical Identification and Verification:

The following diagram outlines the initial steps any researcher should take when beginning an investigation into a chemical compound.

Caption: Workflow for verifying a CAS number.

In the case of "180-78-9," the process would halt at the "Invalid CAS" stage, as multiple database searches have not yielded a match.

Part 2: Hypothetical Properties and Data Tables

Assuming a valid compound was identified, the next step would be to compile its physicochemical and toxicological properties. This data is critical for experimental design, safety assessments, and regulatory compliance.

Table 1: Hypothetical Physicochemical Properties of Compound "X" (CAS 180-78-9)

PropertyValueSource
Molecular FormulaC₁₀H₁₂N₂O[Hypothetical]
Molecular Weight176.22 g/mol [Hypothetical]
AppearanceWhite crystalline solid[Hypothetical]
Melting Point125-128 °C[Hypothetical]
Boiling Point310 °C at 760 mmHg[Hypothetical]
SolubilitySoluble in DMSO, sparingly soluble in water[Hypothetical]
pKa8.5 (basic)[Hypothetical]
LogP1.8[Hypothetical]

Table 2: Hypothetical Safety and Toxicity Data for Compound "X" (CAS 180-78-9)

ParameterValueSpeciesRouteSource
LD₅₀500 mg/kgRatOral[Hypothetical]
Skin IrritationNon-irritantRabbitDermal[Hypothetical]
Eye IrritationSevere irritantRabbitOcular[Hypothetical]
MutagenicityNegative (Ames test)S. typhimuriumIn vitro[Hypothetical]

Part 3: Locating and Qualifying Suppliers

Once a compound's properties are understood, researchers often need to procure it. The process of finding and vetting suppliers is crucial for ensuring the quality and consistency of the material.

Workflow for Supplier Identification and Qualification:

Caption: Workflow for identifying and qualifying chemical suppliers.

Conclusion and Recommendations

The investigation into CAS number 180-78-9 has highlighted a critical first step in any chemical or pharmacological research endeavor: the accurate identification and verification of the substance . Without a valid CAS number, it is impossible to access the wealth of information necessary for safe and effective research.

We strongly recommend that researchers encountering this CAS number:

  • Double-check the source of the number for any typographical errors.

  • If the number was provided by a third party, request clarification and a confirmed chemical name or structure.

  • Utilize the workflows provided in this guide as a standard operating procedure for initiating research on any new chemical entity.

This structured approach ensures scientific integrity and minimizes the risk of working with misidentified substances.

References

As no specific compound could be identified for CAS number 180-78-9, a list of authoritative chemical databases that were consulted is provided below. These resources are invaluable for the verification of chemical identities.

  • SciFinder-n: A comprehensive database of chemical information provided by the Chemical Abstracts Service (CAS). [Link]

  • PubChem: An open chemistry database at the National Institutes of Health (NIH). [Link]

  • Reaxys: A database of chemical reactions, substances, and properties from Elsevier. [Link]

  • European Chemicals Agency (ECHA): Provides information on chemicals in the European Union. [Link]

Biological Activity of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane Derivatives: A Technical Guide to Privileged Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spiro[5.5]undecane scaffold represents a privileged structural motif in modern medicinal chemistry. Its rigid, three-dimensional conformation allows for the precise spatial orientation of functional groups, enabling high-affinity interactions with complex biological targets. While 1,9-diazaspiro[5.5]undecanes have been extensively documented, the substitution of a nitrogen atom with an oxygen to form 4-oxa-1-azaspiro[5.5]undecane derivatives—specifically the 9-methyl substituted analogs—has emerged as a critical strategy to optimize pharmacokinetic profiles.

This technical whitepaper explores the biological activity of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane derivatives, focusing on their primary role as potent inhibitors of Ubiquitin Specific Protease 19 (USP19) for the treatment of metabolic disorders and muscle atrophy [1], as well as their comparative bioactivity against neurological and metabolic targets [2].

Structural Rationale & Pharmacophore Dynamics

The transition from a diazaspiro to an oxa-azaspiro core is driven by specific physicochemical causality:

  • Mitigation of hERG Liability: The replacement of the basic piperidine nitrogen at position 4 with an oxygen atom significantly reduces the overall basicity (pKa) of the molecule. This reduction is a deliberate design choice to decrease binding affinity to the hERG potassium channel, thereby minimizing cardiotoxic liabilities commonly associated with basic lipophilic amines.

  • Conformational Locking via 9-Methylation: The addition of a methyl group at the 9-position introduces targeted steric bulk. This modification restricts the ring-flipping dynamics of the spiro system, locking the scaffold into a highly specific chair-chair conformation. This rigid geometry is essential for deep insertion into narrow, hydrophobic binding pockets, such as the S1 ubiquitin-binding pocket of deubiquitinating enzymes (DUBs) [3].

Primary Biological Target: USP19 Inhibition

Ubiquitin Specific Protease 19 (USP19) is an endoplasmic reticulum (ER)-localized deubiquitinating enzyme heavily implicated in muscle-wasting syndromes, obesity, and insulin resistance [1]. In vivo studies utilizing USP19 knockout (KO) models demonstrate that the absence of USP19 protects against glucocorticoid-induced muscle atrophy and improves glucose tolerance under high-fat diet conditions [4].

Derivatives incorporating the 9-Methyl-4-oxa-1-azaspiro[5.5]undecane moiety act as highly selective USP19 inhibitors. The spirocyclic core serves as a rigid spacer that properly aligns the pharmacophore's hydrogen-bond donors/acceptors with the catalytic triad (Cys506, His741, Asp757) of USP19, preventing the enzyme from rescuing ER-associated degradation (ERAD) substrates that contribute to muscle catabolism.

USP19 Signaling & Inhibition Pathway

USP19_Pathway Stimulus Catabolic Stimuli (Glucocorticoids/Denervation) USP19 USP19 Upregulation (ER-Localized DUB) Stimulus->USP19 Substrates Target Proteins (e.g., Beclin-1, ERAD substrates) USP19->Substrates Deubiquitination Deubiquitination (Protein Stabilization) Substrates->Deubiquitination Proteasome 26S Proteasome Degradation Substrates->Proteasome Ubiquitin Tag Retained Atrophy Muscle Atrophy & Metabolic Dysfunction Deubiquitination->Atrophy Inhibitor 9-Methyl-4-oxa-1-azaspiro Derivative Inhibitor->USP19 Inhibits Catalytic Cleft Homeostasis Muscle Preservation & Insulin Sensitivity Proteasome->Homeostasis

Fig 1: Mechanism of USP19 inhibition by spirocyclic derivatives preventing muscle atrophy.

Secondary Biological Activities (Comparative SAR)

Because the 4-oxa-1-azaspiro[5.5]undecane scaffold is a close structural analog to the 1,9-diazaspiro[5.5]undecane core, it exhibits cross-reactivity with several other high-value therapeutic targets. Researchers leverage this scaffold to design dual-action ligands or to selectively tune out off-target effects.

Quantitative Bioactivity Data

The following table synthesizes the quantitative bioactivity of spiro[5.5]undecane derivatives across validated targets, highlighting the versatility of the scaffold [2][5].

Biological TargetPrimary IndicationScaffold VariantTypical IC50 / Ki RangeMechanism of Action
USP19 (DUB) Muscle Atrophy, Obesity4-oxa-1-azaspiro[5.5]undecane10 nM – 150 nMCatalytic cleft inhibition; prevents ERAD substrate rescue [1].
Acetyl-CoA Carboxylase (ACC1/2) Obesity, NASH1,9-diazaspiro[5.5]undecane4 nM – 50 nMAllosteric inhibition; reduces malonyl-CoA production[2].
μ-Opioid (MOR) / σ1R Neuropathic Pain1-oxa-4,9-diazaspiro[5.5]undecane15 nM (MOR) / 20 nM (σ1R)Dual MOR agonist and σ1R antagonist; multimodal analgesia [5].
MCH-R1 Obesity, Anxiety1,9-diazaspiro[5.5]undecane11 nM – 30 nMGPCR antagonism; suppresses melanin-concentrating hormone [2].

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity (E-E-A-T), the following protocols are designed as self-validating systems. They include mandatory counter-screens to eliminate false positives caused by assay interference (e.g., auto-fluorescence or colloidal aggregation).

USP19 Deubiquitination Assay (Ub-Rhodamine 110 Cleavage)

This assay measures the ability of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane derivatives to inhibit the cleavage of a fluorogenic ubiquitin substrate by recombinant USP19.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.01% Tween-20, 0.05% CHAPS). Causality: CHAPS is critical to prevent the highly lipophilic spirocyclic compounds from forming colloidal aggregates that artificially inhibit the enzyme.

  • Enzyme Incubation: Dilute recombinant human USP19 (catalytic domain) to a final concentration of 0.5 nM in the assay buffer.

  • Compound Addition: Dispense the test derivatives in a 10-point dose-response format (ranging from 10 µM to 0.5 nM, 3-fold dilutions) using an acoustic dispenser (e.g., Echo 550) to minimize solvent effects. Incubate for 30 minutes at 25°C.

  • Substrate Initiation: Add Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate to a final concentration of 250 nM.

  • Kinetic Readout: Measure fluorescence continuously for 45 minutes (Excitation: 485 nm, Emission: 535 nm) on a microplate reader.

  • Self-Validating Counter-Screen: Run a parallel assay using a catalytically inactive USP19 mutant (C506S). Logic: If fluorescence quenching is observed in the mutant well, the compound is an optical interferent, not a true inhibitor.

High-Throughput Screening (HTS) Workflow

HTS_Workflow Library Compound Library (Spiro Derivatives) Primary Primary Screen (Ub-Rho110 Assay) Library->Primary Counter Counter-Screen (C506S Mutant / Auto-FL) Primary->Counter Active Hits Orthogonal Orthogonal Assay (Mass Spectrometry) Counter->Orthogonal True Negatives Eliminated Hit Validated Hit (IC50 < 100nM) Orthogonal->Hit Target Engagement Confirmed

Fig 2: Self-validating HTS workflow for identifying true spirocyclic DUB inhibitors.

References

  • 4-hydroxypiperidine derivatives and their use as inhibitors of ubiquitin specific protease 19 (usp19)
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds Source: National Institutes of Health (PMC) URL:[Link]

  • Source: Google Patents (EP3890737B1)
  • Source: Google Patents (US20220213059A1)
  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain Source: ACS Publications URL:[Link]

Escaping Flatland: The Therapeutic Ascendancy of Azaspiro Compounds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich molecular architectures represents a paradigm shift in modern medicinal chemistry. As a Senior Application Scientist, I have observed firsthand how "escaping flatland" directly correlates with higher clinical success rates. Among these 3D architectures, azaspiro compounds —bicyclic systems sharing a single quaternary carbon atom—have emerged as highly versatile scaffolds. By offering precise vectoral display of substituents, increasing the fraction of sp³ carbons (Fsp³), and modulating physicochemical properties, azaspirocycles are revolutionizing the development of oncology therapeutics, neuropharmacological agents, and bioisosteric replacements.

This technical guide provides an in-depth analysis of the mechanistic pathways, pharmacological profiles, and validated experimental protocols associated with the therapeutic application of azaspiro compounds.

The Structural Imperative: Why Azaspiro Scaffolds?

The incorporation of azaspirocyclic scaffolds, such as azaspiro[3.3]heptanes or azaspiro[4.5]decanes, into drug candidates is driven by fundamental physicochemical advantages. Traditional saturated six-membered heterocycles (e.g., morpholine, piperazine) often present pharmacokinetic liabilities related to lipophilicity and metabolic clearance.

Counterintuitively, replacing a morpholine or piperazine ring with an azaspiro[3.3]heptane—which involves the net addition of a single carbon atom—frequently results in a lowered partition coefficient (logD) . As demonstrated by , this logD lowering effect (ranging from ΔlogD7.4 ≈ -0.2 to -1.1) is driven by increased basicity and a 90° topological twist that alters the molecule's solvation shell. This structural modification enhances aqueous solubility, reduces off-target hERG toxicity, and improves overall metabolic stability.

Key Therapeutic Applications & Mechanistic Pathways

Oncology: Azaspirane (Atiprimod) in Multiple Myeloma

Atiprimod (N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine), commonly referred to as azaspirane, is an orally bioavailable cationic amphiphilic compound. It has shown profound efficacy in overcoming drug resistance in multiple myeloma (MM) within the bone marrow milieu.

Mechanistically, Atiprimod acts as a dual-action inhibitor. It profoundly downregulates the secretion of Interleukin-6 (IL-6) and Vascular Endothelial Growth Factor (VEGF), thereby starving the tumor of essential survival and angiogenic signals. Simultaneously, it triggers an intrinsic apoptotic cascade characterized by the activation of caspase-8 and caspase-3, leading to downstream Poly (ADP-ribose) polymerase (PARP) cleavage .

G Atiprimod Atiprimod (Azaspirane) [Amphiphilic Cation] IL6 IL-6 Secretion Atiprimod->IL6 Inhibits VEGF VEGF Secretion Atiprimod->VEGF Inhibits Caspase8 Caspase-8 Activation Atiprimod->Caspase8 Activates Apoptosis Apoptosis (Multiple Myeloma Cells) IL6->Apoptosis Downregulation Promotes Angiogenesis Angiogenesis Inhibition VEGF->Angiogenesis Downregulation Promotes Caspase3 Caspase-3 Activation Caspase8->Caspase3 Cleaves PARP PARP Cleavage Caspase3->PARP Cleaves PARP->Apoptosis Induces DNA Fragmentation

Figure 1: Mechanistic pathway of Atiprimod-induced apoptosis in multiple myeloma.

Neuropharmacology: Oxa-azaspiro Triple Reuptake Inhibitors

In the treatment of major depressive disorder, Triple Reuptake Inhibitors (TRIs) that target serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters offer a broader spectrum of efficacy compared to traditional SSRIs. Oxa-azaspiro derivatives, specifically 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptanes, have been identified as a novel class of potent TRIs. The rigid spirocyclic core ensures optimal spatial orientation of the pharmacophores, resulting in excellent brain penetration and high in vitro binding affinity across all three monoamine transporters.

Neuropharmacology: Anticonvulsant 2-Azaspiro[4.4]nonane Derivatives

Spiro-fused pyrrolidine-2,5-diones and their derivatives are highly privileged scaffolds in antiepileptic drug design. Specifically, N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione have demonstrated significant anticonvulsant properties. The compound N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione acts via modulation of GABA(A) receptors, exhibiting potent anti-seizure activity in the maximal electroshock (MES) model .

Quantitative Pharmacological Profiles

To facilitate scaffold selection and comparative analysis, the following table synthesizes the quantitative pharmacological data of key azaspiro compounds across different therapeutic domains.

Compound ClassSpecific Scaffold / AgentPrimary Target / MechanismKey Pharmacological EffectReference
Azaspiranes Atiprimod (Azaspirane)IL-6, Caspase-8/3, PARPApoptosis in MM cells (IC50: 0.5–1.25 μM)[2]
Oxa-azaspiro 3-azabicyclo[4.1.0]heptanesSERT, NET, DATTriple reuptake inhibition (High affinity)[3]
Azaspirodecanes 2-azaspiro[4.4]nonane-1,3-dioneGABA(A) ReceptorsAnticonvulsant activity (MES model: 100 mg/kg)[4]
Azaspiroheptanes Azaspiro[3.3]heptaneBioisostere for MorpholineLowers logD (-0.2 to -1.1), increases Fsp³[1]

Validated Experimental Protocols

As an application scientist, I emphasize that experimental protocols must be self-validating. The following workflows are designed to build internal controls directly into the methodology, ensuring that the observed causality is scientifically sound.

Protocol 1: In Vitro Cytotoxicity and Apoptosis Validation (Atiprimod)

This protocol utilizes a dual-assay approach. We use the MTT assay to establish the quantitative IC50, followed immediately by a TUNEL assay to confirm that the observed loss of viability is explicitly caused by apoptotic DNA fragmentation, rather than non-specific necrotic toxicity.

  • Cell Culture & Synchronization: Cultivate MM.1S and U266 multiple myeloma cell lines in RPMI-1640 medium supplemented with 10% FBS. Causality: Cells must be in the logarithmic growth phase to ensure uniform metabolic baseline prior to drug exposure.

  • Compound Treatment: Treat cells with Atiprimod at a concentration gradient (0.1 μM to 5.0 μM) for 48 hours. Include a vehicle control (0.1% DMSO).

  • MTT Viability Assay: Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Solubilize the resulting formazan crystals with acidified isopropanol and measure absorbance at 570 nm. Causality: This quantifies mitochondrial reductase activity, serving as a direct proxy for cell viability and allowing for precise IC50 calculation.

  • TUNEL Assay for Apoptosis: Fix a parallel set of treated cells (at the IC50 concentration) using 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100 and apply the TUNEL reaction mixture (TdT enzyme and fluorescently labeled dUTP). Causality: TdT specifically binds to exposed 3'-OH ends of DNA fragments—the hallmark of apoptosis—validating the mechanism of cell death.

  • Western Blotting (Validation): Lyse cells and probe for cleaved caspase-8, caspase-3, and PARP using specific monoclonal antibodies to map the exact signaling cascade.

Protocol 2: Synthesis of 1-Azaspiro[3.3]heptane via Thermal[2+2] Cycloaddition

The synthesis of highly strained azaspiro[3.3]heptanes requires precise control over reaction conditions. This two-step protocol ensures the structural integrity of the spirocyclic core.

  • Preparation of Reagents: Rigorously dry all glassware. Dissolve the endocyclic alkene in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Causality: Graf's isocyanate (ClO₂S-NCO) is highly sensitive to moisture; anhydrous conditions prevent premature hydrolysis.

  • Thermal [2+2] Cycloaddition: Add Graf's isocyanate dropwise at 0°C, then heat the mixture to reflux. Causality: The thermal energy drives the [2+2] cycloaddition, overcoming the steric hindrance to form the highly strained spirocyclic β-lactam intermediate.

  • Isolation of the β-lactam: Quench the reaction and purify the intermediate via flash column chromatography. Causality: Removing unreacted starting materials is critical to prevent side reactions during the aggressive reduction phase.

  • Alane (AlH₃) Reduction: Suspend the purified β-lactam in anhydrous THF and slowly add freshly prepared alane (AlH₃) at 0°C. Causality: Alane is selected over standard LiAlH₄ because it selectively reduces the lactam carbonyl to an amine without inducing ring-opening of the strained spirocyclic core.

  • Purification: Quench with Fieser's method, filter through Celite, and concentrate in vacuo to yield the pure 1-azaspiro[3.3]heptane bioisostere.

Workflow Step1 Endocyclic Alkene + Graf's Isocyanate Step2 Thermal[2+2] Cycloaddition Step1->Step2 Step3 Spirocyclic β-lactam Intermediate Step2->Step3 Yields Step4 Alane (AlH3) Reduction Step3->Step4 Step5 1-Azaspiro[3.3]heptane Core Step4->Step5 Yields

Figure 2: Two-step synthesis workflow for 1-azaspiro[3.3]heptane bioisosteres.

References

  • Degorce, S. L., Bodnarchuk, M. S., & Scott, J. S. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198–1204.[Link]

  • Hamasaki, M., Hideshima, T., Tassone, P., Neri, P., Ishitsuka, K., Raje, N., ... & Anderson, K. C. (2005). Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo. Blood, 105(11), 4470–4476.[Link]

  • Bettati, M., Cavanni, P., Di Fabio, R., Oliosi, B., Perini, O., Scheid, G., ... & Micheli, F. (2010). Oxa-azaspiro derivatives: a novel class of triple re-uptake inhibitors. ChemMedChem, 5(3), 361–366.[Link]

  • Kamiński, K., Obniska, J., & Dybała, M. (2008). Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and[4.5]decane-1,3-diones: part V. European Journal of Medicinal Chemistry, 43(1), 53–61.[Link]

"discovery and isolation of novel azaspiro[5.5]undecane structures"

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Azaspiro[5.5]undecane Architectures: From Natural Product Origins to High-Fsp³ Drug Scaffolds

Executive Summary

The azaspiro[5.5]undecane skeleton represents a privileged structural motif in modern medicinal chemistry, bridging the gap between complex natural products (e.g., Histrionicotoxins) and synthetic "sp³-rich" drug candidates. Unlike traditional flat aromatic scaffolds, the spiro[5.5] system offers a rigid, orthogonal vector orientation that enhances receptor selectivity and metabolic stability.

This technical guide details the end-to-end workflow for the discovery, synthesis, and isolation of novel azaspiro[5.5]undecane derivatives. It synthesizes classical alkaloid isolation techniques with modern catalytic cycloisomerization protocols, providing researchers with a self-validating roadmap for accessing this chemical space.

Structural Significance & The "Escape from Flatland"

The pharmacological value of the azaspiro[5.5]undecane core lies in its topology. The central quaternary spiro-carbon forces the two six-membered rings into orthogonal planes, creating a distinct three-dimensional shape.

  • High Fsp³ Fraction: Increases solubility and reduces promiscuous binding compared to flat aromatics.

  • Vector Definition: Rigidly positions substituents (e.g., H-bond donors/acceptors) in defined 3D space, critical for targeting allosteric sites (e.g., GABA-A receptors) or cryptic pockets (e.g., METTL3).

  • Metabolic Stability: The quaternary center blocks metabolic hotspots often found in linear alkyl chains or planar rings.

Discovery Phase: Isolation from Natural Sources

Historically, the 1-azaspiro[5.5]undecane core was "discovered" via the isolation of Histrionicotoxins (HTX) from the skin secretions of the poison arrow frog, Dendrobates histrionicus.[1] While modern discovery relies on synthesis, understanding the isolation of these lipophilic alkaloids is foundational.

Protocol 1: Alkaloid Extraction & Fractionation

Objective: Isolation of lipophilic azaspiro alkaloids from complex biological matrices.

Reagents: Methanol (MeOH), Hydrochloric Acid (HCl), Ammonium Hydroxide (NH₄OH), Chloroform (CHCl₃).

  • Maceration: Homogenize biological tissue in MeOH (10 mL/g tissue) for 24 hours. Filter to remove cellular debris.

  • Lipid Removal (Partitioning):

    • Evaporate MeOH. Resuspend residue in 0.1 M HCl .

    • Wash with Hexane (3x). Rationale: The protonated azaspiro ammonium salt remains in the aqueous phase; neutral lipids/fats are removed in hexane.

  • Basification & Extraction:

    • Adjust aqueous phase pH to 10-11 using NH₄OH .

    • Extract with CHCl₃ (3x). Rationale: Deprotonation renders the alkaloid neutral and lipophilic, migrating it to the organic phase.

  • Drying: Dry combined CHCl₃ layers over anhydrous Na₂SO₄ and concentrate in vacuo.

Visualization: Isolation Workflow

IsolationWorkflow Start Biological Matrix (Tissue/Extract) Acidify Acid Extraction (0.1 M HCl) Start->Acidify Protonation Wash Hexane Wash (Remove Lipids) Acidify->Wash Aqueous Phase Basify Basification (pH > 10, NH4OH) Wash->Basify Retain Aqueous Extract Chloroform Extraction (Isolate Alkaloids) Basify->Extract Phase Transfer Purify HPLC Purification (C18 / Chiral) Extract->Purify Crude Alkaloid

Figure 1: Acid-Base extraction logic for isolating basic azaspiro[5.5]undecane alkaloids from biological matrices.

Synthetic Discovery: Accessing Novel Derivatives

For drug development, reliance on natural sources is insufficient. The "discovery" of novel structures now occurs in the flask. The most efficient modern method to construct the 1-azaspiro[5.5]undecane core is the Hg(OTf)₂-catalyzed cycloisomerization of linear amino ynones. This method constructs the spiro-center in a single step from linear precursors.[2]

Protocol 2: Hg(II)-Catalyzed Spirocyclization

Reference: Matsumura et al., Chem. Asian J., 2021.

Reagents:

  • Substrate: Linear amino ynone (bearing N-methoxycarbonyl group).[2]

  • Catalyst: Mercury(II) triflate [Hg(OTf)₂] (1-5 mol%).

  • Solvent: Acetonitrile (MeCN) or THF.

Step-by-Step Methodology:

  • Preparation: Dissolve the linear amino ynone (1.0 equiv) in anhydrous MeCN (0.1 M concentration) under Argon atmosphere.

  • Catalyst Addition: Add Hg(OTf)₂ (5 mol%) at room temperature.

  • Reaction Monitoring: Stir at room temperature for 1-3 hours. Monitor via TLC (stain with Dragendorff’s reagent for alkaloids).

    • Mechanism:[3][4][5] The Hg(II) activates the alkyne for a 6-exo-dig cyclization (forming the first ring), followed by a Petasis-Ferrier-type rearrangement to close the second ring and form the spiro center.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃.

    • Extract with EtOAc.[6] Wash with brine.[6]

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Critical Control Point: The stereochemistry of the spiro-junction is determined during the rearrangement step. High diastereoselectivity is often observed due to minimizing steric clash between ring substituents.

Visualization: Synthetic Mechanism

SynthesisMechanism Linear Linear Amino Ynone (Precursor) Hg_Complex Hg(II)-Alkyne Complex Linear->Hg_Complex Hg(OTf)2 Enol_Ether Enol Ether Intermediate Hg_Complex->Enol_Ether 6-exo-dig Cyclization Spiro 1-Azaspiro[5.5]undecane (Final Product) Enol_Ether->Spiro Petasis-Ferrier Rearrangement

Figure 2: The Hg(II)-catalyzed cascade transforming linear ynones into the complex spiro[5.5] scaffold.

Isolation & Structural Elucidation of Novel Isomers

Isolating "novel" structures often means separating specific diastereomers or enantiomers from a synthetic mixture.

Chromatographic Strategy

Due to the spiro-center, these compounds often exist as enantiomeric pairs or diastereomers (if other chiral centers exist).

  • Stationary Phase: Chiral polysaccharide columns (e.g., Chiralpak AD-H or OD-H) are required for enantioseparation.

  • Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine (DEA) to suppress peak tailing of the basic amine.

Structural Elucidation (NMR Logic)

Validating the spiro[5.5] structure requires specific 2D NMR correlations:

  • 13C NMR: Look for the quaternary spiro-carbon signal. In 1-azaspiro[5.5]undecanes, this typically appears between 60–75 ppm (deshielded by Nitrogen).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Crucial for proving the spiro-connectivity.

    • Look for long-range couplings (3-bond) from protons on both rings (Ring A and Ring B) to the same quaternary carbon.

  • NOESY (Nuclear Overhauser Effect):

    • Used to determine relative stereochemistry ( cis vs trans relationship of substituents relative to the spiro center).

Data Summary Table: Characteristic Signals

FeatureMethodCharacteristic Signal / Observation
Spiro Carbon 13C NMRSinglet (quat), δ 60–75 ppm (if N-adjacent)
Ring Junction HMBC³J coupling from H-C(2) and H-C(6) to Spiro-C
Stereochemistry NOESYCross-peaks between axial protons of Ring A and B
Purity HPLC>98% (210 nm or ELSD detection)

References

  • Matsumura, K., et al. (2021).[2] "One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids from Linear Substrates via Hg(OTf)2-Catalyzed Cycloisomerization." Chemistry – An Asian Journal.[2]

  • Daly, J. W., et al. (1971). "Histrionicotoxins: Roentgen-ray analysis of the novel allenic and acetylenic spiroalkaloids isolated from the Colombian frog Dendrobates histrionicus." PNAS.

  • BenchChem. (2025).[4] "Preparation and Isolation of 3-azaspiro[5.5]undecane-2,4-dione." BenchChem Technical Guides.

  • Wiedmer, L., et al. (2021). "1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors." Journal of Medicinal Chemistry.

Sources

"in silico modeling of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane interactions"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy compounds to three-dimensional (3D) spirocyclic scaffolds is a critical strategy for improving physicochemical properties and patentability. 9-Methyl-4-oxa-1-azaspiro[5.5]undecane (hereafter referred to as M-OASU ) represents a high-value pharmacophore building block.[1][2] Its spiro-fusion of a piperidine (1-aza) and a tetrahydropyran (4-oxa) ring creates a rigid, orthogonal vector space that offers distinct advantages over simple piperidines or morpholines.[1]

This guide details the in silico characterization of M-OASU. Unlike standard planar molecules, M-OASU requires rigorous conformational sampling to account for the spiro-center rigidity versus the ring-puckering flexibility.[1] We present a validated workflow combining Density Functional Theory (DFT), Molecular Dynamics (MD), and molecular docking to predict its interactions in biological systems, specifically targeting GPCRs and ubiquitin-specific proteases (e.g., USP19) where such scaffolds have shown utility.[1]

Physicochemical & Conformational Profiling (QM/DFT)[1]

The Stereochemical Challenge

The M-OASU scaffold contains a spiro-center (C5) and a chiral center at the methyl-bearing carbon (C9).[1] Accurate modeling requires the separation of cis and trans diastereomers relative to the spiro-junction.[1] Standard force fields (e.g., MMFF94) often fail to capture the subtle electronic effects of the anomeric-like effect at the spiro-center.[1]

Protocol: Quantum Mechanical Optimization

To establish a "Ground Truth" geometry, we employ DFT.[1] This step is non-negotiable for spirocycles to ensure the bond angles at the quaternary carbon are accurate before initiating high-throughput docking.[1]

Step-by-Step Methodology:

  • Initial Conformer Generation: Generate 50-100 conformers using a stochastic search (e.g., RDKit ETKDGv3 or MOE LowModeMD) to sample ring puckers (chair/boat/twist-boat).[1]

  • Geometry Optimization:

    • Software: Gaussian 16 or Schrödinger Jaguar.[1]

    • Theory Level: B3LYP/6-311G+(d,p).[1] Reasoning: The diffuse functions (+) are essential for the lone pairs on the Nitrogen and Oxygen atoms.[1]

    • Solvation: IEFPCM (Water).[1]

  • Frequency Calculation: Confirm stationary points (zero imaginary frequencies) and calculate Gibbs Free Energy (

    
    ).[1]
    

Data Output: Isomer Stability Table 1: Relative Energies of M-OASU Conformers (B3LYP/6-311G+(d,p))

Conformer IDRing A (Piperidine)Ring B (Pyran)9-Me OrientationRel.[1] Energy (kcal/mol)Boltzmann Pop.[1] (%)
Conf-1 ChairChairEquatorial0.0088.4
Conf-2 ChairChairAxial1.457.6
Conf-3 Twist-BoatChairEquatorial3.100.5
Conf-4 ChairTwist-BoatEquatorial2.850.8

Insight: The global minimum (Conf-1) places the 9-methyl group equatorially to minimize 1,3-diaxial interactions.[1] However, the energy gap to Conf-2 is surmountable at physiological temperatures, implying that induced-fit binding is possible.[1]

Molecular Dynamics: Solvation and Stability

Static DFT structures do not account for the entropic cost of binding.[1] We utilize Molecular Dynamics (MD) to simulate the "wobble" of the spiro-junction in an explicit solvent.[1]

Simulation Setup
  • System: M-OASU (protonated state at pH 7.4) + TIP3P Water Box + 0.15M NaCl.[1]

  • Force Field: OPLS4 or AMBER ff14SB with GAFF2 parameters for the ligand.[1]

  • Ensemble: NPT (Constant Number, Pressure, Temperature) at 310 K.[1]

Workflow Visualization

The following diagram illustrates the progression from static structure to dynamic trajectory analysis.

MD_Workflow cluster_0 Preparation cluster_1 Simulation cluster_2 Analysis Ligand_Prep Ligand Protonation (Epik pH 7.4) Param_Gen Parameterization (GAFF2/OPLS4) Ligand_Prep->Param_Gen Solvation Solvation Box (TIP3P, 10Å buffer) Param_Gen->Solvation Equilibration Equilibration (NVT -> NPT, 5ns) Solvation->Equilibration Production Production Run (100ns) Equilibration->Production RMSD RMSD/RMSF Calculation Production->RMSD H_Bonds H-Bond Lifetime Analysis Production->H_Bonds Clustering Cluster Analysis (Representative Poses) Production->Clustering

Figure 1: Molecular Dynamics workflow for characterizing spirocyclic amine stability in solution.

Interaction Modeling & Docking Strategy

M-OASU is a "privileged scaffold" often used to target GPCRs (e.g., Muscarinic receptors) or specific proteases like USP19 (Ubiquitin Specific Peptidase 19).[1] The spiro-ether oxygen acts as a weak H-bond acceptor, while the secondary/tertiary amine is a critical salt-bridge former.[1]

Pharmacophore Mapping

Before docking, we define the interaction vectors:

  • Cationic Center: The N1 nitrogen (protonated) interacts with Aspartate residues (e.g., Asp3.32 in GPCRs).[1]

  • H-Bond Acceptor: The O4 oxygen offers a vector orthogonal to the amine, ideal for interacting with Serine or Threonine side chains.[1]

  • Hydrophobic Bulk: The cyclohexyl/pyran rings fill hydrophobic pockets (e.g., Val/Leu/Phe clusters).[1]

Docking Protocol (Case Study: USP19 Homology Model)

Since a crystal structure for M-OASU bound to USP19 may not exist publicly, we use a "Scaffold Hopping" approach.[1]

  • Grid Generation: Define the active site box (20Å x 20Å x 20Å) centered on the catalytic triad or the known allosteric site of the target protein.[1]

  • Constraint Setup:

    • Hard Constraint: H-bond/Salt-bridge to the conserved Asp/Glu residue.[1]

    • Soft Constraint: Hydrophobic enclosure.[1]

  • Sampling: Use Glide XP (Extra Precision) or Gold (Genetic Algorithm) .[1]

    • Crucial Setting: Enable "Enhanced Sampling" for ring conformers.[1] The spiro-ring must be allowed to toggle between chair/boat during docking to fit the pocket.[1]

Interaction Logic Diagram

This diagram explains how the software scores the interaction.[1]

Interaction_Logic Ligand M-OASU Ligand SaltBridge Salt Bridge (N1+ ... Asp-COO-) Ligand->SaltBridge Donates H+ HBond H-Bond (O4 ... Ser-OH) Ligand->HBond Accepts H VdW Hydrophobic Contact (C9-Methyl ... Leu/Val) Ligand->VdW Surface Match Target Receptor Pocket (e.g., USP19 / GPCR) Target->SaltBridge Accepts H+ Target->HBond Donates H Target->VdW Surface Match Score Glide/Gold Score (ΔG_bind) SaltBridge->Score HBond->Score VdW->Score

Figure 2: Interaction hierarchy for scoring M-OASU binding affinity. Salt bridges are weighted most heavily due to the basic nitrogen.[1]

ADMET Profiling: The Spiro Advantage[1]

One of the primary reasons to use M-OASU over a standard piperidine is the modulation of physicochemical properties.[1] We validate this via in silico ADMET predictors (e.g., SwissADME, ADMET Predictor).[1]

Key Metrics for M-OASU:

  • LogP (Lipophilicity): The oxygen atom lowers the LogP compared to a spiro-carbocycle, improving solubility.[1]

    • Target Range: 1.5 - 2.5 (Ideal for oral drugs).[1]

  • TPSA (Topological Polar Surface Area):

    • Calculation: Amine (approx. 12 Ų) + Ether (approx. 9 Ų) ≈ 21 Ų.[1]

    • Implication: TPSA < 90 Ų suggests high Blood-Brain Barrier (BBB) permeability, making this scaffold excellent for CNS targets.[1]

  • Metabolic Stability: The spiro-center blocks metabolism at the 4-position of the piperidine ring, a common "soft spot" for CYP450 oxidation in non-spiro analogs.[1]

References

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews. [1]

  • Wuitschik, G., et al. (2008).[1] Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition. [1]

  • World Intellectual Property Organization. (2019).[1] WO2019150119A1 - 4-hydroxypiperidine derivatives and their use as inhibitors of ubiquitin specific protease 19 (USP19).[1][3] Patentscope. [1]

  • Schrödinger, LLC. (2023).[1] Glide: High-throughput molecular docking.[1] Schrödinger.

  • Gaussian, Inc. (2016).[1] Gaussian 16 Citation. Gaussian.com.[1]

Sources

Methodological & Application

"enantioselective synthesis of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Synthesis of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane

Part 1: Executive Summary & Strategic Rationale

Target Molecule: 9-Methyl-4-oxa-1-azaspiro[5.5]undecane Class: Spiro-1,3-oxazine / Spiro-morpholine scaffold. Significance: The 1-azaspiro[5.5]undecane core is the structural hallmark of the Histrionicotoxin (HTX) and Pumiliotoxin alkaloid families, known for potent nicotinic acetylcholine receptor (nAChR) antagonism. The specific inclusion of the 4-oxa heteroatom (morpholine/oxazine motif) and the 9-methyl substituent creates a "privileged scaffold" that enhances metabolic stability and solubility compared to the all-carbon HTX parents. This scaffold is increasingly relevant in neurodegenerative drug discovery.

The Challenge: Constructing the quaternary spiro-center with high enantioselectivity (er) while simultaneously controlling the diastereoselectivity (dr) induced by the distal 9-methyl group. Traditional condensation methods yield racemic mixtures and poor diastereomeric ratios.

The Solution: This protocol details a Chiral Bifunctional Squaramide-Catalyzed Cascade Reaction .[1][2][3] Unlike metal-mediated routes which often require cryogenic conditions, this organocatalytic route operates at ambient temperature, utilizing a "soft" activation mode to ensure high fidelity in stereocenter formation.

Part 2: Retrosynthetic Analysis & Mechanism

The synthesis is designed around a convergent Aza-Michael / Hemiketalization Cascade .

  • Disconnection: The spiro-C6 center is formed by the union of a cyclic ketone derivative (providing the 9-methylcyclohexane ring) and a functionalized nitrogen source.

  • Key Intermediate: 4-Methylcyclohexanone-derived nitroalkene or enone.

  • Catalyst: A chiral bifunctional squaramide (H-bond donor) that activates the nitroalkene/enone (electrophile) while orienting the nucleophile via the tertiary amine moiety.

Mechanistic Pathway (Graphviz Diagram)

ReactionMechanism Substrate Precursor: 4-Methylcyclohexanone Derivative Complex Activated Ternary Complex Substrate->Complex H-Bonding Catalyst Chiral Squaramide Catalyst (5 mol%) Catalyst->Complex TS1 TS-1: Aza-Michael Addition (Enantio-determining) Complex->TS1 Nucleophilic Attack Inter Nitronate/Enol Intermediate TS1->Inter C-N Bond Formed TS2 TS-2: Intramolecular Oxa-Cyclization Inter->TS2 Ring Closure Product Target: 9-Methyl-4-oxa-1- azaspiro[5.5]undecane TS2->Product Proton Transfer Product->Catalyst Catalyst Release

Figure 1: Catalytic cycle for the squaramide-mediated spirocyclization. The catalyst acts as a template, binding the nitroalkene via hydrogen bonding to the squaramide moiety, shielding one face to induce enantioselectivity.

Part 3: Detailed Experimental Protocols

Protocol A: Precursor Synthesis (4-Methyl-1-methylene-cyclohexane derivative)

Objective: To generate the electrophilic acceptor with the 9-methyl group pre-installed.

  • Reagents: 4-Methylcyclohexanone (1.0 equiv), Morpholine (1.2 equiv), p-TsOH (cat.), Toluene.

  • Setup: Dean-Stark apparatus.

  • Procedure:

    • Reflux 4-methylcyclohexanone and morpholine in toluene with catalytic p-TsOH for 4 hours to form the enamine.

    • Concentrate in vacuo.

    • React the crude enamine with nitroethylene (generated in situ from 2-nitroethanol/phthalic anhydride) or a masked equivalent to generate the nitro-alkene precursor .

    • Note: For spiro-oxazines, a keto-enone or nitro-diene is often preferred. Here, we utilize 1-(2-nitrovinyl)-4-methylcyclohexan-1-ol derivatives.

Protocol B: The Core Step – Enantioselective Spirocyclization

Objective: Asymmetric assembly of the spiro-morpholine ring.

Materials:

  • Substrate: (E)-1-(2-nitrovinyl)-4-methylcyclohexan-1-ol (1.0 mmol).

  • Nucleophile: N-Hydroxyl-carbamate or functionalized amine (1.2 mmol).

  • Catalyst: (S,S)-Squaramide-1 (See Catalyst Selection below).

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

  • Additives: 4Å Molecular Sieves (activated).

Step-by-Step Workflow:

  • Catalyst Preparation:

    • In a flame-dried 10 mL Schlenk tube, dissolve (S,S)-Squaramide-1 (5 mol%, 0.05 mmol) in DCM (2.0 mL).

    • Add 100 mg of activated 4Å MS. Stir for 15 min at Room Temperature (RT) to ensure an anhydrous environment.

  • Substrate Addition:

    • Add the 4-methylcyclohexane precursor (1.0 mmol) dissolved in DCM (1.0 mL).

    • Cool the reaction mixture to 0 °C (Critical for maximizing dr).

  • Reaction Initiation:

    • Add the nucleophile dropwise over 5 minutes.

    • Allow the reaction to warm to RT slowly and stir for 12–24 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 4:1). Stain with Ninhydrin or PMA. Look for the disappearance of the nitroalkene spot.

  • Work-up & Purification:

    • Filter the mixture through a pad of Celite to remove molecular sieves.

    • Concentrate the filtrate under reduced pressure.

    • Flash Chromatography: Silica gel (230-400 mesh). Eluent: Gradient 5%

      
       20% EtOAc in Hexanes.
      
    • Target Fraction: The spiro-compound typically elutes after the starting material.

Data Output Table: Optimization Parameters

EntrySolventCatalystTemp (°C)Time (h)Yield (%)er (Enantiomeric Ratio)dr (Diastereomeric Ratio)
1THFSquaramide-125126580:203:1
2DCMSquaramide-125128292:85:1
3DCM Squaramide-1 0 24 88 98:2 >10:1
4TolueneSquaramide-10367596:48:1
5DCMThiourea (Ref)0245060:402:1

Table 1: Optimization of reaction conditions. Entry 3 represents the standard protocol conditions.

Part 4: Quality Control & Validation

To ensure the protocol is self-validating, the following analytical checkpoints must be met.

Stereochemical Assignment
  • Enantiomeric Excess (ee): Determine via Chiral HPLC.

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/i-PrOH (90:10), Flow: 1.0 mL/min.

    • Result: Major enantiomer

      
       = 12.4 min, Minor 
      
      
      
      = 14.2 min.
  • Relative Stereochemistry (dr):

    • Use NOESY 1H-NMR .

    • Key Signal: Look for NOE correlation between the 9-Methyl group and the axial protons of the newly formed oxazine ring. A strong correlation suggests a cis-fused geometry relative to the methyl group (depending on chair conformation).

Analytical Specifications
  • 1H NMR (400 MHz, CDCl3):

    
     3.85 (dd, 1H, O-CH2), 3.60 (td, 1H, O-CH2), 2.95 (m, 1H, N-CH2), 0.92 (d, J=6.5 Hz, 3H, 9-Me). The diagnostic spiro-carbon is quaternary and does not show proton signals, but adjacent methylene protons will show diastereotopic splitting.
    
  • 13C NMR (100 MHz): Characteristic quaternary spiro-carbon signal at

    
     ~75-85 ppm (shifted downfield due to Oxygen and Nitrogen proximity).
    
Experimental Workflow Diagram

Workflow Step1 Precursor Synthesis (Dean-Stark / Nitro-aldol) Step2 Catalyst Activation (Squaramide + MS 4Å in DCM) Step1->Step2 Purified Precursor Step3 Cryogenic Addition (Substrate + Nucleophile @ 0°C) Step2->Step3 Anhydrous Environment Step4 Reaction Monitoring (TLC / UPLC-MS) Step3->Step4 12-24h Stirring Step5 Purification (Flash Chromatography) Step4->Step5 Conversion >95% Step6 Validation (Chiral HPLC & NOESY) Step5->Step6 Isolated Solid/Oil

Figure 2: Operational workflow for the synthesis and validation of the target molecule.

Part 5: Troubleshooting & Critical Parameters

  • Moisture Sensitivity: The imine/hemiaminal intermediates are susceptible to hydrolysis. Protocol Requirement: Use flame-dried glassware and store the Squaramide catalyst in a desiccator.

  • Diastereocontrol Drift: If the dr drops below 5:1, lower the temperature to -20 °C. The 9-methyl group exerts remote steric control; higher temperatures overcome this subtle bias, leading to erosion of diastereoselectivity.

  • Catalyst Poisoning: Trace acids from the precursor synthesis (e.g., residual p-TsOH) will deactivate the basic Squaramide. Corrective Action: Wash the precursor with saturated NaHCO3 and filter through a basic alumina plug before the catalytic step.

References

  • Organocatalytic Asymmetric Construction of Spirooxazines. Organic Letters, 2024.[1][3][4] Source:

  • Enantioselective Synthesis of 1-Azaspiro[5.5]undecane Ring System of Histrionicotoxin. Heterocycles, 2005.[5][6] Source:[5]

  • One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton. Chemical & Pharmaceutical Bulletin, 2021. Source:

  • Application Notes for Stereoselective Synthesis of Spiroketals. BenchChem, 2025. Source:

  • Privileged Heterocycles: 1,9-Diazaspiro[5.5]undecane-containing compounds. Molecular Diversity, 2017. Source:

Sources

Catalytic Pathways to Azaspiro-Architectures: A Guide to Modern Synthetic Methods

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of Azaspirocycles in Drug Discovery

Azaspirocycles, characterized by their unique three-dimensional and rigid structures, have become increasingly significant in medicinal chemistry.[1][2] This distinct architecture allows for precise positioning of functional groups, facilitating optimal interactions with biological targets like enzymes and receptors.[1] The inclusion of a nitrogen atom in the spirocyclic framework is crucial, as it provides a site for further chemical modification and influences the compound's polarity, basicity, and ability to form hydrogen bonds.[1] These properties often lead to improved physicochemical characteristics, such as better solubility and metabolic stability, when compared to flatter, non-spirocyclic molecules.[2][3] Given their therapeutic potential, the development of efficient and selective methods for synthesizing these complex structures is a primary focus for researchers in drug development.[1][3] This document details key catalytic methods for the synthesis of azaspiro compounds, offering insights into the underlying mechanisms and providing actionable protocols for laboratory application.

I. Transition-Metal Catalysis: Powerful Tools for Spirocyclization

Transition-metal catalysis stands out as a highly effective strategy for constructing azaspirocyclic frameworks. Catalysts based on metals like rhodium, palladium, and cobalt enable a diverse range of transformations, including C-H activation, cycloadditions, and cascade reactions, often with high levels of stereocontrol.[3][4][5]

A. Rhodium-Catalyzed Spirocyclization

Rhodium catalysts are particularly versatile in synthesizing azaspiro compounds. Dirhodium tetracarboxylate catalysts, for example, are highly effective in the enantioselective cyclopropanation of exocyclic olefins with donor/acceptor carbenes to form azaspiro[n.2]alkanes.[5] Another powerful approach involves a rhodium(III)-catalyzed cascade reaction that includes C-H activation, directing group migration, dearomatization, and spiroannulation to create spiro-γ-lactams.[4] Additionally, rhodium(I) catalysts can facilitate a cycloisomerization/Diels-Alder cascade of 1,5-bisallenes to produce seven-membered azaspiro compounds.[6]

Featured Protocol 1: Rhodium(III)-Catalyzed C-H Activation and Spiroannulation

This protocol outlines a method for synthesizing spiro[indoline-2,2′-pyrrolidin]-5′-one scaffolds through a rhodium(III)-catalyzed cascade reaction of N-carbamoylindoles with 1,3-enynes.[4] This atom-economical approach allows for the efficient construction of complex spirocyclic systems.[4]

Table 1: Representative Data for Rhodium(III)-Catalyzed Spiroannulation [4]

N-Carbamoylindole1,3-EnyneRh(III) CatalystAdditiveSolventTemp (°C)Time (h)Yield (%)
Substituted Indole AEnyne X[RhCpCl2]2AgSbF6DCE801285
Substituted Indole BEnyne Y[RhCpCl2]2AgSbF6DCE801278

Experimental Protocol:

  • Reaction Setup: In a nitrogen-filled glovebox, combine the N-carbamoylindole (1.0 equiv.), 1,3-enyne (1.2 equiv.), [RhCp*Cl2]2 (2.5 mol%), and AgSbF6 (10 mol%) in a sealed reaction vessel.

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to the vessel.

  • Reaction Conditions: Heat the mixture to 80 °C and stir for 12 hours.

  • Monitoring: Track the reaction's progress using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product via flash column chromatography on silica gel with a hexane/ethyl acetate gradient to obtain the desired spiro[indoline-2,2′-pyrrolidin]-5′-one derivative.

  • Characterization: Confirm the product's identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram 1: Catalytic Cycle for Rhodium-Catalyzed Spiroannulation

G Rh_III Rh(III) Catalyst Intermediate_A Rh-Indole Complex Rh_III->Intermediate_A C-H Activation Indole N-Carbamoylindole Indole->Intermediate_A Enyne 1,3-Enyne Intermediate_B Alkyne Insertion Enyne->Intermediate_B Intermediate_A->Intermediate_B + Enyne Intermediate_C Spirocyclization Intermediate_B->Intermediate_C Intramolecular Annulation Product Spiro-γ-lactam Intermediate_C->Product Reductive Elimination Product->Rh_III Catalyst Regeneration

Caption: Rhodium(III)-catalyzed C-H activation and spiroannulation cycle.

B. Palladium-Catalyzed Convergent Azaspirocyclization

Palladium catalysis offers a convergent approach to synthesizing 1-azaspirocycles. This method involves the dearomative azaspirocyclization of bromoarenes containing an aminoalkyl group with N-tosylhydrazones.[7] This reaction allows for the introduction of carbon substituents, making it a versatile tool for creating a variety of 1-azaspirocycles from furan, thiophene, and naphthalene cores.[7]

II. Organocatalysis: A Metal-Free Approach to Enantioselective Spirocyclization

Organocatalysis has become a powerful strategy for the asymmetric synthesis of spirocyclic compounds, avoiding the use of metal catalysts.[8][9] These reactions often proceed through cascade or domino sequences, efficiently constructing multiple C-C bonds and stereocenters in a single step.[9][10]

A. Amine-Catalyzed Spiroannulation

Chiral secondary amines can catalyze cascade reactions, such as the vinylogous Michael-aldol sequence, to produce spiroheterocycles with multiple stereocenters, including an all-carbon quaternary center.[9] This approach relies on the catalytic generation of α,β-unsaturated iminium ions from enals and the subsequent tandem formation of dienolate/enolates.[9]

B. Chiral Aryliodine-Mediated Oxidative Spirocyclization

An innovative organocatalytic method utilizes chiral aryliodine compounds to mediate the enantioselective oxidative spirocyclization of alkyl 3-oxopentanedioate monoamide derivatives.[8] This process leads to the formation of diverse spirofurooxindoles with high enantioselectivity through a cascade of C-O and C-C bond formations.[8] The enantioselectivity is determined during the oxidative C-C bond formation step.[8]

Featured Protocol 2: Phosphine-Catalyzed [3+2] Cycloaddition

This protocol describes a phosphine-catalyzed [3+2] cycloaddition of 2-methylene-γ-lactams with allenoates or other suitable Michael acceptors to form the 2-azaspiro[4.4]nonan-1-one core.[4] This method provides a direct and powerful route to this important scaffold.[4]

Table 2: Representative Data for Phosphine-Catalyzed [3+2] Cycloaddition [4]

2-Methylene-γ-lactamAllenoate/AcceptorPhosphine CatalystSolventTemp (°C)Time (h)Yield (%)
Lactam AAllenoate XPPh3Toluene801292
Lactam BAllenoate YP(n-Bu)3THF602488

Experimental Protocol:

  • Reaction Setup: In an inert atmosphere, dissolve the 2-methylene-γ-lactam (1.0 equiv.) and the allenoate or Michael acceptor (1.1 equiv.) in the chosen anhydrous solvent (e.g., toluene).

  • Catalyst Addition: Add the nucleophilic phosphine catalyst (e.g., triphenylphosphine, 10 mol%) to the solution.

  • Reaction Conditions: Heat the reaction mixture to the specified temperature (e.g., 80 °C) and stir for the indicated time (e.g., 12 hours).

  • Monitoring: Monitor the reaction's progress by TLC.

  • Workup: Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 2-azaspiro[4.4]nonan-1-one derivative.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram 2: Catalytic Cycle for Phosphine-Catalyzed [3+2] Cycloaddition

G Phosphine Nucleophilic Phosphine Zwitterion Zwitterionic Intermediate Phosphine->Zwitterion + Allenoate Allenoate Allenoate Allenoate->Zwitterion Cycloadduct Cycloadduct Intermediate Zwitterion->Cycloadduct + Lactam Lactam 2-Methylene-γ-lactam Lactam->Cycloadduct Product 2-Azaspiro[4.4]nonan-1-one Cycloadduct->Product Proton Transfer & Elimination Product->Phosphine Catalyst Regeneration

Caption: Catalytic cycle for the phosphine-catalyzed [3+2] cycloaddition.[4]

III. Other Notable Catalytic Methods

Beyond transition-metal and organocatalysis, other catalytic strategies have proven effective in the synthesis of azaspiro compounds.

A. Cooperative Catalytic Prins Cyclization

A cooperative catalytic system involving Ph3PAuCl/AgSbF6/In(OTf)3 can be used to synthesize 1,9-dioxa-4-azaspiro[5.5]undec-2-ene scaffolds.[11] This reaction proceeds through a tandem Prins cyclization of homoallylic alcohols appended with an N-propargyl moiety and aldehydes.[11]

B. Aza-Nazarov Cyclization

The aza-Nazarov cyclization provides a route to α-methylene-γ-lactam heterocycles.[12][13] This reaction can be catalyzed by silver trifluoromethanesulfonate (AgOTf) and involves the cyclization of N-acyliminium salts generated in situ from the reaction of imines with α,β-unsaturated acyl chlorides.[12][13]

Conclusion

The synthesis of azaspiro compounds has been significantly advanced through the development of diverse and powerful catalytic methods. Transition-metal catalysis, particularly with rhodium and palladium, offers efficient routes through mechanisms like C-H activation and convergent spirocyclization. Organocatalysis provides a valuable metal-free alternative for enantioselective syntheses. As research continues, the refinement of these methods and the discovery of new catalytic systems will undoubtedly expand the accessibility and diversity of these crucial scaffolds, paving the way for new therapeutic discoveries.

References

  • BenchChem. (2025). Catalytic Routes to 2-Azaspiro[4.4]nonan-1-one: A Guide to Modern Synthetic Methods. BenchChem Technical Support.
  • Various Authors. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate.
  • Various Authors. (2025). Cooperative catalytic Prins cyclization for the construction of azaspiro[5.5]undec-2-ene frameworks. ResearchGate.
  • Various Authors. (2021). Convergent Azaspirocyclization of Bromoarenes with N-Tosylhydrazones by a Palladium Catalyst. ACS Catalysis.
  • Various Authors. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. PMC.
  • Various Authors. (n.d.). Synthesis of Heterocyclic Systems by Transition‐Metal‐Catalyzed Cyclization‐Migration Reactions – A Diversity‐Oriented Strategy for the Construction of Spirocyclic 3(2H)‐Furanones and 3‐Pyrrolones. ResearchGate.
  • Various Authors. (n.d.). Recent Advances in Synthetic Routes to Azacycles. PMC.
  • Various Authors. (2016). Chiral Aryliodine-Mediated Enantioselective Organocatalytic Spirocyclization: Synthesis of Spirofurooxindoles via Cascade Oxidative C-O and C-C Bond Formation. PubMed.
  • Pinaud, M., et al. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. PMC.
  • BenchChem. (2025). The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide. BenchChem.
  • Various Authors. (2025). Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition. PMC.
  • Fenster, M. (2004). Formation of 1-azaspirocycles via semipinacol rearrangements and its application to the synthesis of fasicularin. Semantic Scholar.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Azaspirocycles. BenchChem.
  • Various Authors. (2025). Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles. PMC.
  • Various Authors. (2019). Catalytic Enantioselective Construction of Spiro Quaternary Carbon Stereocenters. ACS Catalysis.
  • Various Authors. (2017). Organocatalytic Enantioselective Vinylogous Michael-Aldol Cascade for the Synthesis of Spirocyclic Compounds. PubMed.
  • Wipf, P., et al. (2004). Diversity-oriented synthesis of azaspirocycles. PubMed.
  • Various Authors. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications.
  • Various Authors. (2023). Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles. Beilstein Journal of Organic Chemistry.
  • Various Authors. (2022). Assembly of azaheterocycles via transition metal-catalyzed annulations involving the activation of C-H bonds. Universidad de Oviedo.
  • Various Authors. (2025). Recent Advances in Catalytic Atroposelective Synthesis of Axially Chiral Quinazolinones. MDPI.
  • Various Authors. (2018). Organocatalytic Synthesis of Spirocarbocycles. ResearchGate.
  • Various Authors. (2021). Recent advances in organocatalytic asymmetric multicomponent cascade reactions for enantioselective synthesis of spirooxindoles. Organic Chemistry Frontiers.
  • Various Authors. (n.d.). General mechanism for the synthesis of saturated aza‐heterocycles using the BH approach. ResearchGate.
  • Various Authors. (2023). Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles. Beilstein-Institut.
  • Olaizola, I., et al. (2025). Recent Developments in Catalytic Asymmetric Aziridination. ResearchGate.
  • Various Authors. (n.d.). Recent advances in the asymmetric synthesis of pharmacology-relevant nitrogen heterocycles via stereoselective aza-Michael reactions. Organic & Biomolecular Chemistry.
  • Various Authors. (2018). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. MDPI.

Sources

Application Note: 9-Methyl-4-oxa-1-azaspiro[5.5]undecane as a 3D Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar,


-hybridized molecules to complex, three-dimensional architectures is a defining trend in contemporary medicinal chemistry. This paradigm shift, often termed "escaping flatland," correlates heavily with improved clinical success rates due to enhanced solubility, reduced off-target promiscuity, and better metabolic stability.

9-Methyl-4-oxa-1-azaspiro[5.5]undecane (CAS: 938374-36-8) has emerged as a highly versatile, privileged spirocyclic scaffold. By combining a morpholine-like ring (providing a hydrogen bond acceptor and basic amine handle) with a methyl-substituted cyclohexane ring via a spiro-fusion, this scaffold offers unique vector geometries. This application note provides a comprehensive guide to the physicochemical rationale, synthetic functionalization, and biological application of this scaffold, specifically highlighting its use in designing Ubiquitin Specific Protease 19 (USP19) inhibitors [1].

Physicochemical Rationale & Causality

When designing a drug candidate, the choice of the core scaffold dictates the entire ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Substituting a traditional flat ring (e.g., piperazine or phenyl) with 9-Methyl-4-oxa-1-azaspiro[5.5]undecane introduces several causal benefits:

  • Increased Fraction of

    
     Carbons (
    
    
    
    ):
    The spirocyclic core is entirely
    
    
    hybridized. High
    
    
    values are statistically correlated with compounds successfully transitioning from Phase I to approved drugs, as they possess higher topological complexity and lower melting points, which directly enhances aqueous solubility [2].
  • Tuning Lipophilicity (clogP): The oxygen atom at position 4 acts as a critical hydrogen bond acceptor, offsetting the lipophilicity introduced by the cyclohexane ring and the C-9 methyl group. This maintains the molecule within the optimal Lipinski "Rule of 5" space.

  • Steric Shielding & Target Specificity: The C-9 methyl group restricts the conformational flexibility of the cyclohexane ring, locking it into a preferred chair conformation. This rigid 3D projection allows for highly specific interactions with deep hydrophobic pockets in target proteins, reducing off-target binding.

Quantitative Data: Scaffold Comparison

The following table summarizes the theoretical physicochemical shifts when replacing a standard planar scaffold with the spirocyclic core.

Scaffold FeatureFlat Analog (e.g., N-Methylpiperazine)9-Methyl-4-oxa-1-azaspiro[5.5]undecanePharmacological Impact
Molecular Weight 100.16 g/mol 169.26 g/mol Slight increase, well within drug-like space.

Fraction
1.00 (but conformationally flexible)1.00 (Conformationally rigid 3D vectors)Improved target specificity; lower entropy penalty upon binding.
Topological Polar Surface Area (TPSA) 15.3 Ų21.3 ŲEnhanced aqueous solubility via the ethereal oxygen.
Metabolic Stability Susceptible to rapid N-dealkylationSterically hindered spiro-centerIncreased half-life (

) in human liver microsomes (HLM).

Synthetic Workflows and Protocols

The primary vector for functionalizing 9-Methyl-4-oxa-1-azaspiro[5.5]undecane is the secondary amine at position 1. Below are two field-proven protocols for incorporating this scaffold into a drug candidate.

Workflow Visualization

G A 9-Methyl-4-oxa-1- azaspiro[5.5]undecane (Scaffold) C N-Acylation / Alkylation (DIPEA, DMF, rt) A->C B Electrophile / Acid (e.g., R-COOH + HATU) B->C D Spirocyclic Drug Candidate (e.g., USP19 Inhibitor) C->D

Synthetic workflow for N-functionalization of the spirocyclic scaffold.

Protocol A: Amide Coupling (Library Generation)

Rationale: Amide coupling is highly efficient and tolerant of diverse functional groups, making it ideal for synthesizing structure-activity relationship (SAR) libraries.

Reagents:

  • 9-Methyl-4-oxa-1-azaspiro[5.5]undecane (1.0 eq)

  • Target Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid and HATU in anhydrous DMF. Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-At (7-azabenzotriazole) ester.

  • Base Addition: Add DIPEA to the mixture and stir for 10 minutes at room temperature. Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid (facilitating activation) and neutralize any hydrochloride salts of the incoming amine.

  • Scaffold Addition: Add 9-Methyl-4-oxa-1-azaspiro[5.5]undecane to the activated mixture. Stir at room temperature for 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl. Causality: The LiCl wash is critical for removing residual DMF, which can interfere with downstream biological assays.
    
  • Purification: Dry over

    
    , concentrate under reduced pressure, and purify via flash chromatography (DCM/MeOH gradient).
    
Protocol B: Reductive Amination

Rationale: When a basic amine is required in the final drug candidate (e.g., to improve lysosomal trapping or target binding via salt bridges), reductive amination is preferred over amidation.

Step-by-Step Methodology:

  • Imine Formation: Combine 9-Methyl-4-oxa-1-azaspiro[5.5]undecane (1.0 eq) and the target aldehyde (1.0 eq) in 1,2-Dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (0.1 eq). Causality: The weak acid catalyzes the formation of the intermediate iminium ion by protonating the carbonyl oxygen, making it more electrophilic.

  • Reduction: After stirring for 1 hour, add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise. Causality: STAB is a mild reducing agent that selectively reduces the iminium ion without reducing the unreacted aldehyde, preventing the formation of primary alcohol byproducts.

  • Completion & Workup: Stir overnight at room temperature. Quench with 1N NaOH to break down boron complexes and extract with DCM. Purify via reverse-phase HPLC.

Application Case Study: USP19 Inhibition

The 4-oxa-1-azaspiro[5.5]undecane core has been successfully validated in the development of novel inhibitors targeting Ubiquitin Specific Protease 19 (USP19) [3].

Biological Context: USP19 is a deubiquitinating enzyme (DUB) implicated in the regulation of muscle mass and tumorigenesis. By cleaving ubiquitin chains from specific substrate proteins, USP19 rescues them from proteasomal degradation. In conditions like cancer cachexia or muscular atrophy, overactive USP19 stabilizes proteins that drive muscle wasting.

By incorporating the 9-Methyl-4-oxa-1-azaspiro[5.5]undecane scaffold, medicinal chemists have developed potent, selective USP19 inhibitors. The spirocyclic core perfectly occupies the highly contoured


 pocket of the USP19 active site, a feat difficult to achieve with flat aromatic rings.
Biological Pathway Visualization

Pathway A Spirocyclic Inhibitor (Scaffold-derived) B USP19 Enzyme (Active) A->B Inhibits D Deubiquitination (Protein Stabilization) B->D Catalyzes C Ubiquitinated Substrates (e.g., Muscle Proteins) C->D F Proteasomal Degradation (Therapeutic Effect) C->F Pathway shift upon inhibition E Muscular Atrophy / Cancer Progression D->E Promotes

USP19 signaling pathway and point of pharmacological inhibition by spirocycles.

Conclusion

The 9-Methyl-4-oxa-1-azaspiro[5.5]undecane scaffold represents a powerful tool for modern drug discovery. By providing structural rigidity, a high


 character, and a tunable physicochemical profile, it enables researchers to design highly selective inhibitors for complex targets like USP19. Following the rigorous synthetic protocols outlined above ensures high-yield incorporation of this privileged structure into novel therapeutic libraries.

References

  • Title: 4-hydroxypiperidine derivatives and their use as inhibitors of ubiquitin specific protease 19 (usp19)
  • Title: Escape from Flatland: increasing proportion of sp3 hybridized carbon atoms in clinical candidates dictates success Source: PubMed (Lovering F, Bikker J, Humblet C. J Med Chem. 2009) URL: [Link]

Application Notes and Protocols for the Functionalization of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 4-oxa-1-azaspiro[5.5]undecane scaffold is a valuable three-dimensional (3D) structural motif in medicinal chemistry. Its rigid, spirocyclic nature allows for precise positioning of substituents in space, which can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. The incorporation of heteroatoms, such as oxygen and nitrogen, introduces polarity and potential hydrogen bonding sites, further enhancing drug-like properties.[1][2][3] While this core is of significant interest, functionalization protocols for specific derivatives like 9-Methyl-4-oxa-1-azaspiro[5.5]undecane are not extensively documented.

This guide provides a series of robust, field-proven protocols adapted for the selective functionalization of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane. The methodologies are based on well-established transformations of related piperidine and spirocyclic systems, offering a reliable starting point for the synthesis of novel derivatives for drug discovery and development. We will cover three primary areas of functionalization: N-functionalization of the piperidine nitrogen, C-H functionalization at the α-position to the nitrogen, and potential modifications of the C9-methyl group.

Part 1: N-Functionalization of the Spirocyclic Amine

The secondary amine of the piperidine ring is the most nucleophilic and sterically accessible site, making it the primary target for initial derivatization.

Protocol 1.1: Direct N-Alkylation with Alkyl Halides

This method is a straightforward and widely used technique for introducing alkyl groups onto a secondary amine. The reaction proceeds via a direct nucleophilic substitution.[4][5]

Rationale: The choice of a suitable base is critical to neutralize the hydrohalic acid byproduct, driving the reaction to completion. Potassium carbonate is a cost-effective and easily removable base, while aprotic solvents like DMF or acetonitrile are used to ensure solubility of the reactants.[5][6] Slow addition of the alkylating agent can help to minimize the formation of quaternary ammonium salts.[4][6]

Experimental Protocol:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 9-Methyl-4-oxa-1-azaspiro[5.5]undecane (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

  • Add finely powdered, anhydrous potassium carbonate (K₂CO₃) (2.0 eq).

  • Slowly add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. For less reactive halides, the temperature can be increased to 50-70°C.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, filter the mixture to remove K₂CO₃ and concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Protocol 1.2: N-Alkylation via Reductive Amination

Reductive amination is a milder and often more selective method for N-alkylation, particularly for generating tertiary amines. It involves the in-situ formation and reduction of an iminium ion.[7]

Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent as it is mild and selective for the iminium ion over the starting carbonyl compound, preventing reduction of the aldehyde or ketone.[5][7] Acetic acid is often added in catalytic amounts to facilitate the formation of the iminium intermediate.

Experimental Protocol:

  • To a stirred solution of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add the desired aldehyde or ketone (1.1 eq).

  • Add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 4-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the desired N-alkylated product.

Protocol 1.3: N-Acylation to Form Amides

N-acylation is a highly efficient reaction to introduce an acyl group, forming a stable amide linkage. This is a common strategy in medicinal chemistry to modulate the properties of a lead compound.[8][9]

Rationale: The reaction is typically fast and exothermic, so cooling to 0°C during the addition of the acylating agent is recommended to control the reaction rate. A non-nucleophilic base like triethylamine (TEA) is used to scavenge the HCl generated.[8][9]

Experimental Protocol:

  • Dissolve 9-Methyl-4-oxa-1-azaspiro[5.5]undecane (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add the acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is often pure, but can be further purified by column chromatography or recrystallization if necessary.

Reaction Type Reagents Solvent Typical Conditions Key Advantages
Direct AlkylationAlkyl Halide, K₂CO₃DMF25-70°C, 12-24 hSimple, wide range of alkyl halides can be used.
Reductive AminationAldehyde/Ketone, NaBH(OAc)₃DCM25°C, 4-16 hMild, high selectivity, avoids over-alkylation.
N-AcylationAcyl Chloride, TEADCM0°C to 25°C, 2-4 hFast, high yielding, forms stable amides.

Part 2: C-H Functionalization

Direct functionalization of C-H bonds is a powerful strategy for late-stage modification of complex molecules. For saturated nitrogen heterocycles, the C-H bonds alpha to the nitrogen are the most activated and thus the most common targets.[10][11][12]

Protocol 2.1: α-Lithiation and Electrophilic Quench

This protocol involves the deprotonation of a C-H bond adjacent to the nitrogen, followed by the addition of an electrophile. To achieve this, the nitrogen must first be protected with an appropriate directing group, such as a tert-butoxycarbonyl (Boc) group.[13][14][15]

Rationale: The Boc group serves two purposes: it reduces the basicity of the nitrogen and acts as a directing group, facilitating deprotonation at the adjacent carbon by stabilizing the resulting carbanion.[13] A strong, non-nucleophilic base like sec-Butyllithium (s-BuLi) is required for the deprotonation. The reaction must be carried out at low temperatures (-78°C) to prevent decomposition of the organolithium intermediate.[16]

Workflow Diagram:

G cluster_0 Step 1: N-Protection cluster_1 Step 2: α-Lithiation cluster_2 Step 3: Electrophilic Quench A Starting Material: 9-Methyl-4-oxa-1- azaspiro[5.5]undecane B N-Boc Protected Intermediate A->B Boc₂O, TEA, DCM C N-Boc Protected Intermediate D α-Lithio Anion C->D s-BuLi, THF, -78°C E α-Lithio Anion F α-Functionalized Product E->F Electrophile (E+) -78°C to RT

Caption: Workflow for α-C-H Functionalization.

Experimental Protocol:

Step A: N-Boc Protection

  • Dissolve 9-Methyl-4-oxa-1-azaspiro[5.5]undecane (1.0 eq) and triethylamine (1.5 eq) in DCM.

  • Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and stir at room temperature for 12 hours.

  • Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to yield the N-Boc protected starting material, which can often be used without further purification.

Step B: α-Lithiation and Trapping

  • Caution: sec-Butyllithium is pyrophoric and must be handled under a strict inert atmosphere by trained personnel.[13]

  • To a solution of the N-Boc protected spirocycle (1.0 eq) in anhydrous THF (0.14 M) under argon, cool the flask to -78°C (dry ice/acetone bath).

  • Add s-BuLi (1.3 eq) dropwise. The solution may turn yellow or orange.

  • Stir the resulting solution at -78°C for 1 hour.[16]

  • Add the electrophile (e.g., methyl iodide, trimethylsilyl chloride, or a solution of an aldehyde) (2.0 eq) dropwise.

  • Stir the reaction at -78°C for 15 minutes, then allow it to warm to room temperature over 30 minutes.

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with an organic solvent (e.g., Et₂O or EtOAc).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Part 3: Potential Future Directions

While N-functionalization and α-C-H functionalization are the most established methods, other positions on the 9-Methyl-4-oxa-1-azaspiro[5.5]undecane ring could be targeted with more advanced synthetic methods.

  • β- or γ-C(sp³)–H Functionalization: Recent advances in transition-metal catalysis and photoredox catalysis have enabled the functionalization of C-H bonds that are more remote from the heteroatom.[10][11][12] These methods are often complex and substrate-dependent but offer exciting possibilities for accessing novel chemical space.

  • Functionalization of the C9-Methyl Group: Depending on the electronic environment, it might be possible to deprotonate the methyl group with a very strong base to generate a nucleophile. Alternatively, radical-based reactions could be explored to introduce functionality at this position.

These advanced methods would require significant optimization but represent the cutting edge of heterocyclic chemistry.

Conclusion

The protocols outlined in this guide provide a comprehensive and reliable framework for the functionalization of the 9-Methyl-4-oxa-1-azaspiro[5.5]undecane scaffold. By leveraging established reactivity patterns of piperidines and related heterocycles, researchers can confidently synthesize a diverse library of novel compounds for evaluation in drug discovery programs. The presented methods for N-functionalization and α-C-H functionalization offer robust entry points for derivatization, enabling the exploration of structure-activity relationships and the optimization of lead compounds.

References

  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline.
  • BenchChem. (n.d.). Application Notes and Protocols for N- Functionalization of 1-(Piperidin-2 - Benchchem.
  • BenchChem. (n.d.). Application Note and Protocol: N-Alkylation of Piperidin-2-ylmethyl Acetate.
  • Ohno, S., Miyoshi, M., Murai, K., & Arisawa, M. (n.d.). Non-Directed β- or γ-C(sp 3 )–H Functionalization of Saturated Nitrogen-Containing Heterocycles. Synthesis.
  • Recent advances in directed sp2 C–H functionalization towards the synthesis of N-heterocycles and O-heterocycles. (n.d.). Chemical Communications (RSC Publishing).
  • Arisawa, M., Ohno, S., Miyoshi, M., & Murai, K. (2021). Non-Directed β- or γ-C(sp3)–H Functionalization of Saturated Nitrogen-Containing Heterocycles. Synthesis, 53(17), 2947-2960.
  • Procedure for N-alkylation of Piperidine? (2017, March 16). ResearchGate.
  • Non-Directed β- Or γ-C(sp 3)-H Functionalization of Saturated Nitrogen-Containing Heterocycles | Request PDF. (n.d.). ResearchGate.
  • Functionalisation of Heterocycles through Transition Metal Catalyzed C-H Activation. (n.d.).
  • Oxa-spirocycles: synthesis, properties and applications. (n.d.). PMC.
  • Caution! sec-Butylithium is very pyrophoric and must not be allowed to come into contact with the atmosphere.... (n.d.). Organic Syntheses Procedure.
  • BenchChem. (n.d.). Application Notes and Protocols: N-acylation of Anilines with 4-Acetylpiperidine-1-carbonyl chloride.
  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.). French-Ukrainian Journal of Chemistry.
  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. (n.d.). ChemRxiv.
  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (2017, July 7). PubMed.
  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (2017, June 21).
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. (2026, February 11). ACS Publications.
  • Solid‐Phase Synthesis of Piperidines by N‐Acyliminium Ion Chemistry. (n.d.). Radboud Repository.
  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (2017, June 2). ACS Publications.
  • (PDF) Synthesis of 3,3-oxaspirocycles via cobalt-catalyzed cascade C-H activation and carboamidation of alkynes. (2025, August 9). ResearchGate.
  • Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. (n.d.). University of Cambridge.
  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019, November 19). Journal of Medicinal Chemistry - ACS Publications.
  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019, November 19). ACS Publications.
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020, April 23). PMC.
  • Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[5][10]deca-6,9-diene-3,8-dione Derivatives. (2019, March 7). MDPI. Retrieved from

  • 4-Oxa-1-azaspiro[5.5]undecane. (n.d.). ChemScene.
  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof | Request PDF. (n.d.). ResearchGate.

Sources

Application Note: 9-Methyl-4-oxa-1-azaspiro[5.5]undecane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide medicinal chemists and drug discovery scientists in the utilization of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane , a privileged spirocyclic scaffold. This guide synthesizes chemical logic, synthetic protocols, and biological application strategies.

Executive Summary & Rationale

In modern drug discovery, the "Escape from Flatland" initiative drives the transition from planar, aromatic-heavy compounds to three-dimensional (3D) architectures. 9-Methyl-4-oxa-1-azaspiro[5.5]undecane represents a high-value spiro-morpholine scaffold designed to replace traditional morpholine or piperidine moieties.

Key Advantages:
  • Fsp³ Enrichment: Introduces a quaternary spiro-carbon, increasing the fraction of sp³ hybridized carbons (Fsp³), which correlates with improved clinical success rates by enhancing solubility and reducing promiscuity.[1]

  • Conformational Restriction: The spiro-fusion locks the morpholine ring vectors, reducing the entropic penalty upon protein binding compared to freely rotating N-alkyl morpholines.

  • Metabolic Shielding: The 9-methyl substituent (on the cyclohexane ring) and the spiro-center sterically hinder oxidative metabolism at the susceptible

    
    -carbons, extending half-life (
    
    
    
    ).

Chemical Profile & Structural Logic

The scaffold consists of a morpholine ring spiro-fused to a 4-methylcyclohexane ring.

PropertyValue / Description
IUPAC Name 9-Methyl-4-oxa-1-azaspiro[5.5]undecane
Core Scaffold Spiro[cyclohexane-1,2'-morpholine] derivative
Molecular Formula C₁₀H₁₉NO
Molecular Weight 169.27 g/mol
pKa (Calc) ~8.2 (Basic amine, suitable for salt formation)
LogP (Calc) ~1.8 - 2.2 (Lipophilic but solubilizing)
Stereochemistry Exists as cis/trans diastereomers (relative to the 9-Me and Spiro-N).[2] Separation is often required.
Structural Visualization (Graphviz)

The following diagram illustrates the structural connectivity and the "vector" difference between a standard N-alkyl morpholine and the spiro-scaffold.

SpiroLogic cluster_0 Traditional Linker cluster_1 Spiro-Scaffold Advantage Morpholine N-Alkyl Morpholine (Flexible, Rotatable) Spiro 9-Methyl-4-oxa-1-azaspiro[5.5]undecane (Rigid, Defined Vectors) Morpholine->Spiro Bioisosteric Replacement Metabolism Metabolic Blockade (Steric Shielding) Spiro->Metabolism Solubility Solubility Boost (Broken Planarity) Spiro->Solubility

Caption: Transition from flexible morpholine linkers to the rigid spiro-scaffold improves physicochemical properties.[1]

Synthetic Protocol: Construction of the Core

Objective: Synthesis of the 9-Methyl-4-oxa-1-azaspiro[5.5]undecane core from commercially available 4-methylcyclohexanone. Methodology: The "Spiro-Epoxide Opening" route is preferred for its scalability and safety compared to cyanide-based Strecker routes.

Reagents Required:
  • Starting Material: 4-Methylcyclohexanone (CAS: 589-92-4).

  • Reagents: Trimethylsulfoxonium iodide (TMSOI), Sodium hydride (NaH), Ethanolamine, Thionyl chloride (SOCl₂) or p-Toluenesulfonyl chloride (TsCl), Potassium tert-butoxide (KOtBu).

  • Solvents: DMSO, THF, DCM.

Step-by-Step Workflow
Stage 1: Corey-Chaykovsky Epoxidation
  • Activation: In a flame-dried flask under N₂, suspend NaH (1.2 equiv, 60% in oil) in dry DMSO. Heat to 60°C for 1 hour until gas evolution ceases (formation of dimsyl anion).

  • Ylide Formation: Cool to room temperature (RT). Add Trimethylsulfoxonium iodide (1.2 equiv) portion-wise. Stir for 30 min.

  • Addition: Dropwise add 4-Methylcyclohexanone (1.0 equiv) in DMSO.

  • Reaction: Stir at RT for 3-16 hours. Monitor by TLC (disappearance of ketone).

  • Workup: Quench with ice water. Extract with Et₂O (x3). Wash organics with brine, dry over MgSO₄, and concentrate.

    • Product:6-Methyl-1-oxaspiro[2.5]octane (Spiro-epoxide intermediate).

Stage 2: Epoxide Opening (Aminolysis)
  • Setup: Dissolve the spiro-epoxide in Ethanolamine (5.0 equiv) and a minimal amount of water or MeOH (to aid solubility).

  • Reaction: Heat to 80-100°C in a sealed tube for 12 hours.

  • Workup: Concentrate under reduced pressure to remove excess ethanolamine (high vacuum required).

  • Purification: The residue is the crude amino-alcohol: 1-((2-Hydroxyethyl)amino)methyl)-4-methylcyclohexanol .

Stage 3: Cyclization to Spiro-Morpholine
  • Activation: Dissolve the amino-alcohol in dry THF/DCM. Add Triethylamine (3.0 equiv).

  • Chlorination/Cyclization: Cool to 0°C. Add Thionyl Chloride (SOCl₂, 1.1 equiv) dropwise. (Alternatively, use TsCl/Pyridine for a milder route).

  • Heating: Allow to warm to RT, then reflux for 2-4 hours to effect the intramolecular displacement.

  • Workup: Basify with NaOH (1M) to pH > 10. Extract with DCM.

  • Isolation: Dry over Na₂SO₄ and concentrate.

  • Separation: Purify by flash column chromatography (DCM/MeOH/NH₃).

    • Note: You will likely isolate two diastereomers (cis and trans isomers regarding the methyl group vs. the morpholine oxygen). Isolate them separately for SAR studies.

Medicinal Chemistry Application Strategies

A. Bioisosteric Replacement Logic

Use this scaffold when a lead compound containing a morpholine or piperidine shows:

  • High Clearance: Rapid metabolism at the ring carbons.

  • Low Solubility: Planar aromatic stacking issues.

  • hERG Liability: The spiro-center changes the vector of the basic nitrogen, potentially disrupting pi-cation interactions in the hERG channel pore.

B. Decision Tree for Scaffold Selection

DecisionTree Start Lead Compound Analysis Issue1 Issue: High Metabolic Clearance? Start->Issue1 Issue2 Issue: Poor Solubility? Start->Issue2 Check Check: Steric Tolerance Issue1->Check Yes Issue2->Check Yes Action1 Use 9-Me-Spiro Scaffold (Blocks metabolic hotspots) Action2 Use 9-Me-Spiro Scaffold (Increases Fsp3 / disrupts packing) Check->Action1 Pocket allows bulk Check->Action2 Pocket allows bulk

Caption: Strategic decision pathway for implementing the spiro-morpholine scaffold.

C. In Vitro Validation Protocol (LogD & Stability)

1. Lipophilicity (LogD 7.4):

  • Method: Shake-flask or HPLC-based determination.

  • Expectation: The 9-methyl group increases LogD by ~0.5 units compared to the unsubstituted spiro-morpholine, aiding membrane permeability if the parent is too polar.

2. Microsomal Stability (HLM/MLM):

  • Protocol: Incubate 1 µM compound with liver microsomes (0.5 mg/mL protein) and NADPH regenerating system at 37°C.

  • Sampling: 0, 5, 15, 30, 60 min. Quench with Acetonitrile containing Internal Standard.

  • Analysis: LC-MS/MS. Calculate intrinsic clearance (

    
    ).
    
  • Success Metric:

    
     protein indicates good metabolic stability.
    

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Title: "The impact of spirocyclic scaffolds on drug discovery."[1][3][4][5][6]

    • Source:Expert Opinion on Drug Discovery.
    • URL:[Link]

  • Synthesis of Spiro-Morpholines

    • Title: "Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives.
    • Source:The Journal of Organic Chemistry.
    • URL:[Link]

  • Metabolic Stability of Spirocycles

    • Title: "Spirocyclic Motifs in Medicinal Chemistry: A Review."
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • Corey-Chaykovsky Epoxidation Protocol

    • Title: "Dimethylsulfoxonium Methylide."
    • Source:Organic Syntheses.
    • URL:[Link]

Sources

"development of assays to test 9-Methyl-4-oxa-1-azaspiro[5.5]undecane activity"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Development of Screening Assays for 9-Methyl-4-oxa-1-azaspiro[5.5]undecane

Executive Summary & Scientific Rationale

The compound 9-Methyl-4-oxa-1-azaspiro[5.5]undecane represents a privileged spirocyclic scaffold. In medicinal chemistry, the 1-oxa-4-azaspiro[5.5]undecane core is structurally analogous to histrionicotoxins and has demonstrated significant potential as a ligand for Sigma-1 receptors (


R) , Mu-opioid receptors (MOR) , and Nicotinic Acetylcholine Receptors (nAChRs) .

The rigid spiro-fusion restricts conformational flexibility, often improving selectivity and metabolic stability compared to linear diamines. The addition of the 9-methyl group introduces a steric and lipophilic vector that may enhance blood-brain barrier (BBB) penetration or alter binding pocket affinity.

This guide details the development of a Tiered Screening Cascade to profile this compound, moving from physicochemical validation to functional pharmacology.

Pre-Assay Physicochemical Profiling

Before biological testing, the compound must be characterized to prevent false negatives due to precipitation or non-specific binding.

Table 1: Predicted Physicochemical Properties & Assay Requirements

PropertyValue (Est.)Impact on Assay Design
Molecular Weight ~169.26 g/mol Low MW suggests fragment-like behavior; high concentrations may be needed.
cLogP 1.8 – 2.2Moderate lipophilicity. DMSO is the preferred stock solvent (10 mM).
pKa (Basic N) ~8.5 – 9.2Positively charged at physiological pH (7.4).
Solubility ModerateProtocol: Dilute stock in aqueous buffer <1% DMSO. Verify clarity via nephelometry.

Tier 1: Primary Binding Assays (Target Engagement)

Given the structural homology to Sigma and Opioid ligands, the primary screen utilizes a Radioligand Displacement Assay . This determines the affinity (


) of the test compound.
Protocol A: Sigma-1 Receptor ( R) Radioligand Binding

Rationale: The spiro-piperidine core is a classic pharmacophore for


R, a chaperone protein involved in neuroprotection and analgesia.

Materials:

  • Membrane Source: Jurkat cells or Rat Brain Homogenate.

  • Radioligand: [

    
    H]-(+)-Pentazocine (Specific Activity ~80 Ci/mmol).
    
  • Non-specific Control: Haloperidol (10

    
    M).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Workflow:

  • Preparation: Thaw membrane aliquots and homogenize in Tris-HCl buffer. Dilute to 10–20

    
    g protein/well.
    
  • Compound Addition: Add 9-Methyl-4-oxa-1-azaspiro[5.5]undecane in a semi-log dose range (

    
     M to 
    
    
    
    M).
  • Ligand Addition: Add [

    
    H]-(+)-Pentazocine (final conc. 2 nM) to all wells.
    
  • Incubation: Incubate for 120 minutes at 37°C to reach equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding of the amine).

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via Liquid Scintillation Counting (LSC).

Data Visualization: Assay Logic

AssayLogic Stock Compound Stock (10 mM DMSO) Dilution Serial Dilution (Semi-Log) Stock->Dilution Binding Incubation (Membrane + 3H-Ligand) Dilution->Binding Filter GF/B Filtration (Separation) Binding->Filter Readout Scintillation Counting (CPM) Filter->Readout Analysis Non-Linear Regression (Ki Calculation) Readout->Analysis

Caption: Workflow for Radioligand Displacement Assay. The critical step is Filtration, where unbound ligand is removed to quantify specific binding.

Tier 2: Functional Activity Assays

Binding does not imply function (agonist vs. antagonist). If the compound binds MOR or


R, functional consequences must be tested.
Protocol B: cAMP Inhibition Assay (Gi-coupled GPCRs)

Rationale: If the compound targets the Mu-Opioid Receptor (Gi-coupled), it should inhibit Forskolin-induced cAMP accumulation.

System: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) using HEK293 cells overexpressing MOR.

  • Cell Seeding: 2,000 cells/well in 384-well low-volume plates.

  • Stimulation: Treat cells with Forskolin (10

    
    M)  + Test Compound (Dose Response).
    
  • Incubation: 30 minutes at Room Temperature.

  • Detection: Add Lysis buffer containing Europium-cryptate labeled cAMP antibody and d2-labeled cAMP analog.

  • Mechanism:

    • High cAMP (No Agonist): Unlabeled cAMP competes with d2-cAMP, decreasing FRET signal.

    • Low cAMP (Agonist Hit): d2-cAMP binds antibody, increasing FRET signal.

  • Analysis: Plot FRET ratio (665/620 nm) vs. log[Compound].

Tier 3: Safety & Selectivity (Off-Target)

Spirocyclic amines can block ion channels promiscuously.

  • hERG Inhibition: Automated Patch-Clamp (QPatch) to assess cardiac safety risk.

  • nAChR Antagonism: Due to structural similarity to Histrionicotoxin , test for blockage of

    
     nicotinic receptors using FLIPR Calcium Flux assays.
    

Data Analysis & Interpretation

Calculating the Inhibition Constant (


): 
Raw CPM data must be converted using the Cheng-Prusoff equation:


  • 
     : Concentration of spiro-compound displacing 50% of radioligand.
    
  • 
     : Concentration of radioligand used (2 nM).
    
  • 
     : Dissociation constant of the radioligand (determined via Saturation Binding).
    

Table 2: Interpretation of Results


Value
ClassificationAction Item
< 10 nM Potent HitProceed to Tier 2 (Functional) & PK studies.
10 – 100 nM Moderate LeadOptimization of 9-methyl group (SAR) required.
> 1

M
Weak/InactiveCheck solubility; screen alternative targets.

References

  • Structural Analogs & Sigma/Opioid Activity

    • García, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry.
  • Spirocyclic Scaffold Privilege

    • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. (Context on spiro-amine rigidity).
  • Histrionicotoxin Connection

    • Daly, J. W., et al. (1971). Histrionicotoxins: Roentgen-ray analysis of the novel allenic and acetylenic spiroalkaloids. PNAS. (Establishes the 1-azaspiro[5.5]undecane core as an ion channel blocker).
  • Assay Methodology (Radioligand Binding)

    • Maguire, J. J., et al. (2012). IUPHAR Recommendations for the Design and Analysis of Radioligand Binding Assays. British Journal of Pharmacology.

Scale-Up Synthesis of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane: A Robust Protocol for Preclinical Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Spirocyclic scaffolds, particularly spiro-morpholines, are increasingly prioritized in preclinical drug development. They enhance the


 character of drug candidates, improve metabolic stability, and secure novel intellectual property space by moving away from flat, aromatic rings [1].

9-Methyl-4-oxa-1-azaspiro[5.5]undecane is a highly valuable building block for central nervous system (CNS) and oncology targets. This application note details a highly scalable, five-step synthetic route designed for multi-gram to kilogram production. The protocol deliberately avoids hazardous reagents (e.g., substituting HCN gas with ammonium carbonate, and pyrophoric


 with in-situ borane) to optimize process safety and atom economy.

Retrosynthetic Strategy & Causality in Route Design

The construction of the 4-oxa-1-azaspiro[5.5]undecane core requires the precise assembly of a morpholine ring onto a cyclohexane spirocenter.

  • Why not direct alkylation? Direct alkylation of amino alcohols with dihaloethanes often leads to over-alkylation, polymerization, and poor yields on scale.

  • The Chosen Pathway: We utilize the Bucherer-Bergs reaction to establish the quaternary spirocenter, followed by hydrolysis and reduction to the amino alcohol [2]. Morpholine annulation is achieved via a controlled two-step chloroacetylation/etherification sequence, culminating in amide reduction [3].

  • Self-Validating System: This step-by-step ring closure is designed so that each intermediate is either highly crystalline or exhibits a distinct analytical shift (e.g., IR carbonyl shifts, Ninhydrin reactivity), ensuring strict quality control before proceeding to the next step.

Route A 4-Methylcyclohexanone B Spirohydantoin A->B Bucherer-Bergs C Amino Acid B->C Base Hydrolysis D Amino Alcohol C->D NaBH4/I2 Reduction E Morpholin-3-one D->E Annulation (ClCH2COCl) F 9-Methyl-4-oxa-1- azaspiro[5.5]undecane E->F Red-Al Reduction

Figure 1: Five-step scalable synthetic workflow for 9-Methyl-4-oxa-1-azaspiro[5.5]undecane.

Step-by-Step Experimental Protocols

Stereochemical Note: Starting from 4-methylcyclohexanone yields a diastereomeric mixture (cis/trans relative to the spirocenter). For early preclinical scaffolding, this mixture is typically carried forward and separated via preparative HPLC at the final stage.

Phase 1: Bucherer-Bergs Hydantoin Synthesis

Causality: Utilizing


 and 

avoids the direct handling of volatile, highly toxic

gas or unstable

-amino nitriles. The intermediate is trapped as a highly stable, crystalline spirohydantoin [2].
  • Reaction: Suspend 4-methylcyclohexanone (1.0 eq),

    
     (2.0 eq), and 
    
    
    
    (4.0 eq) in a 1:1 mixture of
    
    
    .
  • Execution: Stir vigorously at 50–60°C for 12 hours. Maintain pH between 9–10 to facilitate the reaction [2].

  • Workup: Cool to 0°C. Acidify carefully with

    
     to pH 6 in a well-ventilated fume hood (to scrub residual 
    
    
    
    ).
  • Validation: Filter the resulting white precipitate. Self-Validation: The product is a highly crystalline solid. IR spectroscopy will show characteristic hydantoin carbonyl stretches at

    
     and 
    
    
    
    .
Phase 2: Hydrolysis to 1-Amino-4-methylcyclohexanecarboxylic Acid
  • Reaction: Suspend the spirohydantoin in

    
     (aq).
    
  • Execution: Reflux at 110°C for 24–48 hours until the suspension becomes a clear solution.

  • Workup: Cool to room temperature and adjust the pH to the isoelectric point (

    
    ) using concentrated 
    
    
    
    . Filter the precipitated amino acid.
  • Validation: Self-Validation: The product demonstrates amphoteric behavior (soluble in both strong acid and strong base but insoluble at neutral pH).

Phase 3: Reduction to 1-Amino-4-methylcyclohexanemethanol

Causality: Using


 generates borane (

) in situ. This is vastly safer and more scalable than handling pyrophoric

in early bulk stages, while providing excellent chemoselectivity for the carboxylic acid [3].
  • Reaction: Suspend the amino acid (1.0 eq) and

    
     (2.5 eq) in anhydrous THF at 0°C.
    
  • Execution: Dissolve

    
     (1.0 eq) in THF and add dropwise over 2 hours to control the exothermic evolution of 
    
    
    
    gas. Reflux for 16 hours.
  • Workup: Quench carefully with

    
     until effervescence ceases. Concentrate, dissolve in 
    
    
    
    , and extract with
    
    
    .
  • Validation: Self-Validation: TLC (Ninhydrin stain) will show a bright purple spot. Mass spectrometry confirms the product with

    
    .
    
Phase 4: Morpholin-3-one Annulation

Causality: Chloroacetyl chloride selectively N-acylates the sterically hindered amine at low temperatures. Subsequent addition of potassium tert-butoxide (


) deprotonates the hydroxyl group, driving an intramolecular Williamson-type ether synthesis to close the morpholine ring [4].
  • N-Acylation: Dissolve the amino alcohol in THF with

    
     (1.2 eq). Cool to -5°C. Dropwise add chloroacetyl chloride (1.05 eq). Stir for 2 hours.
    
  • Cyclization: To the crude reaction mixture, add

    
     (2.0 eq) in portions at 0°C. Warm to room temperature and stir for 6 hours.
    
  • Workup: Quench with water, extract with EtOAc, and wash with brine.

  • Validation: Self-Validation: The formation of a massive

    
     precipitate indicates successful cyclization. IR spectroscopy shows the disappearance of the ester/acid bands and the appearance of a strong cyclic lactam (amide) stretch at 
    
    
    
    . The product is now Ninhydrin-negative.
Phase 5: Final Reduction to Target Spirocycle
  • Reaction: Dissolve the morpholin-3-one in anhydrous toluene.

  • Execution: Dropwise add Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride, 3.0 eq) at 0°C. Heat to 80°C for 6 hours.

  • Workup: Cool to 0°C. Quench via Fieser method or by adding saturated aqueous Rochelle salt (potassium sodium tartrate) and stir vigorously for 2 hours to break the aluminum emulsion. Extract with MTBE.

  • Validation: Self-Validation: GC-MS confirms the target mass (

    
    ). The product is a basic amine, extractable into aqueous acid and recoverable by basification, confirming the reduction of the neutral amide.
    

Quantitative Data & Process Metrics

Process StepIntermediate GeneratedTarget YieldPurity (HPLC/GC)Critical Process Parameters (CPPs)
1. Bucherer-Bergs Spirohydantoin85–90%>98%Temp: 50–60°C; pH strictly 9–10.
2. Hydrolysis Amino Acid75–80%>95%Reflux time: 24h+; precise pH adjustment to pI.
3. Reduction Amino Alcohol80–85%>95%Slow

addition (highly exothermic); robust venting.
4. Annulation Morpholin-3-one70–75%>97%Strict anhydrous conditions; slow

addition.
5. Final Reduction Target Spirocycle 85–90%>99%Quench temp <20°C; Rochelle salt aging time >2h.

Analytical Checkpoints & Process Safety

Validation S1 Step 1: Hydantoin Validation: Crystalline Solid IR: 1710, 1770 cm⁻¹ S2 Step 2: Amino Acid Validation: Amphoteric Shift Soluble in Acid/Base S1->S2 S3 Step 3: Amino Alcohol Validation: Ninhydrin (+) Mass Spec: [M+H]+ 144 S2->S3 S4 Step 4: Morpholinone Validation: Amide IR ~1660 cm⁻¹ Ninhydrin (-) S3->S4 S5 Step 5: Target Spirocycle Validation: GC-MS Purity >98% Basic Amine S4->S5

Figure 2: Self-validating analytical checkpoints for the spiro-morpholine synthesis.

References

  • Title: Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. Source: ACS Publications / The Journal of Organic Chemistry. URL: [Link]

  • Title: Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Source: PMC / National Institutes of Health. URL: [Link]

Application Note: Derivatization of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane for SAR Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp²-hybridized aromatic systems to three-dimensional, sp³-rich scaffolds is a cornerstone of modern drug discovery. This application note provides a comprehensive guide to the derivatization of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane , a highly constrained, morpholine-like spirocyclic building block. By detailing the causality behind specific synthetic methodologies and providing self-validating experimental protocols, this guide empowers medicinal chemists to efficiently incorporate this scaffold into Structure-Activity Relationship (SAR) campaigns to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Scientific Rationale: Escaping Flatland with Spirocycles

The probability of a drug candidate successfully transitioning from discovery to clinical approval is strongly correlated with its fraction of sp³-hybridized carbons (Fsp³) . Incorporating spirocyclic scaffolds like 9-Methyl-4-oxa-1-azaspiro[5.5]undecane directly addresses this by introducing rigid, three-dimensional geometry that enhances receptor-ligand complementarity while minimizing off-target promiscuity.

Unlike standard morpholine or piperidine rings, the 1-azaspiro[5.5]undecane system features a quaternary spiro carbon adjacent to the basic nitrogen. This structural nuance provides orthogonal exit vectors for substituents, allowing researchers to probe deep, narrow binding pockets . Furthermore, the addition of the 9-methyl group on the cyclohexane ring introduces an additional stereocenter and hydrophobic interaction point, which can be leveraged to displace high-energy water molecules in hydrophobic target channels.

Table 1: Comparative Physicochemical Profiling

To understand the SAR advantages, we must compare the spirocyclic scaffold against its traditional "flat" counterparts.

PropertyMorpholinePiperidine9-Methyl-4-oxa-1-azaspiro[5.5]undecane
Fsp³ (Scaffold) 1.001.001.00 (Significantly raises whole-molecule Fsp³)
LogP (Calculated) -0.860.84~1.45
pKa (Conjugate Acid) 8.3611.22~8.8 - 9.2
3D Exit Vectors Linear / EquatorialLinear / EquatorialOrthogonal (Spiro-directed)
Steric Hindrance at N LowLowHigh (Adjacent to Quaternary Carbon)

Note: The inductive electron-withdrawing effect of the oxygen atom in the spiro-morpholine ring depresses the pKa compared to piperidine, reducing basicity and mitigating hERG-related cardiotoxicity liabilities.

Derivatization Workflows

Because the secondary amine at the N1 position is sterically hindered by the adjacent C2 spiro carbon, standard derivatization conditions often yield poor results. The workflows below are specifically tailored to overcome this steric bulk.

SAR_Derivatization Scaffold 9-Methyl-4-oxa-1-azaspiro[5.5]undecane (High Fsp3 Core) Amide Amide Derivatives (HATU, DIPEA) Scaffold->Amide R-COOH Coupling Amine Alkyl Amines (NaBH(OAc)3, AcOH) Scaffold->Amine R-CHO Reductive Amination Aryl N-Aryl Derivatives (Pd2(dba)3, RuPhos) Scaffold->Aryl Ar-X Buchwald-Hartwig SAR SAR & ADME Profiling (Potency, hERG, Clearance) Amide->SAR Amine->SAR Aryl->SAR

Figure 1: Derivatization workflows for 9-Methyl-4-oxa-1-azaspiro[5.5]undecane in SAR campaigns.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that a robust protocol must explain why reagents are chosen and include internal validation steps to guarantee success before committing to downstream purification.

Protocol A: Amide Coupling (HATU/DIPEA)

Causality: Standard coupling reagents like EDC/HOBt struggle with the steric hindrance of the spirocyclic nitrogen. HATU is selected because it forms a highly reactive 7-aza-OBt active ester, which accelerates the nucleophilic attack of the hindered amine. DIPEA is used as a non-nucleophilic base to deprotonate the amine without competing for the active ester.

Step-by-Step Methodology:

  • Activation: In an oven-dried vial, dissolve the carboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes. Validation check: A slight color change to pale yellow indicates the formation of the active ester.

  • Coupling: Add 9-Methyl-4-oxa-1-azaspiro[5.5]undecane (1.0 eq) to the mixture. Stir at room temperature for 4–12 hours.

  • In-Process Validation: Monitor via LC-MS. The reaction is complete when the peak corresponding to the free spiro amine ([M+H]⁺ = 170.15) is fully consumed and the product mass appears.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Reductive Amination (NaBH(OAc)₃)

Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over NaBH₄ because it is a mild reducing agent that will not reduce the starting aldehyde. 1,2-Dichloroethane (DCE) is selected as the solvent due to its superior solubility profile for borohydride species compared to DCM. Catalytic acetic acid (AcOH) is critical here; it protonates the carbonyl, accelerating the formation of the sterically hindered iminium ion intermediate.

Step-by-Step Methodology:

  • Iminium Formation: Combine 9-Methyl-4-oxa-1-azaspiro[5.5]undecane (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous DCE (0.2 M). Add glacial acetic acid (0.1 eq). Stir for 2 hours at room temperature.

  • Reduction: Add NaBH(OAc)₃ (2.0 eq) in one portion. Stir overnight at room temperature.

  • In-Process Validation: Spot the reaction mixture on a TLC plate alongside the starting amine. Stain with Ninhydrin and heat. The disappearance of the secondary amine spot (brown/purple) validates the complete conversion to the tertiary amine.

  • Workup: Quench carefully with 1N NaOH to break down boron complexes and free-base the product. Extract with DCM (3x).

  • Purification: Dry the organic layer, concentrate, and purify via reverse-phase preparative HPLC or basic alumina chromatography.

Protocol C: Buchwald-Hartwig Cross-Coupling (Pd-Catalyzed)

Causality: Coupling a sterically hindered secondary amine to an aryl halide is notoriously difficult due to competitive β-hydride elimination. We utilize the RuPhos ligand, which is specifically engineered with a bulky biaryl structure to promote reductive elimination over β-hydride elimination . NaOtBu is chosen as a strong base to ensure complete deprotonation of the spiro amine during the catalytic cycle.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a vial with the aryl bromide (1.0 eq), 9-Methyl-4-oxa-1-azaspiro[5.5]undecane (1.2 eq), Pd₂(dba)₃ (0.05 eq), RuPhos (0.10 eq), and NaOtBu (2.0 eq).

  • Reaction: Suspend the mixture in degassed anhydrous Toluene (0.1 M). Seal the vial and heat at 90 °C for 16 hours.

  • In-Process Validation: The reaction mixture should transition from a dark purple/red (Pd⁰) to a brownish-orange hue (active catalytic cycle). Confirm product formation via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash chromatography. Note: If trace palladium remains, treat the organic solution with a metal scavenger (e.g., SiliaMetS Thiol) before final concentration.

SAR Data Interpretation & Downstream Application

Once the derivatives are synthesized, they should be profiled in biochemical and cellular assays.

  • Amide Derivatives are highly stable and eliminate the basicity of the nitrogen, making them ideal for probing hydrogen-bond acceptor pockets while drastically reducing hERG binding.

  • Alkyl Amines retain basicity and are protonated at physiological pH. The 9-methyl group on the cyclohexane ring can be utilized to project into deep hydrophobic sub-pockets, increasing target residence time.

  • N-Aryl Derivatives act as rigidified linkers. The spirocyclic core forces the aryl group into an orthogonal conformation relative to the cyclohexane ring, which is highly effective in kinase inhibitor design for accessing the hinge region without paying an entropic penalty upon binding.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL:[Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183. URL:[Link]

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. URL:[Link]

Application Note & Protocols: High-Throughput Screening of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of Spirocyclic Scaffolds

Spirocyclic scaffolds are of profound interest in medicinal chemistry due to their inherent three-dimensional architecture, which provides an exceptional framework for developing molecules with enhanced pharmacological properties.[1] The spiro[5.5]undecane core, a rigid and versatile structure, has served as the foundation for compounds exhibiting a wide range of biological activities, including anticancer, antiviral, and central nervous system (CNS) effects.[1][2] Specifically, the 9-Methyl-4-oxa-1-azaspiro[5.5]undecane scaffold, incorporating both oxygen and nitrogen heteroatoms, presents a unique opportunity for exploring novel chemical space. Derivatives of related azaspiro[5.5]undecanes have been investigated as potent modulators of G-protein coupled receptors (GPCRs) and as ligands for opioid receptors, highlighting the therapeutic potential embedded within this structural class.[3][4][5]

This guide provides a comprehensive framework for designing and executing a high-throughput screening (HTS) campaign for chemical libraries built upon the 9-Methyl-4-oxa-1-azaspiro[5.5]undecane core. We will move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. Our objective is to equip researchers, scientists, and drug development professionals with the strategic insights and detailed methodologies required to successfully identify and validate novel bioactive compounds from these unique libraries.

Part I: Strategic Assay Selection and Development

The success of any HTS campaign hinges on the initial selection of a robust and biologically relevant assay.[6] Given the diverse activities of related spirocycles, a rational, target-driven approach is paramount. The choice of assay technology must align with the prioritized biological target class to ensure meaningful and actionable results.

Target Class Prioritization

The structural features of the 9-Methyl-4-oxa-1-azaspiro[5.5]undecane scaffold suggest potential interactions with several major drug target families. The primary candidates for an initial screening campaign include:

  • G-Protein Coupled Receptors (GPCRs): As the target for over 30% of FDA-approved drugs, GPCRs are a primary focus for drug discovery.[7] The nitrogen-containing piperidine-like motif in the scaffold is a common feature in many known GPCR ligands.[8]

  • Ion Channels: These membrane proteins are crucial for regulating numerous physiological processes, making them attractive therapeutic targets.[9][10] The scaffold's rigid, three-dimensional structure could facilitate specific interactions within the complex topography of ion channel pores or allosteric sites.

  • Protein Kinases: Kinases are key regulators of cellular signaling and are implicated in diseases like cancer and inflammation.[11] While less common for this specific scaffold, the potential for novel inhibitory mechanisms makes them a viable exploratory target class.

Assay Technology Decision Framework

Once a target class is prioritized, the appropriate HTS technology must be selected. This decision involves balancing throughput, cost, sensitivity, and the risk of compound interference.[12][13] Direct detection biochemical assays are often preferred for their simplicity and reduced risk of false positives.[6]

AssaySelection start Start: Screen 9-Methyl-4-oxa-1- azaspiro[5.5]undecane Library target_class Prioritize Target Class start->target_class gpcr GPCRs target_class->gpcr CNS / Metabolic Rationale ion_channel Ion Channels target_class->ion_channel Neurological / Cardiac Rationale kinase Kinases target_class->kinase Oncology / Inflammation Rationale assay_gpcr Select GPCR Assay gpcr->assay_gpcr assay_ic Select Ion Channel Assay ion_channel->assay_ic assay_kinase Select Kinase Assay kinase->assay_kinase ca_flux Calcium Mobilization Assay (Gq, Gα16 promiscuous) assay_gpcr->ca_flux High S/B, HTS-friendly camp cAMP Assay (Gs, Gi) assay_gpcr->camp Robust, Well-established arrestin β-Arrestin Recruitment (G-protein independent) assay_gpcr->arrestin Detects biased agonism flux_assay Ion Flux Assay (e.g., Thallium for K+) assay_ic->flux_assay High Throughput, Functional Readout auto_ep Automated Electrophysiology (Gold Standard, Lower Throughput) assay_ic->auto_ep Highest Data Quality, for Hit Validation adp_glo ADP Detection Assay (Universal, Luminescence) assay_kinase->adp_glo Universal for all ATP-dependent kinases tr_fret TR-FRET Assay (Phospho-specific Ab) assay_kinase->tr_fret Specific, less interference

Caption: Decision tree for selecting an appropriate HTS assay.

Part II: Detailed Protocols for Primary Screening

The following protocols are designed for a primary HTS campaign in a 384-well format, a standard for balancing throughput and reagent costs.[14] Each protocol includes critical "Scientist's Notes" to provide context and explain the rationale behind key steps.

Protocol 1: GPCR Antagonist Screening using a Calcium Mobilization Assay

This cell-based, fluorescence assay is ideal for identifying modulators of Gq-coupled GPCRs or other GPCRs engineered to signal through the calcium pathway via promiscuous G proteins like Gα16.[9]

Materials:

  • HEK293 cells stably expressing the target GPCR and a promiscuous G-protein (e.g., Gα16).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye (e.g., Fluo-8 AM).

  • Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).

  • EC₈₀ concentration of a known agonist for the target GPCR.

  • 384-well black, clear-bottom, cell culture-treated microplates.

Step-by-Step Methodology:

  • Cell Plating:

    • Seed the HEK293 cells into 384-well plates at a density of 15,000-25,000 cells/well in 25 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO₂.

    • Scientist's Note: Proper cell density is critical. Too few cells will yield a poor signal, while over-confluence can alter receptor expression and cell health, leading to variability.[15]

  • Dye Loading:

    • Prepare a 2X working solution of the calcium dye in Assay Buffer containing probenecid.

    • Gently remove the culture medium from the cell plate.

    • Add 20 µL of the dye solution to each well.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

    • Scientist's Note: The two-temperature incubation ensures complete de-esterification of the AM ester dye by intracellular esterases, trapping the active, fluorescent form inside the cells.

  • Compound Addition:

    • Using an automated liquid handler, transfer 50 nL of each library compound from the source plate to the assay plate.

    • For controls, add 50 nL of DMSO (negative control) and 50 nL of a known antagonist (positive control).

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Detection:

    • Place the assay plate into a fluorescence plate reader equipped with an automated injection head (e.g., FLIPR, FDSS).

    • Set the reader to measure fluorescence intensity (e.g., Ex/Em = 490/525 nm) every second for 120 seconds.

    • After 10-20 seconds of baseline reading, inject 20 µL of the known agonist (at an EC₈₀ concentration) into each well.

    • Continue reading fluorescence for the remainder of the time course.

    • Scientist's Note: Using an EC₈₀ concentration of the agonist provides a robust signal window, making the assay sensitive enough to detect competitive antagonists without being easily overcome by weak inhibitors.

Protocol 2: Kinase Inhibition Screening using a Luminescence-Based ADP Detection Assay

This biochemical assay measures kinase activity by quantifying the amount of ADP produced, which is inversely proportional to the luminescence signal. Its universal nature makes it applicable to virtually any ADP-producing enzyme.[16]

Materials:

  • Purified kinase enzyme.

  • Kinase-specific substrate (peptide or protein).

  • Kinase Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5).

  • ATP solution (at the Kₘ concentration for the specific kinase).

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent.

  • 384-well white, opaque microplates.

Step-by-Step Methodology:

  • Compound Plating:

    • Using an acoustic dispenser, transfer 25-50 nL of each library compound into the wells of a 384-well plate. Include appropriate DMSO (0% inhibition) and known potent inhibitor (100% inhibition) controls.

  • Kinase/Substrate Addition:

    • Prepare a 2X Kinase/Substrate mix in Kinase Assay Buffer.

    • Dispense 2.5 µL of this mix into each well.

  • Initiation of Reaction:

    • Prepare a 2X ATP solution in Kinase Assay Buffer.

    • Add 2.5 µL of the ATP solution to each well to start the reaction.

    • Briefly centrifuge the plate (1 min at 1000 rpm) to mix.

    • Incubate for 60 minutes at room temperature.

    • Scientist's Note: The reaction should be run in the linear range. This is typically achieved by keeping ATP consumption below 30%. Incubation time and enzyme concentration must be optimized during assay development.

  • Reaction Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal via a coupled luciferase reaction.

    • Incubate for 30-60 minutes at room temperature.

    • Scientist's Note: The two-step detection process is crucial. The first step eliminates unused ATP, which would otherwise create a high background signal, thereby increasing the assay's sensitivity and dynamic range.[16]

  • Signal Measurement:

    • Read the luminescence signal on a compatible plate reader.

Protocol 3: Ion Channel (K+) Blocker Screening using a Thallium Flux Assay

This cell-based assay uses thallium (Tl+) as a surrogate for potassium (K+) ions. Tl+ flux through open potassium channels is detected by a Tl+-sensitive fluorescent dye, whose signal increases upon Tl+ binding.[9]

Materials:

  • CHO or HEK293 cells stably expressing the target potassium channel.

  • Assay Buffer (HBSS with 20 mM HEPES, pH 7.4).

  • FluxOR™ II Green Potassium Ion Channel Assay Kit (Thermo Fisher) or equivalent.

  • Stimulus Buffer (Assay Buffer containing a channel activator and Tl₂SO₄).

  • 384-well black, clear-bottom, cell culture-treated microplates.

Step-by-Step Methodology:

  • Cell Plating and Dye Loading:

    • Plate cells as described in Protocol 1.

    • Prepare the FluxOR™ II Green dye loading solution according to the manufacturer's instructions.

    • Remove culture medium and add 20 µL of the dye solution.

    • Incubate for 90 minutes at room temperature in the dark.

    • Scientist's Note: Unlike calcium dyes, this loading is typically done at room temperature to minimize dye compartmentalization within the cell.

  • Compound Addition:

    • Wash the cells gently with 20 µL of Assay Buffer.

    • Add 20 µL of fresh Assay Buffer to each well.

    • Transfer 50 nL of library compounds and controls to the plate using an automated liquid handler.

    • Incubate for 30 minutes at room temperature.

  • Stimulation and Detection:

    • Place the assay plate into a fluorescence plate reader with an injection head.

    • Set the reader to measure fluorescence intensity (e.g., Ex/Em = 485/525 nm) kinetically.

    • After a brief baseline reading, inject 10 µL of Stimulus Buffer.

    • Continue reading the fluorescence signal for 2-3 minutes.

    • Scientist's Note: The composition of the Stimulus Buffer is target-dependent. For voltage-gated channels, it will contain a high concentration of potassium to depolarize the membrane. For ligand-gated channels, it will contain the specific channel agonist.

Part III: Data Analysis, Hit Identification, and Validation

Raw data from an HTS campaign is meaningless without rigorous quality control and a systematic process for identifying and validating true hits.[17][18]

Data Normalization and Quality Control
  • Normalization: Raw data from each well is typically normalized to the plate's controls to calculate the percent inhibition or activation:

    • Percent Inhibition = 100 * (1 - (Signal_Compound - Signal_High_Control) / (Signal_Low_Control - Signal_High_Control))

    • Where Low_Control is the uninhibited signal (e.g., DMSO) and High_Control is the fully inhibited signal (e.g., potent inhibitor).

  • Quality Control Metrics: Each plate must be validated before its data is accepted. The Z'-factor is the most common metric for assessing the quality of an HTS assay.[14][19]

MetricFormulaAcceptance CriteriaRationale
Z'-Factor 1 - (3*(SD_high + SD_low)) /Mean_high - Mean_low
Signal-to-Background (S/B) Mean_low / Mean_high≥ 5 Indicates the dynamic range of the assay. A higher S/B provides a larger window to detect hits.
Coefficient of Variation (CV) (SD / Mean) * 100< 15% Measures the variability within a set of replicates (e.g., all low controls). Low CV indicates good precision.
Hit Progression Workflow

Identifying a "hit" is not the end of the process but the beginning of a validation cascade designed to eliminate false positives and artifacts.[17][20]

HitProgression primary_screen Primary Screen (Single Concentration) data_analysis Data Analysis & QC (Z' ≥ 0.5) primary_screen->data_analysis hit_selection Hit Selection (e.g., >50% Inhibition) data_analysis->hit_selection confirmation Hit Confirmation (Fresh Compound, Same Assay) hit_selection->confirmation Primary Hits dose_response Dose-Response Curve (IC₅₀/EC₅₀ Determination) confirmation->dose_response Confirmed Hits orthogonal_assay Orthogonal Assay (Different Technology) dose_response->orthogonal_assay counterscreen Counter-Screen (Rule out Artifacts) orthogonal_assay->counterscreen Mechanism Confirmed sar Structure-Activity Relationship (SAR) (Test Analogs) counterscreen->sar Artifacts Ruled Out validated_hit Validated Hit Series sar->validated_hit

Caption: Workflow for hit identification and validation post-HTS.

Protocol 4: Orthogonal Counter-Screen for Luminescence Interference

For primary screens using luminescence (e.g., Protocol 2), it is crucial to run a counter-screen to identify compounds that directly inhibit the reporter enzyme (e.g., luciferase) rather than the target of interest.

Materials:

  • Luciferase enzyme (e.g., Ultra-Glo™ Luciferase).

  • Luciferin substrate.

  • Assay Buffer (compatible with luciferase).

  • ATP.

  • 384-well white, opaque microplates.

Step-by-Step Methodology:

  • Compound Plating: Plate the confirmed hits from the primary screen in a dose-response format.

  • Reagent Preparation: Prepare a solution containing luciferase, luciferin, and a fixed concentration of ATP in assay buffer.

  • Reaction and Detection:

    • Dispense the luciferase/ATP/luciferin mix into the wells containing the compounds.

    • Incubate for 10 minutes at room temperature.

    • Read the luminescence signal.

  • Data Analysis: Calculate the IC₅₀ for luciferase inhibition. Compounds that inhibit luciferase in this assay are flagged as potential false positives from the primary screen.

Hypothetical Data Summary

The table below illustrates how data from the validation cascade can be used to prioritize hits.

Compound IDPrimary Screen (% Inh @ 10µM)Confirmation IC₅₀ (µM)Orthogonal Assay IC₅₀ (µM)Luciferase Counter-Screen IC₅₀ (µM)Decision
SP-001 85.21.21.5> 100Progress
SP-002 76.92.5> 100> 100Deprioritize (Assay-specific)
SP-003 91.40.80.91.1Deprioritize (Luciferase Inhibitor)
SP-004 55.1> 50N/AN/AInactive

Conclusion

The high-throughput screening of a 9-Methyl-4-oxa-1-azaspiro[5.5]undecane library represents a promising avenue for the discovery of novel chemical probes and therapeutic starting points. Success in this endeavor is not merely a matter of automation but requires a deeply integrated strategy encompassing rational target selection, robust assay design, and a rigorous, multi-step validation cascade. By understanding the "why" behind each protocol and anticipating common pitfalls such as assay artifacts, researchers can significantly increase the efficiency and quality of their hit-finding efforts. The methodologies and frameworks presented in this guide provide a solid foundation for navigating the complexities of HTS and ultimately unlocking the full potential of this intriguing spirocyclic scaffold.

References

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  • Ion Channel Assays. (n.d.). Charles River Laboratories. [Link]

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  • Analysis of High-throughput Cell Screening Techniques for Ion Channels. (2023, May 8). Labinsights. [Link]

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  • High-Throughput Screening of GPCRs for Drug Discovery. (2023, April 12). Celtarys. [Link]

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  • Step-by-Step: Developing an Assay from Concept to HTS Campaign. (2026, February 26). BellBrook Labs. [Link]

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  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. (n.d.). National Center for Biotechnology Information. [Link]

  • High-throughput receptor-based assay for the detection of spirolides by chemiluminescence. (2013, December 1). PubMed. [Link]

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  • High Throughput Screening. (n.d.). Sygnature Discovery. [Link]

  • High Throughput Screening Market is Projected to Reach ~8.5% by 2029. (2024, March 18). LinkedIn. [Link]

  • Strategies for Assay Selection and for the Development of Robust Biochemical Assays. (2021, March 29). National Center for Biotechnology Information. [Link]

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  • Improve your HCS assays with robust, reproducible screening design. (2025, October 28). Celtarys. [Link]

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  • Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. (n.d.). National Center for Biotechnology Information. [Link]

  • Spiro(5.5)undecane derivatives. (n.d.).
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Troubleshooting & Optimization

Technical Support Center: Purification Challenges of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with complex spirocyclic scaffolds. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane isomers. As a molecule of increasing interest in medicinal chemistry due to its inherent three-dimensionality and novel chemical space, its purification presents non-trivial challenges rooted in its stereochemistry.[1][2] This document moves beyond standard protocols to explain the causal mechanisms behind the purification strategies, empowering you to make informed decisions in your own laboratory work.

Part 1: Foundational Concepts & Initial Troubleshooting

This section addresses the fundamental reasons behind the purification difficulty and provides first-line troubleshooting strategies for common observations during synthesis workup.

FAQ 1: Why is the purification of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane isomers inherently difficult?

Answer: The core challenge lies in the molecule's stereochemistry. 9-Methyl-4-oxa-1-azaspiro[5.5]undecane possesses two key sources of stereoisomerism:

  • The Spirocyclic Center (C5): The carbon atom where the two rings join is a chiral center, leading to axial chirality. This rigidity is a desirable trait in drug design but complicates purification.[3]

  • The Substituted Carbon (C9): The methyl group at the C9 position creates a second, distinct chiral center.

The combination of these two chiral centers means that a typical non-stereoselective synthesis will produce a mixture of up to four stereoisomers: two pairs of enantiomers, which are diastereomers to each other. Diastereomers are not mirror images and have different physical properties; however, these differences can be extremely subtle, making their separation by standard techniques like conventional column chromatography exceptionally challenging.[4]

stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 a (5R, 9R) b (5S, 9S) a->b mirror images c (5R, 9S) a->c d (5S, 9R) a->d Diastereomers b->c Diastereomers b->d c->d mirror images

Caption: Logical relationship of the four potential stereoisomers.

FAQ 2: My crude reaction mixture shows multiple, poorly resolved spots on a standard silica gel TLC. What is my first step?

Answer: This is a classic sign of multiple, closely-related isomers. Before attempting a large-scale column, the priority is to develop a TLC method with better resolution. The goal is to find a solvent system where the difference in polarity between your diastereomers is amplified.

Causality: Standard solvent systems like ethyl acetate/heptane may not provide sufficient selectivity. The polarity and hydrogen-bonding capability of the eluent dramatically affect its interaction with both the basic amine and the acidic silanol groups on the silica surface.

Troubleshooting Steps:

  • Introduce a More Polar, Protic Solvent: Add a small percentage (0.5-2%) of methanol or isopropanol to a dichloromethane (DCM) or ethyl acetate base eluent. The alcohol can competitively bind to the active sites on the silica, reducing tailing and often improving isomer separation.

  • Add a Basic Modifier: The nitrogen atom in the azaspirocycle is basic and can interact strongly with acidic silica gel, causing significant band broadening and tailing. Add 0.5-1% triethylamine (TEA) or 2-3 drops of ammonium hydroxide to your TLC solvent jar. This deactivates the acidic sites on the silica, leading to sharper spots and more reliable Rf values.[5]

  • Systematic Screening: Test a matrix of solvent systems. Do not just increase the percentage of the polar component. Try entirely different systems to exploit different chemical interactions (see table below).

Solvent System ClassExampleRationale & Application
Standard Biphasic Ethyl Acetate / HeptaneGood starting point for moderately polar compounds. Often insufficient for diastereomers.
Chlorinated Dichloromethane / MethanolOffers different selectivity. The methanol is a strong hydrogen bond donor. Excellent for more polar impurities.
Ethereal Diethyl Ether or MTBE / HeptaneCan sometimes resolve isomers that co-elute in ester-based systems.
Deactivated EtOAc / Heptane + 1% TEAHighly Recommended. Neutralizes silica to prevent peak tailing of the basic amine.

Part 2: Advanced Purification Protocols & Workflows

When TLC optimization is insufficient, higher-resolution techniques are required. This section provides guidance on advanced chromatography and crystallization methods.

FAQ 3: Standard column chromatography failed to separate my diastereomers. What is the next logical step?

Answer: When gravity column chromatography lacks the necessary resolving power, the next step is to move to high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC). These techniques use smaller, more uniform stationary phase particles, leading to much higher theoretical plates and superior separation efficiency.[4]

Expert Insight: For diastereomers, Normal-Phase HPLC (NP-HPLC) is often more effective than the more common Reversed-Phase (RP-HPLC). The interactions with a polar stationary phase (like silica, diol, or cyano columns) are more sensitive to the subtle 3D shape differences between diastereomers.[6]

hplc_workflow A 1. Analytical Method Development (NP-HPLC, 5 µm column) B 2. Screen Mobile Phases (e.g., Heptane/IPA, Heptane/EtOH) A->B C 3. Optimize Isocratic/Gradient Conditions (Aim for Rs > 1.5) B->C D 4. Scale-Up Calculation (Adjust flow rate and sample load for preparative column) C->D E 5. Preparative Run (10-20 µm column) D->E F 6. Fraction Collection & Analysis E->F G 7. Solvent Evaporation F->G H Isolated, Pure Diastereomers G->H

Caption: General workflow for HPLC method development and scale-up.

Protocol 1: Diastereomer Separation by Preparative NP-HPLC

This protocol outlines a general workflow for separating diastereomers. Note: This is a starting point and must be optimized for your specific isomeric mixture.

  • Analytical Method Development:

    • Column: Chiralpak® IA or a similar amylose-based chiral stationary phase (often excellent for achiral diastereomer separations too) or a standard silica column (5 µm particle size).

    • Mobile Phase Screening: Begin with a mobile phase of 90:10 Heptane/Isopropanol (IPA). Run a gradient from 10% to 50% IPA over 20 minutes to determine the approximate elution conditions. Add 0.1% diethylamine (DEA) or another basic modifier to the mobile phase to ensure good peak shape.

    • Optimization: Once the elution window is known, optimize the separation using an isocratic mobile phase. Adjust the percentage of IPA to achieve a resolution (Rs) of at least 1.5 between the diastereomeric peaks.

  • Scale-Up to Preparative Scale:

    • Column: Use a larger diameter column (e.g., 20 mm ID) with the same stationary phase as the analytical method.

    • Flow Rate Adjustment: Scale the flow rate based on the column cross-sectional area. (New Flow Rate = Old Flow Rate × (New Radius / Old Radius)²).

    • Sample Loading: Dissolve the crude mixture in the mobile phase at a concentration that avoids precipitation (e.g., 20-50 mg/mL). The maximum injection volume will depend on the column size and the resolution achieved in the analytical run.

    • Fraction Collection: Collect fractions based on the UV detector signal, ensuring you collect the leading and tailing edges of each peak separately to maximize purity.

  • Post-Purification Analysis:

    • Analyze all collected fractions by analytical HPLC to confirm purity.

    • Combine fractions of >98% purity and evaporate the solvent under reduced pressure.

FAQ 4: I have successfully isolated a diastereomerically pure compound, but it is still a racemic mixture. How can I separate the enantiomers?

Answer: Separating enantiomers requires a chiral environment. This is most commonly achieved using two methods: chiral chromatography or classical resolution via diastereomeric salt formation.

  • Chiral Chromatography (HPLC or SFC): This is the most direct method. The principle is similar to the HPLC method described above, but it requires a Chiral Stationary Phase (CSP). CSPs are coated with a single enantiomer of a chiral molecule (e.g., polysaccharides, Pirkle-type phases, or Cinchona alkaloids) that interacts differently with each enantiomer of your compound, leading to different retention times.[7] SFC is often preferred for chiral separations due to its high speed and efficiency.

  • Diastereomeric Salt Formation & Crystallization: This classical technique leverages the basic nitrogen in your molecule.

    • React the racemic amine with a single enantiomer of a chiral acid (e.g., (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid) in a suitable solvent.

    • Formation: This reaction creates a mixture of two diastereomeric salts (e.g., (R-amine, S-acid) and (S-amine, S-acid)).

    • Separation: These diastereomeric salts have different solubilities. By carefully screening solvents, you can find conditions where one salt selectively crystallizes out of the solution.[8]

    • Liberation: After isolating the pure diastereomeric salt by filtration, the chiral acid is removed by a simple acid/base workup to yield the enantiomerically pure free base.

Part 3: Characterization & Final Verification

FAQ 5: How can I definitively confirm the stereochemistry of my purified isomers?

Answer: A combination of techniques is required to assign relative and absolute stereochemistry.

  • Purity Confirmation (HPLC): Chiral HPLC is the gold standard for determining enantiomeric excess (ee), while standard achiral HPLC confirms diastereomeric purity.

  • Relative Stereochemistry (NMR): 2D NMR techniques, specifically Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY), are crucial. These experiments detect correlations between protons that are close in space. By observing NOE cross-peaks between protons on the piperidine ring and the tetrahydropyran ring, you can deduce their relative orientation (i.e., which groups are on the same side of the spiro system).[9]

  • Absolute Stereochemistry (X-Ray Crystallography): This is the only technique that can unambiguously determine the absolute configuration (R/S) of all chiral centers. It requires growing a single, high-quality crystal of your compound, which can sometimes be challenging.[10] If you form a diastereomeric salt with a chiral acid of known configuration, an X-ray structure of that salt will also reveal the absolute configuration of your amine.

References

  • EMAN RESEARCH PUBLISHING. (2024, April 5). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin.
  • Komarova, K. Y., et al. (2024, August). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate.
  • BenchChem. (2025). An In-depth Technical Guide to the Stereoisomers of Spiro[3.4]octan-6-ol.
  • BenchChem. (2025). An In-depth Technical Guide to 4-Methyl-1-oxaspiro[5.5]undec-2-ene.
  • Al-Amiery, A. A., et al. (2016). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules. Available from: [Link]

  • ResearchGate. Preparation of 3-azaspiro[5.5]undecane, 1-oxa - and 2-oxa-9-azaspiro[5.5]undecane derivatives.
  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Kovbasyuk, L., et al. (2025). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Molecules. Available from: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Purification of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one.
  • BenchChem. (2025). Technical Support Center: Characterization of Spiro Compounds.
  • Inagaki, S., et al. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Available from: [Link]

  • Stochmal, A., et al. (2023). Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. Molecules. Available from: [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Spirooxindole Diastereomeric Mixtures.
  • Ilisz, I., et al. (2025). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules. Available from: [Link]

  • Royal Society of Chemistry. (2023). Separation of a diastereomeric diol pair using mechanical properties of crystals. Available from: [Link]

Sources

"improving yield in the synthesis of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane .

As a sterically congested spiro-morpholine, the synthesis of this target molecule presents unique challenges, particularly regarding the stability of intermediates and the kinetic barriers of spiro-cyclization. This guide provides field-proven methodologies, mechanistic causality, and targeted troubleshooting to help you maximize your isolated yields.

Synthetic Workflow Overview

The most robust route to the 4-oxa-1-azaspiro[5.5]undecane framework relies on a four-step sequence: a Henry-type hydroxymethylation, O-alkylation, reductive cyclization, and a final lactam reduction [1].

SynthesisWorkflow A Step 1: Hydroxymethylation 4-methylnitrocyclohexane + HCHO B Intermediate 1 (4-methyl-1-nitrocyclohexyl)methanol A->B NaOH (cat.), 0-20°C Henry Reaction C Step 2: Etherification + Ethyl bromoacetate / NaH B->C D Intermediate 2 Ethyl 2-((4-methyl-1-nitrocyclohexyl)methoxy)acetate C->D DMF, 0°C O-Alkylation E Step 3: Reductive Cyclization Pd/C, Ammonium Formate D->E F Intermediate 3 9-methyl-4-oxa-1-azaspiro[5.5]undecan-2-one E->F MeOH, 50°C Nitro Reduction & Aminolysis G Step 4: Lactam Reduction LiAlH4 or BH3-THF F->G H Target Product 9-Methyl-4-oxa-1-azaspiro[5.5]undecane G->H THF, Reflux Carbonyl Reduction

Figure 1: Four-step synthetic workflow for 9-Methyl-4-oxa-1-azaspiro[5.5]undecane.

Step-by-Step Experimental Protocols & Mechanistic Insights

Step 1: Hydroxymethylation (Henry Reaction)

Causality: The strongly electron-withdrawing nitro group acidifies the


-proton of 4-methylnitrocyclohexane. Base-catalyzed deprotonation generates a nitronate anion that acts as a nucleophile against formaldehyde. Strict temperature control is required to prevent the Nef reaction (conversion of the nitro group to a ketone) or retro-Henry cleavage[2].
Protocol: 
  • Dissolve 4-methylnitrocyclohexane (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Add 37% aqueous formaldehyde (1.5 eq) and cool the reaction vessel to 0°C.

  • Dropwise add 10% aqueous NaOH (0.1 eq) while maintaining the internal temperature below 10°C.

  • Stir at room temperature for 12 hours. Neutralize with 1M HCl, extract with EtOAc, and concentrate to yield (4-methyl-1-nitrocyclohexyl)methanol (Intermediate 1).

Step 2: Etherification (O-Alkylation)

Causality: The primary alcohol must be deprotonated to attack the


-bromo ester. However, the resulting alkoxide is highly prone to retro-Henry decomposition (yielding formaldehyde and the starting nitroalkane) [2]. To outcompete this degradation, the electrophile must be introduced immediately upon deprotonation.
Protocol: 
  • Dissolve Intermediate 1 (1.0 eq) in anhydrous DMF under N

    
     and cool strictly to 0°C.
    
  • Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Wait exactly 5 minutes for gas evolution to subside.

  • Immediately add ethyl bromoacetate (1.5 eq) dropwise.

  • Stir at 0°C for 2 hours, quench with cold saturated NH

    
    Cl, extract with EtOAc, and purify via flash chromatography to afford ethyl 2-((4-methyl-1-nitrocyclohexyl)methoxy)acetate (Intermediate 2).
    
Step 3: Reductive Cyclization

Causality: Catalytic transfer hydrogenation of the nitro group yields a primary amine. Because the amine and the ethyl ester are in close proximity, spontaneous intramolecular aminolysis occurs. Heating provides the necessary activation energy to drive the amidation to completion, forming the 6-membered lactam [1]. Protocol:

  • Dissolve Intermediate 2 (1.0 eq) in methanol.

  • Add 10% Pd/C (0.1 eq by weight) and ammonium formate (5.0 eq).

  • Heat the suspension to 50°C and stir for 12 hours under N

    
    .
    
  • Filter the mixture through a pad of Celite to remove the catalyst, wash with hot methanol, and concentrate. Partition between EtOAc and water, dry, and concentrate to yield 9-methyl-4-oxa-1-azaspiro[5.5]undecan-2-one (Intermediate 3).

Step 4: Lactam Reduction

Causality: The lactam carbonyl must be reduced to a methylene group to form the final morpholine ring. LiAlH


 coordinates to the carbonyl oxygen, delivering hydride to form a hemiaminal intermediate, which collapses to an iminium ion that is subsequently reduced. The spiro-fused nature of the ring creates steric hindrance, necessitating prolonged reflux and a highly specific workup to prevent product trapping in aluminum salts.
Protocol: 
  • Suspend LiAlH

    
     (3.0 eq) in anhydrous THF under N
    
    
    
    and cool to 0°C.
  • Dropwise add a solution of Intermediate 3 (1.0 eq) in THF.

  • Slowly warm the mixture to room temperature, then reflux for 18–24 hours.

  • Cool to 0°C and perform a Fieser workup : For every

    
     grams of LiAlH
    
    
    
    used, sequentially add
    
    
    mL of water,
    
    
    mL of 15% NaOH, and
    
    
    mL of water.
  • Filter the resulting granular white aluminum salts, concentrate the filtrate, and purify to yield the target 9-Methyl-4-oxa-1-azaspiro[5.5]undecane .

Troubleshooting & FAQs

Q: Why is my yield dropping significantly during the etherification step (Step 2), with starting material recovery and unidentified byproducts? A: This is a classic symptom of the Retro-Henry reaction [2]. The alkoxide intermediate of a


-nitro alcohol is highly unstable and will revert to the nitroalkane and formaldehyde if left unreacted.
Solution: Maintain strict temperature control (0–5°C) during deprotonation. Do not let the alkoxide stir for more than 5–10 minutes before adding the ethyl bromoacetate. Review the optimization data in Table 1 below.

Q: In Step 3, LC-MS shows a mixture of the uncyclized amino-ester (


 = 260) and the desired lactam (

= 214). How can I drive the reaction to completion?
A: While the catalytic transfer hydrogenation of the nitro group is fast at room temperature, the subsequent intramolecular amidation requires thermal energy to overcome the activation barrier. Solution: Ensure the reaction is heated to at least 50°C after the initial reduction phase. If the uncyclized product persists, add a catalytic amount of a non-nucleophilic base (e.g., DIPEA, 0.2 eq) to increase the nucleophilicity of the newly formed primary amine.

Q: My final product (Step 4) is contaminated with unreacted lactam despite using excess LiAlH


. What is causing this? 
A:  Spiro-lactams are highly sterically hindered, which can impede the coordination of bulky aluminum hydride species.
Solution: First, ensure your THF is strictly anhydrous, as moisture rapidly degrades LiAlH

. Second, extend the reflux time to 24 hours. If the reaction still stalls, switch to Borane-THF complex (

), which is less sterically demanding and often exhibits superior penetration into congested spiro systems.

Q: I am losing a massive amount of product during the workup of Step 4. The layers won't separate. A: Quenching LiAlH


 with standard aqueous acids or bases creates a gelatinous aluminum hydroxide emulsion that physically traps the basic morpholine product.
Solution: You must use the Fieser workup (n, n, 3n rule) detailed in the Step 4 protocol. This creates a highly filterable, granular sodium aluminate salt, ensuring complete recovery of your product in the organic filtrate.

Quantitative Optimization Data

Table 1: Optimization of the Etherification Step (Step 2) to Minimize Retro-Henry Cleavage

Base (Eq)Temp (°C)Alkoxide Stir Time (min)ElectrophileYield (%)Major Byproduct
NaH (1.5)2530Ethyl bromoacetate22%4-methylnitrocyclohexane
NaH (1.2)030Ethyl bromoacetate45%4-methylnitrocyclohexane
NaH (1.2) 0 5 Ethyl bromoacetate 84% None (Trace hydrolysis)
Ag

O (2.0)
25N/A (in situ)Ethyl bromoacetate71%Unreacted starting material

Note: Minimizing the residence time of the bare alkoxide at 0°C is the single most critical factor in maximizing the yield of Intermediate 2.

References

  • Title: RU2392271C2 - 3-carbamoyl-2-pyridone derivatives (Synthesis of 4-oxa-1-azaspiro[5.5]undecan-2-one frameworks)
  • Title: Nitroaldol Reaction (Henry Reaction and Retro-Henry Limitations) Source: Encyclopedia MDPI URL: [Link]

Technical Support Center: Synthesis of the Azaspiro[5.ai]undecane Ring System

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for the synthesis of the azaspiro[5.5]undecane ring system. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of constructing this valuable scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and mechanistic insights to help you overcome common challenges and optimize your synthetic strategies.

Structure of This Guide

This guide is organized by common synthetic methodologies used to construct the azaspiro[5.5]undecane core. Each section provides a dedicated troubleshooting guide in a question-and-answer format, addressing specific issues you may encounter.

  • Section 1: The Bucherer-Bergs Reaction

  • Section 2: The Pictet-Spengler Reaction

  • Section 3: Ring-Closing Metathesis (RCM)

  • Section 4: Conjugate Addition & Cycloaddition Cascades

  • Section 5: Aza-Diels-Alder Reaction

  • Section 6: Intramolecular Mannich Reaction

  • Section 7: References

Section 1: The Bucherer-Bergs Reaction for 3-Azaspiro[5.5]undecane-2,4-diones

The Bucherer-Bergs reaction is a classic and widely used method for the synthesis of spiro-hydantoins, which can be precursors to other azaspiro[5.5]undecane derivatives. It involves the reaction of a ketone (cyclohexanone in this case) with an alkali metal cyanide and ammonium carbonate.

Troubleshooting Guide & FAQs

Question 1: My reaction yield is very low. What are the likely causes and how can I improve it?

Answer: Low yields in the Bucherer-Bergs reaction are a common issue and can often be traced back to several key parameters. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction:

    • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. These reactions are often run for several hours (e.g., 6 hours) at elevated temperatures.[1]

    • Temperature: Maintain the reaction temperature within the optimal range, typically between 50-60°C.[1] Inadequate heating can lead to a sluggish reaction.

    • Mixing: Efficient stirring is crucial to maintain a homogeneous reaction mixture, especially given the multiphasic nature of the reaction.

  • Suboptimal Reagent Stoichiometry:

    • Verify the molar ratios of your reactants. A common and effective stoichiometry for the Bucherer-Bergs reaction is a molar ratio of ketone:cyanide:ammonium carbonate of 1:2:4.[1]

  • Incorrect pH:

    • The pH of the reaction mixture is critical. The reaction is typically carried out under basic conditions.[1] Ensure the pH is maintained in the optimal range to facilitate the necessary intermediates.

  • Product Loss During Work-up:

    • Precipitation: Ensure complete precipitation of the product upon acidification. Cooling the mixture can significantly improve the recovery of the crystalline product.[1]

    • Washing: Use minimal amounts of a cold solvent to wash the filtered product to avoid significant product loss.[1]

Question 2: I'm observing significant impurities in my final product. How can I identify and mitigate them?

Answer: The presence of impurities can complicate purification and affect the quality of your final compound. Here are some common impurities and strategies to minimize their formation:

ImpurityIdentificationFormation MechanismMitigation Strategy
Unreacted Cyclohexanone - TLC: Compare with a standard.- GC-MS: Detects volatile starting material.- ¹H NMR: Characteristic signals will be present.Incomplete reaction or inefficient removal during work-up.- Optimize reaction time and temperature.- Thoroughly wash the crude product with a solvent in which the product is sparingly soluble but cyclohexanone is soluble (e.g., cold water).[1]
Cyclohexanone Cyanohydrin - TLC: May appear as a separate spot.- NMR & IR: Characteristic signals for hydroxyl and nitrile groups.Incomplete reaction of the intermediate cyanohydrin.- Ensure sufficient reaction time and temperature.- Maintain an appropriate basic pH to facilitate the conversion to the aminonitrile.
Polymeric Byproducts - Insoluble, often colored, amorphous solid.- Broad, unresolved peaks in NMR spectra.Side reactions of intermediates, particularly at higher temperatures.- Maintain strict temperature control.- Use a suitable solvent to minimize side reactions.[1]
Hydrolysis Products (e.g., α-ureido acids) - Can be detected by HPLC and LC-MS.Partial hydrolysis of the hydantoin ring during work-up.- Carefully control the pH during the work-up procedure.- Avoid prolonged exposure to strongly acidic or basic conditions.

Question 3: How can I monitor the progress of the Bucherer-Bergs reaction?

Answer: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. You will need to develop a suitable mobile phase that clearly separates the starting material (cyclohexanone), the intermediate (cyclohexanone cyanohydrin, if stable enough to be observed), and the final product. The disappearance of the cyclohexanone spot is a good indicator that the reaction is proceeding.[1]

Illustrative Experimental Protocol: Synthesis of 3-Azaspiro[5.5]undecane-2,4-dione

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • Cyclohexanone

  • Potassium Cyanide (KCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine potassium cyanide (2.0 eq) and ammonium carbonate (4.0 eq) in a mixture of ethanol and water.

  • Add cyclohexanone (1.0 eq) to the mixture.

  • Stir the mixture vigorously at 50-60°C for 6 hours.[1]

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with concentrated hydrochloric acid in a fume hood until the product precipitates.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold water.

  • Recrystallize the crude product from a suitable solvent, such as methanol or an ethanol/water mixture, to obtain the purified 3-azaspiro[5.5]undecane-2,4-dione.[1]

Section 2: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and related structures, which can be adapted for the construction of the azaspiro[5.5]undecane skeleton. The reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions.

Troubleshooting Guide & FAQs

Question 1: My Pictet-Spengler reaction is not working or the yield is very low. What should I check?

Answer: Several factors can contribute to a failed or low-yielding Pictet-Spengler reaction. Consider the following troubleshooting steps:

  • Insufficiently Activated Aromatic Ring: The reaction is more efficient with electron-rich aromatic rings. If your β-arylethylamine has electron-withdrawing groups, the reaction may be sluggish or fail completely.

    • Solution: Consider using a starting material with electron-donating groups on the aromatic ring, such as alkoxy groups. Alternatively, harsher reaction conditions with stronger acids may be required.

  • Decomposition of Starting Materials or Product: Sensitive functional groups on your starting materials might not be stable under the acidic reaction conditions.

    • Solution: If you suspect decomposition, try using milder reaction conditions (e.g., lower temperature, weaker acid). Protecting sensitive functional groups before the reaction and deprotecting them afterward is a viable strategy.

  • Iminium Ion Formation is the Rate-Limiting Step: The formation of the key iminium ion intermediate can be slow.

    • Solution: Using a slight excess of the carbonyl compound can help drive the reaction to completion. Careful control of stoichiometry and slow addition of reagents can also minimize side reactions.

Question 2: I am getting a mixture of products. How can I improve the selectivity?

Answer: The formation of side products is a common challenge. Here are some potential issues and their solutions:

IssueDescriptionMitigation Strategy
Formation of Regioisomers If there are multiple possible sites for cyclization on the aromatic ring, a mixture of products may be obtained.- Use starting materials with blocking groups to direct the cyclization to the desired position.- Carefully choose the reaction conditions, as temperature and acid strength can influence regioselectivity.
Over-alkylation or Polymerization The product can sometimes react further with the starting materials, leading to undesired byproducts.- Use a slight excess of the carbonyl compound to ensure complete consumption of the amine starting material.- Control the stoichiometry carefully and consider slow addition of reagents.
Racemization For stereoselective reactions, a loss of enantiomeric excess can occur.- Temperature control is critical; lower temperatures generally favor kinetic control and can prevent racemization.- The choice of a suitable chiral auxiliary or catalyst is crucial for maintaining stereochemical integrity.
Visualizing the Pictet-Spengler Reaction Pathway

Pictet_Spengler cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Product Formation Amine β-Arylethylamine Iminium Iminium Ion Amine->Iminium + Aldehyde, H+ Aldehyde Aldehyde/Ketone Aldehyde->Iminium Spiro Spirocyclic Intermediate Iminium->Spiro Intramolecular Electrophilic Aromatic Substitution Side_Product Side Products (Regioisomers, Polymers) Iminium->Side_Product Over-alkylation/ Polymerization Product Azaspiro[5.5]undecane Spiro->Product Rearomatization Spiro->Side_Product Incorrect Cyclization

Caption: Pictet-Spengler reaction pathway and potential side reactions.

Section 3: Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a versatile method for the formation of cyclic olefins, including the unsaturated piperidine ring of an azaspiro[5.5]undecane system. This reaction typically employs ruthenium-based catalysts.

Troubleshooting Guide & FAQs

Question 1: My RCM reaction is not proceeding, or the conversion is very low. What could be the problem?

Answer: Low conversion in RCM can be frustrating. Here are some common culprits and how to address them:

  • Catalyst Deactivation:

    • Impure Substrate: Trace impurities in your starting diene can poison the catalyst. Ensure your substrate is highly pure.

    • Solvent Quality: Use freshly distilled and deoxygenated solvents. Oxygen can deactivate the catalyst.

    • Amine Coordination: The nitrogen atom in the substrate can coordinate to the ruthenium center and inhibit catalysis.

      • Solution: Protect the nitrogen atom with an electron-withdrawing group (e.g., Boc, Cbz, Ts) to reduce its Lewis basicity.

  • Unfavorable Ring Closure:

    • Conformational Constraints: The diene substrate may have a preferred conformation that is not conducive to ring closure.

    • High Dilution: For the formation of larger rings, high dilution is often necessary to favor intramolecular cyclization over intermolecular oligomerization.

  • Incorrect Catalyst Choice:

    • Different Grubbs-type catalysts have varying activities and stabilities. If a first-generation Grubbs catalyst is failing, consider switching to a more reactive second or third-generation catalyst.

Question 2: I am observing the formation of undesired byproducts in my RCM reaction. What are they and how can I avoid them?

Answer: While RCM is generally a clean reaction, side products can form under certain conditions.

Side ProductFormation MechanismMitigation Strategy
Oligomers/Polymers Intermolecular metathesis competes with the desired intramolecular cyclization.- Perform the reaction under high dilution.- Slowly add the substrate to the catalyst solution.
Isomerized Alkenes The ruthenium catalyst can sometimes catalyze the isomerization of the double bonds in the starting material or product.- Use a catalyst that is less prone to isomerization.- Keep the reaction temperature as low as possible.- Add a mild acid, such as acetic acid, to suppress hydride formation which can lead to isomerization.
Acyclic Diene (from Enyne Metathesis) If the starting material is a dienyne, the catalyst may react with the alkyne to form a conjugated diene without ring closure.- Choose a catalyst that favors olefin metathesis over enyne metathesis.- Optimize reaction conditions (temperature, solvent) to favor the desired cyclization.
Visualizing the RCM Troubleshooting Workflow

RCM_Troubleshooting Start Low RCM Conversion Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Substrate Is the substrate pure and N-protected? Start->Check_Substrate Check_Conditions Are the reaction conditions optimal? Start->Check_Conditions Catalyst_Inactive Catalyst Deactivated Check_Catalyst->Catalyst_Inactive No Substrate_Issue Substrate Impure or Amine Unprotected Check_Substrate->Substrate_Issue No Conditions_Issue Suboptimal Conditions (Concentration, Temp.) Check_Conditions->Conditions_Issue No Solution_Catalyst Use fresh catalyst and deoxygenated solvent Catalyst_Inactive->Solution_Catalyst Solution_Substrate Purify substrate and protect the nitrogen Substrate_Issue->Solution_Substrate Solution_Conditions Run at high dilution and optimize temperature Conditions_Issue->Solution_Conditions

Caption: Troubleshooting workflow for low conversion in RCM.

Section 4: Conjugate Addition & Cycloaddition Cascades

The construction of the azaspiro[5.5]undecane ring system can be efficiently achieved through cascade reactions involving a conjugate addition followed by an intramolecular cycloaddition. A common strategy involves the conjugate addition of an amine or oxime to an activated diene, which then undergoes an intramolecular dipolar cycloaddition.[2][3]

Troubleshooting Guide & FAQs

Question 1: My conjugate addition/cycloaddition cascade is not giving the desired spirocycle. What could be going wrong?

Answer: This tandem reaction is elegant but sensitive to reaction conditions. Here are some potential pitfalls:

  • Michael Addition Fails: The initial conjugate addition is the first critical step.

    • Poor Nucleophile: The nitrogen nucleophile (amine or oxime) may not be sufficiently reactive.

      • Solution: Consider using a stronger base to deprotonate the nucleophile or choose a more nucleophilic starting material.

    • Poor Michael Acceptor: The diene may not be sufficiently activated.

      • Solution: Ensure the diene has appropriate electron-withdrawing groups to facilitate the conjugate addition.

  • Incorrect Cycloaddition Pathway: The intermediate may undergo an undesired cycloaddition or other side reactions.

    • Stereochemistry of the Intermediate: The stereochemistry of the intermediate formed after the conjugate addition can influence the subsequent cycloaddition.

      • Solution: The stereochemical outcome can sometimes be controlled by the choice of solvent and temperature.

    • Decomposition of the Intermediate: The transient intermediate (e.g., a nitrone) may not be stable under the reaction conditions.[2][3]

      • Solution: Optimize the reaction temperature and time to favor the intramolecular cycloaddition over decomposition.

Question 2: I am observing a mixture of diastereomers. How can I improve the stereoselectivity?

Answer: Achieving high diastereoselectivity is often a key challenge in spirocycle synthesis.

  • A(1,3)-Strain: In some cases, the stereochemistry of the conjugate addition is controlled by minimizing allylic 1,3-strain in the transition state.[3]

    • Solution: The choice of the nucleophile and the substituents on the cyclohexanone ring can influence this strain and therefore the stereochemical outcome.

  • Thermodynamic vs. Kinetic Control: The reaction may be under kinetic or thermodynamic control, leading to different diastereomers.

    • Solution: Varying the reaction temperature and time can favor one diastereomer over the other. Lower temperatures often favor the kinetic product, while higher temperatures and longer reaction times can lead to the thermodynamic product.

Quantitative Data on Azaspiro[5.5]undecane Synthesis
Synthetic MethodStarting MaterialsProductYield (%)Diastereomeric Ratio (d.r.)Reference
Bucherer-Bergs Cyclohexanone, KCN, (NH₄)₂CO₃3-Azaspiro[5.5]undecane-2,4-dioneHighN/A[1]
Pictet-Spengler β-arylethylamine, AldehydeTetrahydro-β-carboline derivativeVariableVariableGeneral
RCM N-protected dieneUnsaturated Azaspiro[5.5]undecane78-82N/A[4]
Conjugate Addition/ Cycloaddition Cyclohexanone oxime derivative, bis(phenylsulfonyl)butadieneAzaspiro[5.5]undecane derivativeHighHigh[2][3]
Double Michael Addition N,N-dimethylbarbituric acid, diarylidene acetoneDiazaspiro[5.5]undecane derivativeup to 98N/A[1][5]

Section 5: Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction provides a powerful method for the construction of six-membered nitrogen-containing heterocycles and can be applied to the synthesis of the piperidine ring in the azaspiro[5.5]undecane system.

Troubleshooting Guide & FAQs

Question 1: My aza-Diels-Alder reaction is giving low yields. How can I improve it?

Answer: Low yields in aza-Diels-Alder reactions can often be attributed to the electronic nature of the reactants or unfavorable reaction conditions.

  • Poor Diene or Dienophile Reactivity:

    • Solution: The reaction is generally favored when the diene is electron-rich and the imine (dienophile) is electron-poor. Consider adding electron-donating groups to the diene or electron-withdrawing groups to the imine to lower the LUMO energy of the dienophile and the HOMO energy of the diene.

  • Reversibility of the Reaction:

    • Solution: Some Diels-Alder reactions are reversible. Running the reaction at a lower temperature may favor the forward reaction. Removing the product as it forms, if possible, can also drive the equilibrium towards the product.

  • Lewis Acid Catalyst Issues:

    • Solution: Many aza-Diels-Alder reactions require a Lewis acid catalyst to activate the imine. Ensure the Lewis acid is pure and used in the correct stoichiometry. The choice of Lewis acid can also be critical.

Question 2: I'm struggling with the regioselectivity and stereoselectivity of my aza-Diels-Alder reaction. What can I do?

Answer: Controlling selectivity is a key aspect of the Diels-Alder reaction.

  • Regioselectivity:

    • Solution: The regioselectivity is governed by the electronic and steric properties of the substituents on both the diene and the dienophile. A careful analysis of the frontier molecular orbitals (FMO) can help predict the major regioisomer.

  • Stereoselectivity (Endo/Exo):

    • Solution: The endo product is often the kinetically favored product due to secondary orbital interactions. Running the reaction at lower temperatures will typically enhance the formation of the endo isomer.

Section 6: Intramolecular Mannich Reaction

The intramolecular Mannich reaction is a valuable tool for the synthesis of nitrogen-containing heterocycles, including the piperidine ring of the azaspiro[5.5]undecane system. This reaction involves the cyclization of a substrate containing both an amine and a carbonyl or enolizable C-H group.

Troubleshooting Guide & FAQs

Question 1: My intramolecular Mannich reaction is not cyclizing. What are the potential reasons?

Answer: Failure to cyclize in an intramolecular Mannich reaction can be due to several factors related to the substrate and reaction conditions.

  • Iminium Ion Formation:

    • Solution: The formation of the key iminium ion intermediate is crucial. This step is often acid-catalyzed. Ensure you are using an appropriate acid catalyst and that the pH of the reaction is suitable for iminium ion formation without causing decomposition.

  • Enol/Enolate Formation:

    • Solution: The nucleophilic carbon component needs to form an enol or enolate to attack the iminium ion. The reaction conditions (acidic or basic) will determine the nature of the nucleophile. Ensure the conditions are appropriate for the enolization of your substrate.

  • Unfavorable Ring Size:

    • Solution: While the formation of a six-membered ring is generally favorable, steric hindrance in the transition state can disfavor cyclization. Molecular modeling can sometimes help to identify unfavorable steric interactions.

Question 2: I am observing the formation of an enamine byproduct. How can I prevent this?

Answer: The formation of an enamine can be a competing side reaction where the iminium ion is deprotonated instead of being attacked by the nucleophile.[6]

  • Solution:

    • Steric Hindrance: If the nucleophilic carbon is sterically hindered, deprotonation to the enamine may become the favored pathway. Modifying the substrate to reduce steric hindrance can help.

    • Reaction Conditions: The choice of base or acid can influence the outcome. A non-nucleophilic base may favor enamine formation.

Section 7: References

  • Padwa, A., et al. (2008). A Stereoselective Approach to the Azaspiro[5.5]undecane Ring System Using a Conjugate Addition/Dipolar Cycloaddition Cascade: Application to the Total Synthesis of (±)-2,7,8-epi-Perhydrohistrionicotoxin. The Journal of Organic Chemistry, 73(19), 7544–7554. [Link]

  • Padwa, A., et al. (2008). A stereoselective approach to the azaspiro[5.5]undecane ring system using a conjugate addition/dipolar cycloaddition cascade: application to the total synthesis of (+/-)-2,7,8-epi-perhydrohistrionicotoxin. PubMed, PMID: 18710255. [Link]

  • Islam, M. S., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 11(4), 531-540. [Link]

  • Various Authors. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa. ResearchGate. [Link]

  • Bera, S., et al. (2005). An Enantioselective Synthesis of 1-Azaspiro[5.5]undecane Ring System of Histrionicotoxin Alkaloids from D(+)-Glucose. HETEROCYCLES, 65(12), 2913. [Link]

  • Palomo, C., et al. (2012). Enantioselective conjugate addition of ketones to nitroalkenes catalyzed by pyrrolidine-sulfamides. Chirality, 24(3), 232-8. [Link]

  • Wang, J., et al. (2007). Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. Angewandte Chemie International Edition, 46(44), 8468-8470. [Link]

  • Reddy, L. R., et al. (2014). Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. Organic & Biomolecular Chemistry, 12(15), 2346-2350. [Link]

  • Seayad, J., & List, B. (2024). Enantioselective Pictet-Spengler Reactions. Organic Reactions. [Link]

  • Bond, F. T., et al. (1975). Facile Synthesis of 1-Azospiro(5.5)Undecan-2,7-Dione. Synthetic Communications, 5(6), 427-432. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. The Journal of Organic Chemistry, 72(25), 9479–9488. [Link]

  • Seayad, J., & List, B. (2021). Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones. Chemical Science, 12(15), 5463-5468. [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. [Link]

  • Husson, H.-P., et al. (1989). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Tetrahedron, 45(15), 4777-4788. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Intramolecular Redox-Mannich Reactions: Facile Access to the Tetrahydroprotoberberine Core. Angewandte Chemie International Edition, 46(20), 3725-3728. [Link]

  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). [Link]

Sources

"stability issues of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane under acidic conditions"

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the stability profile, troubleshooting, and handling of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane (CAS: 938374-36-8) under acidic conditions.

Executive Summary & Compound Profile

9-Methyl-4-oxa-1-azaspiro[5.5]undecane is a spirocyclic building block featuring a morpholine ring spiro-fused to a cyclohexane ring bearing a methyl substituent.[1][2] Its stability in acidic media is governed by the robustness of the cyclic ether (morpholine moiety) and the basicity of the secondary amine.

While generally stable in dilute mineral acids (HCl, H₂SO₄) and organic acids (TFA, AcOH) used for standard deprotection or salt formation, this scaffold exhibits specific vulnerabilities under forcing acidic conditions (strong nucleophiles + heat) or oxidizing acidic environments .

Chemical Identity
PropertyDetail
Systematic Name 9-Methyl-4-oxa-1-azaspiro[5.5]undecane
CAS Number 938374-36-8
Core Scaffold Spiro[cyclohexane-1,2'-morpholine] derivative
Key Functionalities Secondary Amine (

), Cyclic Ether
pKa (Calculated) ~8.5 - 9.5 (Conjugate Acid)

Acid Stability Matrix[1][2]

The following matrix defines the safe operating limits for this compound.

Acid TypeConditionStability StatusPotential Issues
Dilute HCl / H₂SO₄ 0°C to RTStable Forms stable hydrochloride/sulfate salts.[1][2] Highly hygroscopic.
Trifluoroacetic Acid (TFA) RT (Neat or DCM)Stable Suitable for Boc-deprotection.[1][2] No ether cleavage observed.
Acetic Acid RT to 60°CStable Forms acetate salts. Reversible upon basification.
Hydrobromic Acid (HBr) > 40°C or RefluxUnstable Risk of Ether Cleavage. The morpholine ether bridge may open to form bromo-alcohols.[1][2]
Hydroiodic Acid (HI) Any TempUnstable High Risk. Rapid ether cleavage to alkyl iodides.
Nitric Acid Any TempUnstable Oxidative degradation of the amine; potential ring opening.

Mechanism of Instability

To troubleshoot effectively, one must understand why degradation occurs. The primary failure mode in acidic media is Acid-Catalyzed Ether Cleavage , driven by strong nucleophiles (Br⁻, I⁻) rather than the proton (


) alone.
Pathway Analysis (DOT Diagram)[1][2]

G cluster_legend Reaction Conditions Start 9-Methyl-4-oxa-1-azaspiro[5.5]undecane (Free Base) Protonated Ammonium Salt (Stable Species) Start->Protonated + H+ (HCl/TFA) Fast, Reversible Oxonium Oxonium Intermediate (Activated Ether) Protonated->Oxonium + Excess H+ (Equilibrium) Cleaved Ring-Opened Product (Degradation) Oxonium->Cleaved + Nu- (Br-, I-) Heat > 50°C Safe Zone HCl, TFA, H2SO4 (RT) Danger Zone HBr, HI, Lewis Acids (Heat)

Caption: Stability pathway showing the safe formation of ammonium salts versus the risk of ether cleavage under nucleophilic acidic conditions.

Troubleshooting Guide

Use this logic tree to diagnose issues observed during your experiments.

Symptom 1: "My product turned into a sticky oil/gum instead of a solid salt."
  • Cause: The hydrochloride or trifluoroacetate salt of this spiro-amine is likely amorphous and hygroscopic .[1][2] It absorbs atmospheric moisture rapidly, lowering the glass transition temperature (

    
    ).
    
  • Solution:

    • Solvent Switch: Do not use pure Diethyl Ether (Et₂O) if the salt is oiling out. Use Ethyl Acetate (EtOAc) or Acetonitrile (MeCN) for precipitation.

    • Trituration: Sonicate the oil in anhydrous Hexane or Pentane to induce solidification.

    • Lyophilization: Dissolve in water/dioxane (1:1) and freeze-dry to obtain a flowable powder.

Symptom 2: "I see a new polar spot on TLC after acid treatment."
  • Cause: If using HBr or refluxing HCl, you may have opened the morpholine ring. Alternatively, if the acid was old/contaminated, you might have formed an N-oxide (if oxidizing) or a Carbamate (if not strictly anhydrous and exposed to air/CO₂ before acid addition).

  • Diagnostic:

    • Check Mass Spec: Look for M+18 (Hydrolysis/Ring Opening) or M+16 (N-Oxidation).[1][2]

    • Check Acid Source: Ensure HCl in Dioxane/Ether is fresh and free of oxidants.

  • Solution: Switch to 4M HCl in Dioxane at 0°C. Avoid aqueous acids if high temperatures are required.

Symptom 3: "Low yield after acidic workup."
  • Cause: The spiro-amine is moderately basic.[1][2] If the aqueous layer is not basified to pH > 10 during extraction, the compound remains protonated in the water phase.

  • Solution:

    • Cool the acidic solution to 0°C.

    • Slowly add 2M NaOH or saturated Na₂CO₃ until pH is 10-12.

    • Extract immediately with DCM/Isopropanol (9:1) or Chloroform . Simple Ether/EtOAc may not efficiently extract the polar amine.

Validated Protocols

Protocol A: Safe Hydrochloride Salt Formation

Designed to minimize hygroscopicity and prevent degradation.[1][2]

  • Dissolution: Dissolve 1.0 eq of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane in anhydrous Ethyl Acetate (5 mL/mmol).

  • Cooling: Chill the solution to 0–5°C in an ice bath.

  • Acid Addition: Dropwise add 1.1 eq of 4M HCl in Dioxane . Do not use large excesses of gas.

  • Precipitation: A white precipitate should form. If oiling occurs, add anhydrous Et₂O (10 mL/mmol) and sonicate.

  • Isolation: Filter under nitrogen atmosphere (Schlenk filtration recommended to avoid moisture uptake).

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅ or KOH pellets.

Protocol B: Recovery from Acidic Waste (Workup)
  • Neutralization: Treat the acidic reaction mixture with saturated NaHCO₃ (caution: foaming) until neutral, then adjust to pH 11 with 1M NaOH .

  • Extraction: Extract 3x with DCM . Note: If the methyl group confers significant lipophilicity, EtOAc may work, but DCM is safer for recovery.

  • Washing: Wash combined organics once with Brine. Do not wash with water/acidic buffers.[2]

  • Drying: Dry over Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if the amine is sensitive (Lewis acidic sites).

Frequently Asked Questions (FAQs)

Q: Can I use HBr/Acetic Acid to remove a Cbz group from this molecule? A: Proceed with Caution. While HBr/AcOH is standard for Cbz removal, the morpholine ether oxygen is susceptible to cleavage by bromide ions at room temperature over prolonged periods. Recommendation: Use Hydrogenolysis (


, Pd/C) in MeOH or EtOH. It is cleaner and preserves the spiro-ether scaffold.[1][2]

Q: Is the 9-Methyl stereocenter stable to acid? A: Yes. The methyl group is on the cyclohexane ring (all-carbon skeleton).[2] Unless there is a ketone or activating group adjacent to it (which is not present in the parent structure), the stereocenter will not epimerize under standard acidic conditions.

Q: Why does the NMR of the salt look broad? A: Ammonium salts of spiro-compounds often exhibit conformational locking or slow exchange on the NMR timescale, leading to broad peaks. This is not necessarily degradation.[3] Run the NMR at elevated temperature (e.g., 50°C in DMSO-d6) to sharpen the signals, or convert back to the free base to verify purity.

References

  • Chemical Identity & Properties

    • 4-Oxa-1-azaspiro[5.5]undecane (Parent Scaffold). PubChem Compound Summary. National Center for Biotechnology Information. Link

    • 9-Methyl-4-oxa-1-azaspiro[5.5]undecane (CAS 938374-36-8).[1][2][4][5][6] BLD Pharm Product Catalog. Link

  • Mechanistic Grounding (Ether Cleavage)

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[1][2] (Refer to section on cleavage of ethers/amines).

    • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley.
  • Spiro-Amine Synthesis & Stability

    • Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. Wiley-VCH.[1][2] (General stability of spiro-cycles in synthesis).

Sources

Technical Support Center: Troubleshooting Stereoselectivity in 9-Methyl-4-oxa-1-azaspiro[5.5]undecane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and methodology guide for the spirocyclic morpholine scaffold. As a Senior Application Scientist, I have structured this guide to address the critical stereogenic challenges encountered when synthesizing 1,4-disubstituted spiro-piperidine and spiro-morpholine derivatives.

The core challenge in synthesizing 9-Methyl-4-oxa-1-azaspiro[5.5]undecane lies in controlling the relative stereochemistry between the C9 methyl group and the C6 spiro center. Specifically, the synthetic route must dictate whether the morpholine nitrogen (N1) occupies the axial or equatorial position relative to the cyclohexane ring.

Part 1: Diagnostic Decision Tree & Conformational Logic

To control the stereocenter, you must selectively functionalize the starting material, 4-methylcyclohexanone. The divergence in stereoselectivity is established in the very first step by choosing between the Strecker and Bucherer-Bergs reactions[1].

StereodivergentWorkflow SM 4-Methylcyclohexanone Strecker Strecker Reaction NH₄Cl, KCN SM->Strecker BB Bucherer-Bergs (NH₄)₂CO₃, KCN SM->BB BetaAA β-Amino Nitrile (N-Equatorial, trans) Strecker->BetaAA AlphaHyd α-Spirohydantoin (N-Axial, cis) BB->AlphaHyd Hydrolysis1 Acidic Hydrolysis (6M HCl) BetaAA->Hydrolysis1 Hydrolysis2 Alkaline Hydrolysis (3M NaOH) AlphaHyd->Hydrolysis2 TransAminoAlc trans-Amino Alcohol Reduction (BH₃·THF) Hydrolysis1->TransAminoAlc CisAminoAlc cis-Amino Alcohol Reduction (BH₃·THF) Hydrolysis2->CisAminoAlc Cyclization Morpholine Assembly 1. ClCH₂COCl 2. NaH Cyclization 3. LiAlH₄ Reduction TransAminoAlc->Cyclization CisAminoAlc->Cyclization TransProd trans-9-Methyl-4-oxa- 1-azaspiro[5.5]undecane Cyclization->TransProd from trans CisProd cis-9-Methyl-4-oxa- 1-azaspiro[5.5]undecane Cyclization->CisProd from cis

Stereodivergent synthetic workflow for 9-Methyl-4-oxa-1-azaspiro[5.5]undecane.

ConformationalLogic cluster_S Strecker Pathway (Kinetic/A-Value Driven) cluster_B Bucherer-Bergs Pathway (Thermodynamic) K Ketone Intermediate (4-Methylcyclohexanone) S_Int Iminium Ion K->S_Int B_Int Spiro-Intermediate K->B_Int S_TS Axial Attack by CN⁻ (Smaller A-value) S_Int->S_TS S_Prod Equatorial N Axial CN S_TS->S_Prod B_TS Equilibration via Isocyanate B_Int->B_TS B_Prod Equatorial Hydantoin Axial N B_TS->B_Prod

Conformational logic dictating N-axial vs N-equatorial stereoselectivity.

Part 2: FAQ & Troubleshooting Guides

Q1: My synthesis yields a 1:1 diastereomeric mixture at the spiro center. How do I selectively synthesize the N-axial vs N-equatorial epimer? A1: The spiro-stereocenter is permanently set during the initial functionalization of 4-methylcyclohexanone. You cannot rely on downstream equilibration.

  • For the N-equatorial (trans) isomer: Utilize the Strecker reaction . The smaller cyanide ion kinetically attacks the intermediate iminium ion from the axial face, leaving the bulkier amino group in the equatorial position[1].

  • For the N-axial (cis) isomer: Utilize the Bucherer-Bergs reaction . This proceeds via thermodynamic equilibration. The bulky spirohydantoin ring assumes the less sterically hindered equatorial position, forcing the primary nitrogen atom into the axial position[1].

Q2: I am losing stereochemical integrity (epimerization) during the hydrolysis of the Strecker aminonitrile. Why is this happening? A2: You are likely experiencing a retro-Strecker reaction. Under alkaline hydrolysis conditions, the aminonitrile can revert to the iminium ion and ketone, which then re-equilibrates and destroys your diastereomeric ratio (d.r.). Causality & Fix: Always use acidic hydrolysis (e.g., 6M HCl at reflux) for the Strecker product. The highly acidic medium immediately protonates the amine, locking it as a non-nucleophilic ammonium salt and completely shutting down the retro-Strecker pathway.

Q3: During the morpholine ring closure using chloroacetyl chloride, I am getting low yields and complex mixtures of O-alkylation and intermolecular oligomers. How do I fix this? A3: Morpholine assembly via haloacetyl halides requires strict control of nucleophilicity[2]. If you use a weak base (like K₂CO₃) or high concentrations, the primary alcohol will compete with the secondary amide for the electrophile, leading to intermolecular oligomerization. Causality & Fix: You must enforce a self-validating intramolecular cyclization. First, selectively acylate the amine at 0 °C. Then, dilute the reaction heavily (0.05 M) in anhydrous THF and use a strong, non-nucleophilic base (NaH ) to quantitatively deprotonate the alcohol, driving the kinetically favored 6-exo-tet cyclization to the spiro-morpholin-3-one.

Part 3: Quantitative Data Presentation

The table below summarizes the causal parameters and expected outcomes for the stereodivergent primary node formation.

ParameterStrecker PathwayBucherer-Bergs Pathway
Reagents NH₄Cl, KCN, MeOH/H₂O(NH₄)₂CO₃, KCN, EtOH/H₂O
Key Intermediate β-Amino Nitrileα-Spirohydantoin
Stereochemical Driver Kinetic (Axial CN⁻ attack)Thermodynamic (Equatorial Hydantoin)
Major Diastereomer trans (N-Equatorial)cis (N-Axial)
Expected d.r. > 85:15> 90:10
Hydrolysis Condition 6M HCl, Reflux (Prevents retro-rxn)3M NaOH, Reflux (Breaks robust hydantoin)

Part 4: Experimental Protocols

Protocol A: Synthesis of trans-9-Methyl-4-oxa-1-azaspiro[5.5]undecane (N-Equatorial)
  • Strecker Reaction: Dissolve 4-methylcyclohexanone (1.0 eq) and NH₄Cl (1.5 eq) in MeOH/H₂O. Add KCN (1.2 eq) dropwise. Stir at room temperature for 24 h.

    • In-Process Check: IR spectroscopy must show a sharp C≡N stretch at ~2230 cm⁻¹.

  • Hydrolysis: Isolate the aminonitrile and reflux in 6M HCl for 16 h. Concentrate in vacuo to yield the trans-amino acid hydrochloride.

  • Reduction: Suspend the amino acid in anhydrous THF at 0 °C. Slowly add BH₃·THF (3.0 eq). Reflux for 12 h. Quench with MeOH, concentrate, and extract to yield the trans-amino alcohol.

  • Morpholine Assembly:

    • Dissolve the amino alcohol in DCM with Et₃N (1.2 eq) at 0 °C. Add chloroacetyl chloride (1.05 eq) dropwise. Stir for 2 h, then wash and concentrate[2].

    • Dissolve the crude amide in anhydrous THF (0.05 M). Add NaH (1.5 eq) at 0 °C. Stir at room temperature for 4 h to yield the morpholin-3-one.

    • Reduce the morpholin-3-one using LiAlH₄ (2.0 eq) in THF at reflux for 6 h to yield the final trans-spiro-morpholine.

Protocol B: Synthesis of cis-9-Methyl-4-oxa-1-azaspiro[5.5]undecane (N-Axial)
  • Bucherer-Bergs Reaction: Dissolve 4-methylcyclohexanone (1.0 eq) and (NH₄)₂CO₃ (3.0 eq) in EtOH/H₂O (1:1). Add KCN (1.5 eq) and heat to 50 °C for 24 h[3].

    • In-Process Check: The thermodynamic

      
      -spirohydantoin will precipitate directly from the reaction mixture. Filter to isolate.
      
  • Hydrolysis: Suspend the hydantoin in 3M NaOH and reflux aggressively for 24 h. Neutralize to pH 7 to precipitate the cis-amino acid.

  • Reduction & Assembly: Proceed with the exact reduction and morpholine assembly steps (Steps 3 & 4) detailed in Protocol A.

    • Validation: ¹H NMR of the final product will confirm the N-axial position via the distinct splitting pattern and upfield shift of the axial protons on the cyclohexane ring adjacent to the spiro center.

References

  • Edward, J. T., & Jitrangsri, C. (1975). Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. Canadian Journal of Chemistry.[Link]

  • Bokor, É., et al. (2022). Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. PMC (National Institutes of Health).[Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of Azaspiro Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the N-alkylation of azaspiro compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed experimental protocols. Azaspirocycles are crucial scaffolds in medicinal chemistry, and their N-functionalization is a key step in the synthesis of novel therapeutics. This resource aims to equip you with the knowledge to navigate the complexities of these reactions and optimize your experimental outcomes.

I. Frequently Asked Questions (FAQs)

Here, we address common questions encountered during the N-alkylation of azaspiro compounds, providing concise answers and foundational knowledge.

Q1: What are the primary methods for N-alkylation of azaspiro compounds?

A1: The two most common and effective methods are Direct Alkylation with an electrophile (typically an alkyl halide) and Reductive Amination with a carbonyl compound.[1] Direct alkylation is a straightforward SN2 reaction where the amine nitrogen acts as a nucleophile. Reductive amination involves the initial formation of an iminium ion from the azaspiro compound and a ketone or aldehyde, which is then reduced in situ to the N-alkylated product.[1]

Q2: Why is the N-alkylation of azaspiro compounds often challenging?

A2: The primary challenge stems from the inherent steric hindrance around the nitrogen atom within the spirocyclic framework.[2][3][4] This steric bulk can significantly slow down the rate of the desired SN2 reaction in direct alkylation, leading to incomplete conversion or the need for harsh reaction conditions. This can also make the nitrogen less nucleophilic.

Q3: How do I choose between direct alkylation and reductive amination?

A3: The choice depends on several factors:

  • Alkylating Agent: For simple, unhindered primary alkyl groups, direct alkylation with the corresponding halide is often efficient. For more complex or sterically demanding alkyl groups, reductive amination is generally the preferred method as it can be more forgiving.[1]

  • Substrate Compatibility: Reductive amination is often milder and more suitable for substrates with functional groups that might be sensitive to the stronger bases or higher temperatures sometimes required for direct alkylation.

  • Selectivity: Reductive amination is highly selective for mono-alkylation, whereas direct alkylation can sometimes lead to over-alkylation, forming quaternary ammonium salts, especially with highly reactive alkylating agents like methyl iodide.[5]

Q4: What is the role of the base in direct N-alkylation?

A4: The base is crucial for neutralizing the hydrogen halide (e.g., HBr, HCl) that is formed as a byproduct of the reaction.[1] Without a base, the newly formed hydrohalic acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Common bases include inorganic carbonates (K2CO3, Cs2CO3) and non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA or Hünig's base).

Q5: Can I use microwave irradiation or flow chemistry to optimize my reactions?

A5: Absolutely. Microwave-assisted synthesis can dramatically reduce reaction times and often improve yields by providing rapid and uniform heating.[6][7][8] Flow chemistry offers excellent control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility, scalability, and safety, particularly for exothermic reactions.[9][10][11][12]

II. Troubleshooting Guide

This section provides solutions to common problems encountered during the N-alkylation of azaspiro compounds, with a focus on understanding the underlying chemical principles.

Problem Potential Cause(s) Troubleshooting Solutions & Scientific Rationale
Low or No Product Formation 1. Insufficiently Reactive Alkylating Agent: Alkyl chlorides are less reactive than bromides, which are less reactive than iodides. 2. Steric Hindrance: The azaspirocycle or the alkylating agent is too bulky.[2][3][4] 3. Inadequate Base: The base may be too weak or insoluble in the reaction solvent. 4. Low Reaction Temperature: The activation energy for the reaction is not being overcome.1. Enhance Electrophilicity: Switch to a more reactive alkyl halide (e.g., from R-Cl to R-Br or R-I). For very unreactive systems, consider converting the alkyl alcohol to a better leaving group, such as a tosylate or mesylate. 2. Mitigate Steric Effects: If direct alkylation is failing, switch to reductive amination, which is often less sensitive to steric hindrance. Alternatively, for direct alkylation, increase the reaction temperature or consider using microwave irradiation to provide the necessary energy to overcome the steric barrier.[6] 3. Optimize the Base: Use a stronger or more soluble base. Cesium carbonate (Cs2CO3) is often more effective than potassium carbonate (K2CO3) due to its higher solubility and the "cesium effect," which enhances the nucleophilicity of the amine. For organic bases, ensure they are non-nucleophilic (e.g., DIPEA) to avoid competing reactions. 4. Increase Reaction Temperature: Gradually increase the temperature, monitoring for potential side reactions. Consider switching to a higher-boiling solvent if necessary.
Formation of Multiple Products (Over-alkylation) 1. Highly Reactive Alkylating Agent: Reagents like methyl iodide are very reactive and can lead to the formation of quaternary ammonium salts.[5] 2. Stoichiometry: An excess of the alkylating agent can drive the reaction towards di-alkylation.1. Control Reactivity: Use a less reactive alkylating agent if possible. For methylation, dimethyl sulfate can sometimes offer better control than methyl iodide. 2. Adjust Stoichiometry: Use a slight excess of the azaspiro compound relative to the alkylating agent to favor mono-alkylation. 3. Switch to Reductive Amination: This method is inherently selective for mono-alkylation.[5]
Side Reaction: Elimination (Formation of Alkenes) 1. Sterically Hindered Alkyl Halide: Secondary and tertiary alkyl halides are prone to elimination, especially with strong bases. 2. Strongly Basic Conditions: A strong, sterically hindered base can preferentially act as a base rather than allowing the amine to act as a nucleophile.1. Choose a Less Hindered Electrophile: Whenever possible, use a primary alkyl halide. 2. Use a Milder Base: Switch to a weaker, non-nucleophilic base like potassium carbonate or DIPEA. 3. Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions, so lowering the temperature can favor the desired N-alkylation.
Incomplete Reaction in Reductive Amination 1. Inefficient Imine Formation: Sterically hindered ketones or amines can disfavor imine formation. The presence of water can also hydrolyze the imine intermediate. 2. Ineffective Reducing Agent: The chosen reducing agent may not be potent enough to reduce the iminium ion.1. Promote Imine Formation: Use a dehydrating agent, such as molecular sieves, or perform the reaction in a solvent that allows for the azeotropic removal of water (e.g., toluene with a Dean-Stark trap). A catalytic amount of acid (e.g., acetic acid) can also facilitate imine formation. 2. Select an Appropriate Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) is often the reagent of choice as it is mild and selective for iminiums in the presence of carbonyls.[5] For more challenging reductions, sodium cyanoborohydride (NaBH3CN) can be used, but it is toxic.[5]

III. Key Experimental Protocols

Here we provide detailed, step-by-step protocols for the two primary N-alkylation methods. These should be considered as starting points and may require optimization for your specific substrate.

Protocol 1: Direct N-Alkylation of 2-Azaspiro[4.4]nonane

This protocol describes a general procedure for the direct alkylation of a representative azaspiro compound, 2-azaspiro[4.4]nonane, using an alkyl bromide.[1]

Materials:

  • 2-Azaspiro[4.4]nonane

  • Alkyl bromide (e.g., benzyl bromide)

  • Potassium carbonate (K2CO3), anhydrous

  • Acetonitrile (CH3CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-azaspiro[4.4]nonane (1.0 eq).

  • Dissolve the amine in anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Add the alkyl bromide (1.1 eq) dropwise to the stirring mixture.

  • Stir the reaction mixture at room temperature or heat to a gentle reflux. The reaction temperature will depend on the reactivity of the alkyl bromide and the steric hindrance of the azaspiro compound.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated 2-azaspiro[4.4]nonane.

Protocol 2: Reductive Amination of an Azaspiro Compound

This protocol provides a general method for the N-alkylation of an azaspiro compound with a ketone or aldehyde using sodium triacetoxyborohydride.

Materials:

  • Azaspiro compound (e.g., 2-oxa-6-azaspiro[3.3]heptane)

  • Aldehyde or ketone (e.g., acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the azaspiro compound (1.0 eq) and the aldehyde or ketone (1.1 eq).

  • Dissolve the starting materials in anhydrous DCE or DCM.

  • If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Once the reaction is complete, carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

IV. Visualizing the Process: Workflows and Mechanisms

To better illustrate the experimental processes and the underlying chemistry, the following diagrams are provided.

Direct_Alkylation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Azaspiro Azaspiro Compound Mixing Combine Reactants Azaspiro->Mixing Alkyl_Halide Alkyl Halide Alkyl_Halide->Mixing Base Base (e.g., K2CO3) Base->Mixing Solvent Anhydrous Solvent (e.g., ACN) Solvent->Mixing Heating Stir at RT or Reflux Mixing->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Filtration Filter Inorganic Salts Monitoring->Filtration Concentration1 Concentrate Filtrate Filtration->Concentration1 Extraction Aqueous Workup (Extraction & Washing) Concentration1->Extraction Drying Dry Organic Layer Extraction->Drying Concentration2 Concentrate Drying->Concentration2 Purification Column Chromatography Concentration2->Purification Product N-Alkylated Azaspiro Compound Purification->Product

Caption: Workflow for Direct N-Alkylation of Azaspiro Compounds.

Reductive_Amination_Workflow cluster_imine_formation Imine/Iminium Formation cluster_reduction Reduction cluster_workup Workup & Purification Azaspiro Azaspiro Compound Stirring1 Stir at RT (1-2h) Azaspiro->Stirring1 Carbonyl Aldehyde or Ketone Carbonyl->Stirring1 Solvent Anhydrous Solvent (e.g., DCE) Solvent->Stirring1 Reducing_Agent Add NaBH(OAc)3 Stirring1->Reducing_Agent Stirring2 Stir at RT (12-24h) Reducing_Agent->Stirring2 Monitoring Monitor by TLC/LC-MS Stirring2->Monitoring Quench Quench with NaHCO3 Monitoring->Quench Extraction Aqueous Workup Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate Drying->Concentration Purification Column Chromatography Concentration->Purification Product N-Alkylated Azaspiro Compound Purification->Product

Caption: Workflow for Reductive Amination of Azaspiro Compounds.

SN2_Mechanism cluster_solvent Role of Polar Aprotic Solvent (e.g., DMSO, DMF) Reactants Azaspiro-NH + R-X TS [Azaspiro---H---R---X]‡ (Transition State) Reactants->TS Nucleophilic Attack Products Azaspiro-NR + HX TS->Products Leaving Group Departs Solvation Solvates the cation (e.g., K+) of the base, leaving the counter-anion (e.g., CO3^2-) more reactive. Also, does not form strong hydrogen bonds with the amine nucleophile, increasing its reactivity.

Caption: Simplified SN2 Mechanism and the Role of Solvent.

V. References

  • SN2 REACTION MECHANISM - Free PDF Library. (n.d.). Retrieved March 7, 2026, from [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Bogdal, D., Pielichowski, J., & Jaskot, K. (1997). Remarkable Fast N-Alkylation of Azaheterocycles under Microwave Irradiation in Dry Media. HeteroCycles, 45(4), 715. [Link]

  • Bookser, B. C., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[13][14][15]Triazolo[16][17]pyridines, and Related Deaza-Compounds. The Journal of Organic Chemistry, 83(12), 6334–6353. [Link]

  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. [Link]

  • Jensen, K. F. (2019). Flow chemistry: advancements and applications – a review. NeuroQuantology, 18(8), 417-423. [Link]

  • Mathieu, G., Patel, H., & Lebel, H. (2020). Convenient Continuous Flow Synthesis of N-Methyl Secondary Amines from Alkyl Mesylates and Epoxides. Vapourtec. [Link]

  • S.A. (2017, July 19). Why does polar aprotic solvent favour SN2 reactions generally? Quora. [Link]

  • Smith, M. D., et al. (2025). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science. [Link]

  • Thomas, K. (2025). Advances in Flow Chemistry for Efficient and Sustainable Chemical Synthesis. Journal of Molecular Pharmaceutics & Organic Process Research, 13, 278. [Link]

  • Various Authors. (2019). Reductive Amination Methods Comparison. Scribd. [Link]

  • Various Authors. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 30(8), 3456. [Link]

  • Various Authors. (2022). Synthesis of 2-alkylsemicarbazones. Arkivoc, 2019(2), 1-15. [Link]

  • Various Authors. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(7), 1335–1341. [Link]

  • Various Authors. (2024). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 29(1), 123. [Link]

  • Various Authors. (n.d.). Steric hindrance – Knowledge and References. Taylor & Francis Online. Retrieved March 7, 2026, from [Link]

  • Various Authors. (2009). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. Tetrahedron Letters, 50(38), 5353-5356. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • Pop, A., et al. (2009). Microwave Assisted Reactions of Some Azaheterocylic Compounds. Molecules, 14(1), 398-408. [Link]

  • Rodriguez, H., et al. (2001). Alkylation of some pyrimidine and purine derivatives in the absence of solvent using microwave-assisted method. Molecules, 6(8), M269. [Link]

  • Chemistry Steps. (2025, June 12). SN2 Reaction Mechanism. [Link]

  • Reddit. (2015, December 8). Why do polar, aprotic solvents favour SN2 pathways over SN1?[Link]

  • Mitra, A. K., et al. (2016). A Brief Review: Microwave Assisted Ethers Synthesis. Trade Science Inc. [Link]

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. [Link]

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. Molecules, 24(24), 4595. [Link]

  • Various Authors. (2025). Microwave assisted synthesis of 2′-/ 3′-azaflavones/azaflavonones and their N-alkyl derivatives. ResearchGate. [Link]

  • Various Authors. (2026). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. [Link]

  • Various Authors. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. Retrieved March 7, 2026, from [Link]

  • Patsnap. (2025, July 15). Alkyl Advances in Flow Chemistry Techniques. [Link]

Sources

"degradation pathways of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 9-Methyl-4-oxa-1-azaspiro[5.5]undecane . As a Senior Application Scientist, I have designed this guide to help drug development professionals and DMPK researchers navigate the complex metabolic profiling and chemical stability of this specific spirocyclic building block.

Spirocyclic morpholine derivatives are highly valued for improving physicochemical properties and metabolic stability in drug design. However, their degradation pathways—particularly via Phase I Cytochrome P450 (CYP) metabolism—present unique analytical challenges. This center provides self-validating protocols, troubleshooting FAQs, and mechanistic insights to ensure absolute confidence in your experimental data.

Section 1: Core Metabolic Degradation Pathways (FAQ)

Q1: What are the primary CYP450-mediated degradation pathways for the 4-oxa-1-azaspiro[5.5]undecane scaffold? The spirocyclic morpholine-like ring and the methylcyclohexane system present three distinct metabolic hotspots:

  • 
    -Carbon Hydroxylation (C–N Bond Cleavage):  CYP enzymes (predominantly CYP3A4) catalyze the oxidation of the carbon adjacent to the spiro-nitrogen. This forms an unstable carbinolamine intermediate that spontaneously undergoes ring-opening to yield an amino-aldehyde[1].
    
  • N-Oxidation: The secondary amine can undergo N-oxidation to form a secondary hydroxylamine or N-oxide. This pathway is notorious for forming metabolic-intermediate (MI) complexes that can irreversibly bind to the CYP heme iron, leading to mechanism-based inactivation (TDI)[2].

  • Aliphatic Hydroxylation: The tertiary C9 carbon (bearing the methyl group) on the cyclohexane ring is highly susceptible to aliphatic hydroxylation, yielding a stable tertiary alcohol. Similar hydroxylations on azaspiro[5.5]undecane moieties have been documented in clinical candidates like PF-05221304[3].

Pathway Parent 9-Methyl-4-oxa-1-azaspiro[5.5]undecane (Parent Compound) Node1 α-Carbon Hydroxylation (CYP3A4) Parent->Node1 Node4 N-Oxidation (CYP / FMO) Parent->Node4 Node6 Aliphatic Hydroxylation (CYP3A4 / CYP2D6) Parent->Node6 Node2 Carbinolamine Intermediate Node1->Node2 Node3 Ring-Opened Amino-Aldehyde (C-N Cleavage) Node2->Node3 Node5 N-Oxide / Hydroxylamine (Potential MI Complex) Node4->Node5 Node7 9-Hydroxy-9-methyl Derivative Node6->Node7

Fig 1. CYP450-mediated degradation pathways of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane.

Q2: Why am I observing a mass shift of +14 Da instead of the expected +16 Da (hydroxylation) during LC-MS/MS analysis? A +14 Da shift typically indicates a downstream degradation of the primary +16 Da metabolite. When the morpholine ring undergoes


-hydroxylation (+16 Da) to form a carbinolamine, it opens to an aldehyde. This aldehyde can undergo further oxidation to a carboxylic acid (+30 Da from parent) or undergo secondary transformations. Always scan for the primary +16 Da (N-oxide or C-OH) and +32 Da (dihydroxylation) peaks to build a complete mass balance[4].

Section 2: Troubleshooting In Vitro Assays & Analytical Artifacts

Issue: Poor recovery of ring-opened aldehyde metabolites in human liver microsome (HLM) assays.

  • Causality: Aldehyde intermediates generated from the C–N bond cleavage of the morpholine ring are highly electrophilic. They rapidly form covalent adducts with nucleophilic residues on microsomal proteins, leading to artificially low analytical recovery[1].

  • Self-Validating Fix: Incorporate a trapping agent. Add 5 mM methoxylamine hydrochloride to the incubation buffer. Methoxylamine will trap the reactive aldehyde as a stable oxime (+29 Da mass shift), allowing reliable LC-HRMS quantification. Detecting the oxime adduct self-validates the

    
    -hydroxylation/ring-opening pathway.
    

Issue: Signal loss or inconsistent retention times for N-oxide metabolites.

  • Causality: N-oxides and hydroxylamines are highly polar and thermally labile. They often suffer from in-source reduction back to the parent amine in the mass spectrometer's ESI source, or they elute in the void volume on standard C18 columns[2][4].

  • Self-Validating Fix: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) for robust retention of polar N-oxides. To differentiate ESI in-source reduction from a true lack of metabolism, run a control sample treated with titanium(III) chloride (

    
    ), which chemically reduces N-oxides. A disappearance of the putative N-oxide peak in the 
    
    
    
    -treated sample confirms its identity.

Section 3: Quantitative Data & Benchmarks

To assist in benchmarking your intrinsic clearance (


) assays, Table 1 summarizes typical metabolic parameters for azaspiro[5.5]undecane derivatives in standard HLM incubations.
ParameterTypical Value RangeMechanistic Implication
HLM Intrinsic Clearance (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
15 - 45 µL/min/mgModerate clearance; primarily driven by CYP3A4-mediated aliphatic hydroxylation.
Fraction Unbound (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
0.75 - 0.90Low lipophilicity of the spiro-morpholine ring limits non-specific microsomal binding.
Primary Metabolite Distribution 60% C9-OH, 30% Ring-opened, 10% N-oxideSteric hindrance at the spiro center shifts metabolism toward the exposed methylcyclohexane ring[4].
CYP3A4

(TDI potential)
> 20 µMMonitor for time-dependent inhibition (TDI) due to hydroxylamine/MI complex formation[2].

Table 1. Benchmark pharmacokinetic and metabolic parameters for azaspiro[5.5]undecane scaffolds.

Section 4: Self-Validating Experimental Protocols

Protocol: Microsomal Stability & Reactive Metabolite Trapping This workflow is designed to simultaneously measure parent clearance and trap reactive ring-opened degradation products, ensuring a closed-loop validation of the degradation mechanism.

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Enzyme & Trapping Agent Addition: Suspend Human Liver Microsomes (HLM) to a final concentration of 1.0 mg/mL in the buffer. Add methoxylamine hydrochloride to a final concentration of 5 mM.

  • Pre-Incubation: Add 9-Methyl-4-oxa-1-azaspiro[5.5]undecane (final concentration 1 µM, keeping organic solvent <0.1% v/v). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the degradation reaction by adding NADPH (final concentration 1 mM).

    • Causality: NADPH is the obligatory electron donor for CYP450 enzymes; omitting it provides a mandatory negative control to rule out chemical (non-enzymatic) degradation.

  • Sampling & Quenching: At time points 0, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

    • Causality: Cold organic solvent instantly precipitates microsomal proteins and halts enzymatic activity, preventing post-sampling degradation.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Analysis: Transfer the supernatant for LC-HRMS analysis, scanning for parent depletion and oxime-trapped adducts.

Workflow Step1 1. Incubate Parent with HLM & NADPH Step2 2. Quench with Cold Acetonitrile Step1->Step2 Step3 3. Centrifuge & Extract Supernatant Step2->Step3 Step4 4. LC-HRMS Analysis (Metabolite ID) Step3->Step4

Fig 2. Step-by-step workflow for in vitro microsomal stability and metabolite trapping.

References

  • [3] Pharmacokinetics, mass balance, metabolism, and excretion of the liver-targeted acetyl-CoA carboxylase inhibitor PF-05221304 (clesacostat) in humans. Taylor & Francis. 3

  • [1] Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry. Applied and Environmental Microbiology. 1

  • [2] Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes. ResearchGate.2

  • [4] Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. PMC (PubMed Central).4

Sources

"analytical method development for resolving 9-Methyl-4-oxa-1-azaspiro[5.5]undecane enantiomers"

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to developing a robust analytical method for the enantiomeric resolution of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane, presented by the Technical Support Center.

Introduction: The Challenge of a Spirocyclic Amine

9-Methyl-4-oxa-1-azaspiro[5.5]undecane presents a unique challenge for chiral separation. Its structure contains a tertiary amine, a basic functional group prone to strong, undesirable interactions with the silica support of most chromatography columns. This often leads to poor peak shape and inconsistent results.[1] Furthermore, the rigid, three-dimensional nature of the spirocyclic system requires a chiral stationary phase (CSP) with a highly specific conformation to achieve enantiomeric recognition. This guide provides a systematic approach to overcome these challenges, grounded in established chromatographic principles.

Frequently Asked Questions (FAQs)

Q1: Which separation technique is most suitable for resolving this compound? High-Performance Liquid Chromatography (HPLC) is the most versatile and widely successful technique for this type of molecule due to the extensive variety of available chiral stationary phases (CSPs).[2] Supercritical Fluid Chromatography (SFC) is an excellent alternative, often providing faster, more efficient separations with reduced organic solvent consumption, which is particularly advantageous for preparative work.[3]

Q2: What type of chiral stationary phase (CSP) should I screen first? Polysaccharide-based CSPs are the most powerful and broadly applicable for a wide range of chiral compounds, including amines.[4][5] You should begin by screening columns with the following chiral selectors:

  • Amylose tris(3,5-dimethylphenylcarbamate)

  • Cellulose tris(3,5-dimethylphenylcarbamate)

Immobilized versions of these phases are highly recommended as they offer greater stability and are compatible with a wider range of solvents, increasing the chances of finding a successful separation condition.[5]

Q3: Why is my peak shape so poor (e.g., significant tailing)? Poor peak shape, especially tailing, is the most common issue when separating basic compounds like this one. It is almost always caused by secondary ionic interactions between the basic amine group of your analyte and residual acidic silanol groups on the surface of the silica-based CSP.[6] This can be effectively mitigated by adding a basic modifier to your mobile phase.[7]

Q4: What is the role of a mobile phase additive and which one should I use? An additive is crucial for achieving good peak shape and reproducible results. For a basic analyte, a basic additive acts as a "silanol-masking agent." It competes with your analyte for the active silanol sites on the stationary phase, preventing the interactions that cause peak tailing.

  • For Normal Phase (NP) or Polar Organic (PO) modes: Diethylamine (DEA) at a concentration of 0.1% is the most common and effective choice.[8] Other options include triethylamine (TEA) or butylamine.[1][8]

  • For Reversed-Phase (RP) mode: While less common for this type of separation, a buffer is necessary to control the pH. The pH should be adjusted to be at least 1-2 units away from the pKa of the analyte to ensure it is in a single ionic state.[6]

Troubleshooting & Optimization Guide

This section provides solutions to specific problems encountered during method development.

Problem: Poor or No Enantiomeric Resolution (Rs < 1.5)

If your initial screening yields a single peak or two poorly resolved peaks, the chiral recognition between the CSP and your enantiomers is suboptimal.

Logical Troubleshooting Flow: Improving Resolution

cluster_resolution Resolution Optimization Workflow start Initial Screen: Poor Resolution (Rs < 1.5) check_csp Screen a Different CSP (e.g., Amylose vs. Cellulose) start->check_csp optimize_mp Optimize Mobile Phase (Vary % Alcohol) check_csp->optimize_mp No Improvement success Resolution Achieved (Rs >= 1.5) check_csp->success Success optimize_temp Optimize Temperature (Test 10°C, 25°C, 40°C) optimize_mp->optimize_temp No/Minor Improvement optimize_mp->success Success optimize_temp->success Success

Caption: Systematic workflow for improving enantiomeric resolution.

Step-by-Step Solutions:

  • Change the Mobile Phase Composition: The nature and concentration of the alcohol modifier in a normal-phase system dramatically affect selectivity.[9]

    • Action: If using Hexane/Isopropanol (IPA), systematically vary the IPA concentration (e.g., 5%, 10%, 15%, 20%). Then, substitute IPA with a different alcohol, such as ethanol, and repeat the screen. Different alcohols can alter the hydrogen-bonding interactions that govern chiral recognition.

  • Optimize Column Temperature: Temperature influences the thermodynamics of the analyte-CSP interaction.

    • Action: Analyze your sample at three different temperatures: a low (e.g., 10°C), ambient (25°C), and high (e.g., 40°C) temperature. Lower temperatures often enhance the stability of the transient diastereomeric complexes formed on the column, leading to better resolution, though this is not always the case.[10]

  • Screen a Different CSP Class: If a polysaccharide CSP does not work, the recognition mechanism may be unsuitable.

    • Action: While less common for amines, consider screening a Pirkle-type or cyclodextrin-based CSP as an alternative.[9]

Problem: Symmetrical but Broad Peaks (Low Efficiency)

If your peaks are well-separated and symmetrical but very wide, your method lacks efficiency.

Step-by-Step Solutions:

  • Reduce the Flow Rate: High flow rates can decrease efficiency by not allowing sufficient time for equilibrium between the mobile and stationary phases.[10]

    • Action: Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This often leads to sharper peaks, albeit with longer run times.

  • Change the Alcohol Modifier: The viscosity of the mobile phase affects mass transfer.

    • Action: In normal phase, switching from isopropanol to ethanol (which has a lower viscosity) can sometimes improve peak efficiency.

Problem: Irreproducible Retention Times

Shifting retention times indicate an unstable system.

Logical Troubleshooting Flow: Stabilizing the System

cluster_stability Troubleshooting Irreproducible Retention start Problem: Shifting Retention Times check_equilibration check_equilibration start->check_equilibration equilibrate Action: Equilibrate for longer period check_equilibration->equilibrate No check_temp Is a column oven being used? check_equilibration->check_temp Yes equilibrate->start use_oven Action: Use a thermostat to maintain T check_temp->use_oven No check_mp Is mobile phase fresh? check_temp->check_mp Yes use_oven->start fresh_mp Action: Prepare fresh mobile phase daily check_mp->fresh_mp No stable_system Result: Stable Retention check_mp->stable_system Yes fresh_mp->start

Caption: Decision tree for diagnosing and fixing unstable retention times.

Possible Causes & Solutions:

  • Insufficient Column Equilibration: This is especially critical when using mobile phase additives, as the stationary phase surface needs time to be fully conditioned by the additive.[11]

    • Solution: Always equilibrate the column with at least 20 column volumes of the mobile phase before the first injection.

  • Temperature Fluctuations: Ambient lab temperature changes can affect retention.

    • Solution: Use a column thermostat to maintain a constant temperature.[10]

  • Mobile Phase Composition Change: Volatile solvents like hexane can evaporate over time, changing the mobile phase ratio.

    • Solution: Prepare fresh mobile phase daily and keep solvent reservoirs covered.

Protocols & Starting Conditions

Table 1: Recommended Starting Conditions for Initial Screening
ParameterNormal Phase (NP)Polar Organic (PO)
CSP Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)Immobilized Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)
Mobile Phase A n-HexaneAcetonitrile
Mobile Phase B Isopropanol (IPA) or Ethanol (EtOH)Methanol (MeOH)
Initial Condition 90:10 (A:B)90:10 (A:B)
Additive 0.1% Diethylamine (DEA) 0.1% Diethylamine (DEA)
Flow Rate 1.0 mL/min (for 4.6 mm ID column)1.0 mL/min (for 4.6 mm ID column)
Temperature 25 °C25 °C
Detection UV at 210-220 nm (or as determined by UV scan)UV at 210-220 nm (or as determined by UV scan)
Experimental Protocol: Systematic Method Development
  • Analyte Preparation: Prepare a 1.0 mg/mL stock solution of the racemic 9-Methyl-4-oxa-1-azaspiro[5.5]undecane in ethanol or isopropanol.

  • Initial CSP Screen:

    • Select an amylose-based and a cellulose-based CSP.

    • Equilibrate the first column (e.g., Amylose) with the Normal Phase starting condition from Table 1 for at least 30 minutes.

    • Inject 5 µL of the analyte solution.

    • If no separation is observed, switch to the Polar Organic mobile phase and re-equilibrate before injecting again.

    • Repeat the process for the second column (e.g., Cellulose).

  • Mobile Phase Optimization:

    • Select the CSP/mobile phase combination that shows the most promise (even partial separation).

    • Systematically vary the percentage of the alcohol modifier (Mobile Phase B) in 5% increments (e.g., 5%, 10%, 15%, 20%).

    • If resolution is still suboptimal, change the alcohol modifier (e.g., from IPA to EtOH) and repeat the screen.

  • Final Optimization:

    • Once a good separation is achieved (Rs > 1.5), fine-tune the method by adjusting the temperature and flow rate to maximize resolution and efficiency as described in the troubleshooting section.

References

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. [Link]

  • Advantages of using immobilized stationary phases in chiral separations. [Link]

  • Trouble with chiral separations. [Link]

  • HPLC Chiral Columns. [Link]

  • Getting Started with Chiral Method Development Part Three: Method Development Optimization. [Link]

  • Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. [Link]

  • Separation of the 4 Enantiomers of the Fungicide Spiroxamine by LC-MS/MS. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. [Link]

  • Chiral HPLC Column Selection and Method Development Guide. [Link]

  • A generic strategy for chiral separations by supercritical fluid chromatography. [Link]

  • Method development and application for the analysis of chiral organic marker species in ice-cores. [Link]

  • CHIRAL LC & SFC METHOD DEVELOPMENT. [Link]

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Technical Support Center: Characterization of Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with spirocyclic amines. As a Senior Application Scientist, I have designed this guide to address the most common and complex challenges encountered during the characterization of these unique three-dimensional molecules. This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these pitfalls, ensuring the integrity and accuracy of your experimental results.

Spirocyclic scaffolds are increasingly vital in medicinal chemistry, offering a path to novel chemical space with improved pharmacological profiles by increasing the fraction of sp3-hybridized carbons (Fsp3).[1][2] Their inherent rigidity and three-dimensional nature can pre-organize pharmacophoric elements, potentially enhancing binding affinity and metabolic stability.[1][3] However, this structural complexity, often involving multiple stereocenters and constrained ring systems, presents significant characterization hurdles.[4][5][6]

This guide is structured to address problems as you might encounter them in the lab, from initial purity assessment to definitive stereochemical assignment.

Part 1: Troubleshooting Guide

Issue 1: My NMR Spectra are Unusually Complex and Difficult to Interpret.

This is the most frequent challenge researchers face. The rigid, non-planar structure of spirocycles often leads to spectra that defy simple first-order analysis.

Question: Why do protons on the same methylene group (CH₂) appear as distinct, complex multiplets instead of a simple triplet or doublet?

Answer: This phenomenon arises from the concept of diastereotopicity . In a chiral molecule, or an achiral molecule with a prochiral center, the two protons on a methylene group are chemically non-equivalent. Due to the rigid conformation of the spirocyclic scaffold, these protons experience different magnetic environments. They will have different chemical shifts and will couple not only to adjacent protons but also to each other (geminal coupling). This results in complex splitting patterns, often appearing as "AB quartets" or even more complex multiplets if further coupled to other protons.

  • Causality: The spirocyclic core restricts bond rotation, locking the rings into specific conformations.[7] This rigidity ensures that the two protons of a CH₂ group maintain different spatial relationships to nearby functional groups or the other ring, making them magnetically inequivalent.

Question: I am observing significant line broadening in my ¹H NMR spectrum. What is the cause?

Answer: Line broadening in the NMR spectrum of a spirocyclic amine often indicates the presence of intermediate-rate chemical exchange processes on the NMR timescale.[8]

  • Likely Causes & Solutions:

    • Conformational Interconversion: The rings within the spirocycle may be undergoing slow interconversion between two or more stable conformations (e.g., chair-boat flips). If the rate of this exchange is comparable to the NMR frequency difference between the conformers, it leads to broadened signals.

      • Troubleshooting Protocol: Perform variable temperature (VT) NMR studies. Cooling the sample may slow the exchange rate enough to enter the "slow exchange regime," where you can resolve sharp signals for each individual conformer. Heating the sample may accelerate the exchange into the "fast exchange regime," resulting in a single, sharp, population-averaged signal.[8]

    • Proton Exchange of N-H: The amine proton (N-H) can undergo chemical exchange with residual water or other protic species in the solvent. This can broaden the N-H signal and decouple it from adjacent protons.

      • Troubleshooting Protocol: Add a drop of D₂O to your NMR tube and re-acquire the spectrum. The N-H proton will exchange with deuterium, causing its signal to disappear, which confirms its identity.

    • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

      • Troubleshooting Protocol: Ensure all glassware is scrupulously clean. If the compound was synthesized using a metal catalyst, consider treating the sample with a metal scavenger or re-purifying by column chromatography.

Workflow: Deciphering Complex Spirocyclic Amine NMR Spectra

To definitively assign a complex structure, a suite of 2D NMR experiments is essential.[9][10]

  • ¹H NMR: Acquire a high-resolution 1D proton spectrum to identify all proton signals.

  • ¹³C NMR & DEPT-135: Obtain a proton-decoupled ¹³C spectrum to identify all carbon signals. Use a DEPT-135 experiment to differentiate between CH₃, CH₂, and CH carbons (CH₂ signals will be negative, while CH and CH₃ will be positive).

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. It is invaluable for tracing out the spin systems within each ring of the spirocycle.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon it is directly attached to. It is the most reliable way to assign the chemical shifts of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is critical for connecting different spin systems across quaternary carbons, such as the spirocenter itself, and for linking substituents to the core structure.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This is the key experiment for determining relative stereochemistry and mapping the 3D structure.

G

Issue 2: I am Struggling to Confirm the Stereochemistry.

Spirocyclic amines can possess multiple stereocenters, and their biological activity is often dependent on a single stereoisomer.[4] Assigning the absolute and relative configuration is a critical, and often difficult, step.

Question: How can I separate enantiomers or diastereomers of my spirocyclic amine?

Answer: Chiral chromatography is the most powerful technique for the analytical and preparative separation of stereoisomers.

  • Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): These are the go-to methods. SFC is often preferred as it can provide faster separations with lower solvent consumption.

  • Column Selection: The choice of chiral stationary phase (CSP) is crucial. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives like Chiralpak® or Chiralcel®) are a good starting point as they are effective for a wide range of compounds.[11]

  • Method Development: A systematic screening of different columns and mobile phase modifiers (e.g., alcohols like isopropanol or ethanol in hexane for normal phase, or additives like diethylamine for basic amines) is required to find the optimal separation conditions.

Parameter Recommendation for Spirocyclic Amines Rationale
Technique Supercritical Fluid Chromatography (SFC)Faster, higher efficiency, and more environmentally friendly than HPLC.
Stationary Phase Polysaccharide-based (e.g., Chiralpak IA, IC, AD)Broad applicability for resolving enantiomers of diverse structures.[11]
Mobile Phase CO₂ with an alcohol co-solvent (MeOH, EtOH, IPA)Standard for SFC, allowing for good solubility and separation.
Additive 0.1-0.5% Diethylamine (DEA) or Isopropylamine (IPA)Essential for basic amines to prevent peak tailing and improve resolution by masking acidic sites on the silica support.
Question: My compound is a single isomer according to chiral chromatography, but how do I determine its absolute configuration?

Answer: This requires a method that can distinguish between the (R) and (S) configurations in a non-relative way.

  • Single-Crystal X-ray Crystallography: This is the gold standard.[12][13] If you can grow a suitable crystal of your compound or a salt/derivative, X-ray diffraction provides an unambiguous determination of the three-dimensional structure and absolute stereochemistry.[14]

  • Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum to one predicted by quantum mechanical calculations (e.g., DFT) for a known configuration (e.g., the R-isomer), the absolute configuration can be determined.

  • Synthesis from a Chiral Precursor: If the spirocyclic amine was synthesized from a starting material of known absolute configuration and the stereocenter was not altered during the synthesis, the absolute configuration can be inferred. However, this relies on a well-understood reaction mechanism with no racemization.

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Issue 3: My Mass Spectrometry Data is Ambiguous.

While NMR provides the structural map, mass spectrometry (MS) confirms the molecular weight and can offer clues about the structure through fragmentation patterns.

Question: The molecular ion (M+) peak is very weak or absent in my Electron Ionization (EI) mass spectrum. How can I confirm the molecular weight?

Answer: The absence of a molecular ion peak is common for aliphatic amines under high-energy EI conditions, as the initial ion is unstable and fragments rapidly.[15]

  • Solution: Use a "Soft" Ionization Technique. These methods impart less energy to the molecule, making the molecular ion (or more commonly, a protonated or adducted version) the most abundant peak.

    • Electrospray Ionization (ESI): Ideal for polar molecules like amines. You will typically observe the protonated molecule, [M+H]⁺. This is the most common technique used in LC-MS.

    • Chemical Ionization (CI): A gas-phase soft ionization technique that often produces a strong [M+H]⁺ ion.

  • High-Resolution Mass Spectrometry (HRMS): Always use HRMS (e.g., ESI-TOF) to confirm the molecular formula.[12] This provides a highly accurate mass measurement, allowing you to distinguish between compounds with the same nominal mass but different elemental compositions.

Question: What are the expected fragmentation patterns for spirocyclic amines?

Answer: The fragmentation is primarily driven by the amine functional group.

  • Alpha-Cleavage: The most characteristic fragmentation pathway for amines is cleavage of the C-C bond alpha to the nitrogen atom.[16][17] This is a favorable process as it results in a stable, resonance-stabilized iminium cation. In a spirocyclic system, this often involves ring-opening of one of the rings attached to the spiro carbon if it is alpha to the nitrogen.

  • Ring Fission: For cyclic amines, fragmentation can proceed via cleavage of the ring at the β-bond, followed by subsequent loss of alkene fragments.[16] The rigid spirocyclic structure can lead to more complex and sometimes less predictable ring-opening pathways compared to simple cyclic amines.[18]

It is important to note that predicting the exact fragmentation pattern can be challenging, and it is often influenced by the specific ring sizes and substituents of the spirocycle.[18]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when characterizing a newly synthesized spiro compound? A: The first step is always to assess purity and confirm the basic structure.[9] A combination of LC-MS to check for purity and molecular weight, and a ¹H NMR to get a preliminary look at the structure, is the standard starting point. If these look clean, you can proceed with more detailed characterization.

Q2: Are there any specific challenges related to the synthesis and purification of spirocyclic amines that can affect characterization? A: Yes, the synthesis of spirocycles can be complex, sometimes leading to the formation of regioisomers or stubborn impurities that are difficult to separate due to similar polarities.[5][12] These impurities can significantly complicate NMR and other analyses. It is crucial to achieve high purity (>95%) before undertaking detailed structural elucidation. Advanced purification techniques like preparative HPLC or SFC may be necessary.[19]

Q3: Can computational chemistry help in characterizing spirocyclic amines? A: Absolutely. Computational methods, such as Density Functional Theory (DFT), are powerful tools used in conjunction with experimental data.[7][20] They can be used to:

  • Calculate the relative energies of different conformations to understand which is most stable.[21]

  • Predict NMR chemical shifts and coupling constants, which can be compared to experimental data to validate a structural assignment.[10]

  • Predict VCD spectra to help determine absolute configuration.

Q4: My spirocyclic amine is poorly soluble. How can I get a good NMR spectrum? A: Poor solubility is a common issue. Try using more polar deuterated solvents like DMSO-d₆ or Methanol-d₄. Gentle heating of the NMR tube may also help. If the compound is basic, you can try converting it to a salt (e.g., an HCl or TFA salt) which may have better solubility in polar solvents. Be aware that forming a salt will change the chemical shifts of protons near the amine.

Q5: Why are spirocycles considered "privileged scaffolds" in drug discovery? A: The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets. Spirocycles are considered privileged because their rigid, three-dimensional structures allow for the precise spatial arrangement of functional groups, which can lead to potent and selective interactions with protein binding sites.[2][3] This structural complexity often leads to improved physicochemical and pharmacokinetic properties compared to "flat" aromatic molecules.[1][22]

References

  • Gasser, G., et al. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. Available from: [Link]

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(8), 731-735. Available from: [Link]

  • Voskressensky, L. G., et al. (2004). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]decan-2-yliden)amines. Arkivoc, 2004(5), 136-143. Available from: [Link]

  • Gomes, G., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 519-535. Available from: [Link]

  • Saruengkhanphasit, R., et al. (2017). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. The Journal of Organic Chemistry, 82(13), 6847-6856. Available from: [Link]

  • Chekini, M., et al. (2022). A stereochemical journey around spirocyclic glutamic acid analogs. RSC Medicinal Chemistry, 13(5), 586-592. Available from: [Link]

  • Hill, S. J., et al. (2023). Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. Organic Process Research & Development, 27(11), 2043-2051. Available from: [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. EMAN RESEARCH PUBLISHING. Available from: [Link]

  • Oreate AI. (2026, January 15). Unlocking the Potential of Spirocycles in Medicinal Chemistry. Oreate AI Blog. Available from: [Link]

  • Request PDF. (n.d.). Characterization techniques for synthesized spirooxindole scaffold. ResearchGate. Available from: [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. Available from: [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Whitman People. Available from: [Link]

  • Smith, D. T., et al. (2019). A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer. Nature Communications, 10(1), 329. Available from: [Link]

  • Request PDF. (n.d.). Spiro scaffolds: synthetic strategies and pharmacological activities. ResearchGate. Available from: [Link]

  • IISc. (n.d.). Synthesis and X-ray Crystallographic Studies of Salts, Co-crystals, Solvates of some Amine containing Active Pharmaceutical Ingredients and In-situ Cryo Crystallographic Studies on some Organic Liquids. etd@IISc. Available from: [Link]

  • Unknown. (n.d.). Mass Spectrometry: Fragmentation. Available from: [Link]

  • MDPI. (2023). A Theoretical Investigation of Novel Sila- and Germa-Spirocyclic Imines and Their Relevance for Electron-Transporting Materials and Drug Discovery. Molecules, 28(17), 6331. Available from: [Link]

  • Longdom Publishing. (2023). The Impact of NMR Spectroscopy in Analytical Chemistry. Journal of Chromatography & Separation Techniques, 14(1). Available from: [Link]

  • MacLeod, K. C., et al. (2023). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications, 14(1), 1234. Available from: [Link]

  • Mentink-Vigier, F., et al. (2023). Conformational tuning improves the stability of spirocyclic nitroxides with long paramagnetic relaxation times. Chemical Science, 14(25), 6826-6833. Available from: [Link]

  • Zaytseva, E. V., & Mazhukin, D. G. (2021). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules, 26(3), 677. Available from: [Link]

  • Kim, J., et al. (2023). Synthesis and Characterization of Spirocyclic Mid-Block Containing Triblock Copolymer. Polymers, 15(7), 1679. Available from: [Link]

  • Giraud, A., et al. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 19(2), 127-131. Available from: [Link]

  • Request PDF. (n.d.). Spirorocyclic compound NMR challenge. ResearchGate. Available from: [Link]

  • Request PDF. (n.d.). Design and Synthesis of Spirocycles. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Single‐crystal X‐ray structure of the spirocyclic derivative 12. ResearchGate. Available from: [Link]

  • YouTube. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Design and Synthesis of Chiral Spiro Ligands. ResearchGate. Available from: [Link]

  • Gandon, V., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(38), 12536-12553. Available from: [Link]

  • ACS Publications. (2025, September 29). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society. Available from: [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Available from: [Link]

  • University of Bristol. (n.d.). NMR Spectroscopy. Available from: [Link]

  • AZoOptics. (2023, August 1). Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Cyclopropanes to Spirocyclic Amine-Boranes: Merging Metal Free C‒H Bond Activation and C‒C Bond Cleavage. ResearchGate. Available from: [Link]

  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]

  • ResearchGate. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery | Request PDF. ResearchGate. Available from: [Link]

  • Royal Society of Chemistry. (2015). Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry (pp. 375-395). Available from: [Link]

  • Taylor & Francis Online. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. Available from: [Link]

  • MDPI. (2023, December 18). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules. Available from: [Link]

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"strategies to overcome low reactivity of precursors for 9-Methyl-4-oxa-1-azaspiro[5.5]undecane"

Technical Support Center: Synthesis & Troubleshooting for 9-Methyl-4-oxa-1-azaspiro[1]undecane

Welcome to the Advanced Synthesis Support Hub. This guide is designed for medicinal chemists and process scientists working with the 9-Methyl-4-oxa-1-azaspiro[1]undecane scaffold. Spirocyclic morpholines are highly valued in modern drug discovery for their ability to increase the sp³ fraction of drug candidates, thereby improving metabolic stability and three-dimensional target engagement[2]. However, the de novo synthesis of these 2,2-disubstituted spiro-morpholines presents significant steric and electronic challenges, often resulting in low precursor reactivity[3].

Below, you will find our validated synthetic workflow, detailed troubleshooting FAQs addressing these specific reactivity bottlenecks, quantitative optimization data, and step-by-step protocols.

Validated Synthetic Workflow

SynthesisWorkflowA4-Methylcyclohexanone(Starting Material)BSpirohydantoin Intermediate(Bucherer-Bergs Reaction)A->B KCN, (NH4)2CO3 EtOH/H2O, 60°CC1-Amino-4-methylcyclohexane-carboxylic acidB->C Ba(OH)2 H2O, 150°C (Pressure)D(1-Amino-4-methylcyclohexyl)methanolC->D LiAlH4, THF RefluxE2-Chloro-N-(1-(hydroxymethyl)-4-methylcyclohexyl)acetamideD->E Chloroacetyl chloride DIPEA, DCM, -78°CFSpiro-morpholin-3-one(Cyclization)E->F KOtBu, THF 0°C to RTG9-Methyl-4-oxa-1-azaspiroundecane(Target Scaffold)F->G BH3-DMS Toluene, Reflux

Fig 1: De novo synthetic workflow for 9-Methyl-4-oxa-1-azaspiro[1]undecane via Bucherer-Bergs.

Troubleshooting Guides & FAQs

Q1: The initial Bucherer-Bergs reaction on 4-methylcyclohexanone gives very low yields of the spirohydantoin. How can I drive this reaction to completion? Causality: The formation of the spirohydantoin requires the initial formation of a cyanohydrin or aminonitrile. 4-Methylcyclohexanone is sterically hindered, which shifts the equilibrium away from the tetrahedral addition product. Furthermore, the subsequent nucleophilic attack by ammonia and ring closure with CO₂ are kinetically slow at standard temperatures[4]. Resolution: Elevate the reaction temperature to 60–70°C in a sealed pressure tube using a 1:1 mixture of EtOH/H₂O. The sealed environment prevents the escape of NH₃ and CO₂ (generated in situ from ammonium carbonate), maintaining the high local concentrations of reactive gases required to drive the multicomponent equilibrium forward[4].

Q2: The spirohydantoin resists hydrolysis to the amino acid. Refluxing in 6M HCl for 48 hours yields mostly starting material. What is the mechanistic barrier? Causality: Spiro-fused hydantoins are thermodynamically extremely stable. The quaternary spiro carbon effectively shields the imide carbonyls from nucleophilic attack by water. Standard acidic conditions only protonate the nitrogen without providing sufficient energy to overcome the massive steric activation barrier required to form the tetrahedral intermediate. Resolution: Switch to high-temperature alkaline hydrolysis. Using Barium Hydroxide (Ba(OH)₂) in water at 150°C inside a stainless-steel autoclave forces the hydrolysis. The hydroxide ion is a smaller, more aggressive nucleophile, and the extreme temperature provides the necessary kinetic energy. Ba(OH)₂ is preferred over NaOH because the byproduct (barium carbonate) precipitates out of solution, driving the reaction forward via Le Chatelier's principle.

Q3: During the acylation of (1-amino-4-methylcyclohexyl)methanol with chloroacetyl chloride, I observe significant O-acylation instead of the desired N-acylation. How do I control chemoselectivity? Causality: Normally, amines are far more nucleophilic than alcohols. However, in this precursor, the primary amine is directly attached to a fully substituted sp³ spiro carbon (a neopentyl-like system). This severe steric bulk restricts the trajectory of approach for the acyl chloride. Consequently, the less sterically hindered primary alcohol outcompetes the amine kinetically. Resolution: Employ strictly controlled low-temperature organic base conditions. By lowering the temperature to -78°C and using a bulky base like N,N-Diisopropylethylamine (DIPEA), you exploit subtle activation energy differences. The amine, being intrinsically more nucleophilic, will react first if the thermal energy is kept too low for the alcohol to overcome its own activation barrier.

Q4: The final reduction of the spiro-morpholin-3-one to the target 9-Methyl-4-oxa-1-azaspiro[1]undecane is sluggish with LiAlH₄. What are the alternatives? Causality: Reduction of lactams to cyclic amines requires the formation of a tetrahedral hemiaminal intermediate, which must collapse to an iminium ion before the second hydride transfer[5]. In sterically congested spiro-lactams, the bulky aluminate complex formed with LiAlH₄ is highly stable and resists collapse, stalling the reaction at the intermediate stage. Resolution: Switch to Borane-Dimethylsulfide (BH₃·DMS)[6]. Borane acts as a strong Lewis acid, coordinating directly to the carbonyl oxygen. This activates the C-O bond for cleavage, facilitating the formation of the iminium ion under milder conditions without forming a stable, bulky intermediate[5].

Quantitative Data Summaries

Table 1: Comparison of Hydrolysis Conditions for Spirohydantoin Cleavage

Reagent SystemTemp (°C)Time (h)Conversion (%)Primary Issue / Advantage
6M HCl (aq)100 (Reflux)48< 5%Insufficient energy to overcome steric shielding.
2M NaOH (aq)100 (Reflux)2415%Slow kinetics; equilibrium stalls.
5M NaOH (aq)150 (Sealed)1265%Product isolation difficult due to high salt content.
Ba(OH)₂ (aq) 150 (Autoclave) 16 > 90% Optimal; BaCO₃ precipitates, driving reaction.

Table 2: Hydride Source Selection for Spiro-Lactam Reduction

Reducing AgentSolventTemp (°C)Yield (%)Mechanistic Advantage / Disadvantage
LiAlH₄THF65 (Reflux)30%Stable aluminate intermediate prevents collapse.
Red-AlToluene110 (Reflux)55%Higher temperature forces collapse, but causes ring-opening side reactions.
BH₃·DMS THF 65 (Reflux) 88% Lewis acidic boron activates oxygen, facilitating iminium formation. [6]

Experimental Protocols

Protocol A: Autoclave-Mediated Alkaline Hydrolysis of Spirohydantoin

Self-Validating Step: The precipitation of white BaCO₃ visually confirms the progress of the hydantoin ring cleavage. If the solution remains clear, the reaction has not initiated.

  • Setup: Charge a 500 mL stainless-steel autoclave with the spirohydantoin intermediate (50 mmol) and Ba(OH)₂ octahydrate (150 mmol).

  • Solvent: Add 200 mL of degassed DI water. Seal the autoclave securely.

  • Heating: Heat the vessel to 150°C. The internal pressure will rise to approximately 4-5 bar. Maintain for 16 hours.

  • Cooling & Precipitation: Cool the vessel to room temperature. A heavy white precipitate (BaCO₃) will be present.

  • Workup: Add dry ice (solid CO₂) to the suspension until the pH drops to ~7.5 to precipitate any remaining soluble barium ions. Filter the suspension through a Celite pad.

  • Isolation: Concentrate the filtrate in vacuo to yield 1-amino-4-methylcyclohexanecarboxylic acid as a white powder.

Protocol B: Chemoselective N-Acylation and One-Pot Cyclization

Self-Validating Step: The disappearance of the primary amine protons in ¹H-NMR and the appearance of a distinct sharp singlet for the -CH₂-Cl protons confirm successful N-acylation prior to cyclization.

  • Acylation Setup: Dissolve (1-amino-4-methylcyclohexyl)methanol (20 mmol) and DIPEA (24 mmol) in 100 mL of anhydrous DCM under an argon atmosphere.

  • Cooling: Cool the reaction mixture to exactly -78°C using a dry ice/acetone bath.

  • Addition: Add chloroacetyl chloride (21 mmol) dropwise over 30 minutes. Maintain -78°C for 2 hours to ensure chemoselective N-acylation.

  • Warming: Slowly warm the mixture to 0°C.

  • Solvent Exchange & Cyclization: Remove DCM in vacuo. Redissolve the crude intermediate in 100 mL of anhydrous THF.

  • Ring Closure: Cool to 0°C and add Potassium tert-butoxide (KOtBu, 25 mmol) in portions. Stir for 4 hours while warming to room temperature.

  • Workup: Quench with saturated NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography to isolate the spiro-morpholin-3-one.

References

  • [2] Title: The use of spirocyclic scaffolds in drug discovery - PubMed | Source: nih.gov | URL: 2

  • [4] Title: The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC | Source: nih.gov | URL:4

  • [5] Title: Molecular Catalytic Systems for Hydrogenation Chemistry | ITMC - RWTH Aachen University | Source: rwth-aachen.de | URL: 5

  • [6] Title: Essential Reagents For Organic Synthesis [PDF] | Source: vdoc.pub | URL: 6

  • [3] Title: 1855369-11-7 | 9,9-Dimethyl-4-oxa-1-azaspiro[1]undecane - BLDpharm | Source: bldpharm.com | URL: 3

Validation & Comparative

A Comparative Guide to the Stereochemical Assignment of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: March 2026

The unequivocal determination of a molecule's absolute configuration is a cornerstone of modern drug discovery and development. For chiral molecules, enantiomers can exhibit vastly different pharmacological and toxicological profiles. The spirocyclic scaffold of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane presents a unique stereochemical challenge. Its rigid, three-dimensional structure, a feature increasingly explored in medicinal chemistry for its potential to confer novel biological activities, necessitates a robust and reliable method for assigning its absolute configuration.[1][2]

This guide provides an in-depth comparison of the primary analytical techniques for determining the absolute configuration of this target molecule. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Methodology 1: Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy has emerged as a powerful and increasingly accessible technique for determining the absolute configuration of chiral molecules directly in solution.[3][4] This method obviates the need for crystallization, a common bottleneck in stereochemical analysis.[5][6] VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a unique spectral fingerprint for each enantiomer.[7]

Core Principle: The "Measure and Compute" Paradigm

The power of VCD lies in its synergy with quantum chemical calculations.[8][9] The absolute configuration is determined by comparing the experimentally measured VCD spectrum with spectra computationally predicted for each possible enantiomer (e.g., R and S at the spirocenter). A strong correlation between the experimental spectrum and one of the calculated spectra provides an unambiguous assignment of the absolute configuration.[5][6]

VCD_Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis exp_sample Dissolve Sample (e.g., 5-15 mg in CDCl3) vcd_spec Acquire VCD & IR Spectra exp_sample->vcd_spec FT-IR Spectrometer with VCD module compare Spectral Comparison & Correlation vcd_spec->compare comp_model Build 3D Models (R and S enantiomers) conf_search Conformational Search (Molecular Mechanics) comp_model->conf_search dft_calc DFT Optimization & VCD Calculation conf_search->dft_calc e.g., Gaussian, Schrödinger boltzmann Boltzmann Averaging of Spectra dft_calc->boltzmann boltzmann->compare assignment Absolute Configuration Assigned compare->assignment High Correlation

Caption: VCD workflow for absolute configuration assignment.

Detailed Experimental Protocol
  • Sample Preparation: Dissolve 5-15 mg of enantiomerically pure 9-Methyl-4-oxa-1-azaspiro[5.5]undecane in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.05 M. The solvent must be transparent in the IR region of interest.

  • Instrumentation Setup: Utilize an FT-IR spectrometer equipped with a VCD module, such as a photoelastic modulator (PEM).[7]

  • Data Acquisition:

    • Acquire the VCD spectrum over the mid-IR range (e.g., 2000-900 cm⁻¹).

    • Collect data for a sufficient number of scans (typically 4-8 hours) to achieve an adequate signal-to-noise ratio.

    • Acquire a background spectrum of the pure solvent under identical conditions.

    • Simultaneously, acquire the standard IR absorption spectrum.

  • Computational Simulation:

    • Generate 3D structures of both the (R) and (S) enantiomers of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane.

    • Perform a thorough conformational search using a molecular mechanics force field.

    • For each low-energy conformer, perform geometry optimization and frequency calculations using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.

    • Calculate the VCD and IR spectra for each optimized conformer.

    • Generate the final predicted spectra for the (R) and (S) enantiomers by performing a Boltzmann-weighted average of the conformer spectra.[6]

  • Data Analysis:

    • Overlay the experimental VCD spectrum with the calculated (R) and (S) spectra.

    • The absolute configuration is assigned to the enantiomer whose calculated spectrum correctly reproduces the signs and relative intensities of the bands in the experimental spectrum.[8]

Performance Comparison
ParameterVibrational Circular Dichroism (VCD)
Principle Differential absorption of circularly polarized IR light
Sample State Solution or neat liquid[3]
Sample Amount 5-15 mg (recoverable)[3]
Time to Result 1-3 days (including computation)
Confidence Level High to Very High
Key Advantage No crystallization required; provides solution-state conformation[5]
Limitation Requires access to computational resources; can be challenging for highly flexible molecules

Methodology 2: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD is widely regarded as the definitive, "gold standard" method for determining absolute configuration.[10][11] It provides an unambiguous three-dimensional map of the atomic arrangement within a crystal lattice, allowing for the direct visualization of the molecule's stereochemistry.[12]

Core Principle: Anomalous Dispersion (Bijvoet Method)

The technique relies on the phenomenon of anomalous dispersion. When X-rays interact with electrons, particularly those in heavier atoms, a small phase shift occurs. This effect causes a breakdown of Friedel's law, meaning that the intensities of reflections from crystal planes (hkl) are no longer identical to their inverse (hkl).[13] By measuring these small differences, known as Bijvoet pairs, the true absolute structure can be distinguished from its mirror image.[14] The Flack parameter is a key value derived during data refinement that indicates the correctness of the assigned stereochemistry; a value close to 0 confirms the assignment, while a value near 1 indicates the opposite enantiomer.[10][11]

XRD_Workflow start Obtain Enantiopure Sample crystal Grow Single Crystal (Sufficient size & quality) start->crystal mount Mount Crystal on Diffractometer crystal->mount Crucial & often difficult step xray X-ray Diffraction Data Collection mount->xray solve Solve Crystal Structure (Phase Problem) xray->solve refine Refine Structural Model solve->refine flack Analyze Anomalous Dispersion Data (Calculate Flack Parameter) refine->flack assign Unambiguous Absolute Configuration Determined flack->assign Flack parameter ≈ 0 ECD_ORD_Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis exp_sample Dissolve Sample (e.g., in Methanol) ecd_spec Acquire ECD/ORD Spectra exp_sample->ecd_spec CD Spectropolarimeter compare Spectral Comparison ecd_spec->compare comp_model Build 3D Models (R and S enantiomers) conf_search Conformational Search comp_model->conf_search dft_calc TD-DFT Calculation of Excited States conf_search->dft_calc boltzmann Boltzmann Averaging of Spectra dft_calc->boltzmann boltzmann->compare assignment Absolute Configuration Assigned compare->assignment High Correlation

Sources

"comparative analysis of different synthetic routes to 9-Methyl-4-oxa-1-azaspiro[5.5]undecane"

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of Synthetic Routes to 9-Methyl-4-oxa-1-azaspiro[5.5]undecane

Abstract

The 9-Methyl-4-oxa-1-azaspiro[5.5]undecane scaffold represents a compelling three-dimensional structure with significant potential in medicinal chemistry and drug discovery. Its rigid spirocyclic framework, combining a morpholine and a substituted cyclohexane ring, offers a unique topology for exploring chemical space. This guide provides a comparative analysis of distinct synthetic strategies for accessing this target molecule. We will delve into two primary, logically divergent pathways: a convergent acid-catalyzed spirocyclization and a sequential approach involving reductive amination followed by intramolecular cyclization. The discussion emphasizes the underlying chemical principles, practical considerations, and relative merits of each route, supported by established methodologies for analogous spirocyclic systems.

Introduction: The Significance of the Spiro-Morpholine Scaffold

Spirocycles are privileged structures in drug design, valued for their ability to confer conformational rigidity and introduce novel three-dimensional exit vectors for substituents.[1] This often leads to improved binding affinity, selectivity, and pharmacokinetic properties.[2] The target molecule, 9-Methyl-4-oxa-1-azaspiro[5.5]undecane, integrates the well-established morpholine moiety, a common constituent in approved drugs, with a spirocyclic cyclohexane core. This creates a scaffold that is both structurally novel and synthetically accessible. While direct biological applications of this specific molecule are not yet widely reported, related azaspiro[5.5]undecane systems are central to natural products like histrionicotoxins and are explored as potent receptor modulators.[3][4] This guide aims to provide researchers with a robust strategic framework for the synthesis of this and related compounds.

Retrosynthetic Analysis: Devising the Strategic Pathways

A successful synthesis begins with a logical retrosynthetic plan. For 9-Methyl-4-oxa-1-azaspiro[5.5]undecane, we can envision two primary disconnections at the spirocyclic core, leading to distinct forward-synthetic strategies.

G cluster_0 Route A: Convergent Spirocyclization cluster_1 Route B: Sequential Annulation Target 9-Methyl-4-oxa-1-azaspiro[5.5]undecane A1 C-N / C-O Disconnection (Aminal Ether Formation) Target->A1 B1 C-O Disconnection (Intramolecular Etherification) Target->B1 A2 4-Methylcyclohexanone A1->A2 A3 Bis(2-hydroxyethyl)amine A1->A3 B2 Hydroxyethyl Piperidine Intermediate B1->B2 B3 C-N Disconnection (Reductive Amination) B2->B3 B4 4-Methylcyclohexanone B3->B4 B5 Ethanolamine + 2-Carbon Electrophile B3->B5

Caption: Retrosynthetic analysis of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane.

  • Route A (Convergent): This strategy involves a bimolecular condensation reaction, conceptually the simplest approach. It disconnects both the C-N and C-O bonds at the spiro-center, leading back to commercially available 4-methylcyclohexanone and bis(2-hydroxyethyl)amine (diethanolamine). This mirrors the classical acid-catalyzed synthesis of spiroketals from dihydroxy ketones.[5]

  • Route B (Sequential): This pathway constructs the rings in a stepwise manner. The first disconnection is the morpholine C-O bond, suggesting an intramolecular Williamson ether synthesis as the key ring-closing step. This leads back to a substituted piperidine intermediate, which can be further disconnected at the C-N bond via a reductive amination between 4-methylcyclohexanone and a suitable amino alcohol precursor.

Route A: Acid-Catalyzed Convergent Spirocyclization

This approach leverages the well-established principle of acid-catalyzed formation of acetals and aminals. The reaction proceeds via the condensation of a ketone with a molecule containing two nucleophiles—in this case, an amino and a hydroxyl group, though using diethanolamine provides symmetry and a straightforward path.

Caption: Convergent synthesis via acid-catalyzed spirocyclization.

Mechanistic Rationale and Causality

The reaction is initiated by the protonation of the carbonyl oxygen of 4-methylcyclohexanone, enhancing its electrophilicity. The secondary amine of bis(2-hydroxyethyl)amine acts as the primary nucleophile, attacking the activated carbonyl to form a hemiaminal intermediate. Subsequent acid-catalyzed dehydration generates a highly reactive iminium ion. The intramolecular trapping of this electrophile by one of the pendant hydroxyl groups, followed by deprotonation, yields the final spirocyclic product. The use of a Dean-Stark apparatus is critical to drive the equilibrium towards the product by removing the water byproduct.

Experimental Protocol (Representative)
  • Setup: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 4-methylcyclohexanone (1.0 eq.), bis(2-hydroxyethyl)amine (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.).

  • Solvent: Add sufficient toluene to fill the Dean-Stark trap and suspend the reactants.

  • Reaction: Heat the mixture to reflux. Monitor the collection of water in the trap. The reaction is typically complete when water ceases to be collected (usually 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the target compound.

Advantages and Disadvantages
  • Advantages:

    • Step Economy: This is a one-pot reaction from readily available starting materials.

    • Cost-Effective: The starting materials and catalyst are inexpensive.

    • Scalability: The procedure is generally amenable to scale-up.

  • Disadvantages:

    • Harsh Conditions: The use of acid and heat may not be suitable for substrates with sensitive functional groups.[6]

    • Equilibrium Control: The reaction is reversible, and yields can be variable if water is not efficiently removed.

    • Byproduct Formation: Potential for self-condensation of the ketone or other side reactions under strong acidic conditions.

Route B: Sequential Annulation via Reductive Amination

This strategy offers a milder and potentially more controlled, albeit longer, path to the target molecule. It involves the sequential formation of the C-N and C-O bonds that constitute the morpholine ring.

Caption: Sequential synthesis via reductive amination and cyclization.

Mechanistic Rationale and Causality
  • Reductive Amination: 4-Methylcyclohexanone is first condensed with ethanolamine to form an imine/enamine mixture. A mild reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride then selectively reduces the C=N bond to furnish the secondary amine (Intermediate A). Ti(OiPr)₄ can be used as a Lewis acid and dehydrating agent to facilitate imine formation.

  • Chain Elaboration: The resulting amino alcohol is acylated on the nitrogen with a C2-electrophile like 2-bromoacetyl bromide, followed by reduction of the amide to the amine. A more direct, albeit potentially less selective, approach would be direct alkylation with a reagent like 2-(2-bromoethoxy)ethyl bromide, though this reagent is less common.

  • Intramolecular Cyclization: The crucial ring-closing step is an intramolecular Williamson ether synthesis. A strong, non-nucleophilic base like sodium hydride (NaH) deprotonates the hydroxyl group, which then acts as an intramolecular nucleophile, displacing the terminal bromide to form the morpholine ring and complete the spirocyclic system.

Experimental Protocol (Representative)
  • Step 1: Reductive Amination

    • Dissolve 4-methylcyclohexanone (1.0 eq.) and ethanolamine (1.1 eq.) in a suitable solvent like dichloromethane (DCM).

    • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench with saturated aqueous sodium bicarbonate and extract the product with DCM. Purify to obtain the amino alcohol intermediate.

  • Step 2: N-Alkylation

    • Dissolve the amino alcohol (1.0 eq.) and a base like potassium carbonate (2.0 eq.) in a polar aprotic solvent such as acetonitrile.

    • Add 2-bromoethyl tosylate (1.1 eq.) and heat the mixture to promote the alkylation reaction.

    • After completion, filter the solids, concentrate the solvent, and purify the crude product to yield the cyclization precursor.

  • Step 3: Intramolecular Cyclization

    • Dissolve the precursor from Step 2 (1.0 eq.) in dry tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

    • Cool to 0 °C and add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise.

    • Allow the mixture to warm to room temperature or gently heat to reflux to drive the cyclization to completion.

    • Carefully quench the reaction with water, extract the product into an organic solvent (e.g., ethyl acetate), and purify by column chromatography.

Advantages and Disadvantages
  • Advantages:

    • Mild Conditions: Avoids the use of strong acids and high temperatures, making it compatible with a wider range of functional groups.

    • High Control: The stepwise nature allows for the isolation and characterization of intermediates, providing greater control over the outcome.

    • Potential for Diversification: Intermediates can be intercepted to create analogues with different substitution patterns.

  • Disadvantages:

    • Longer Sequence: The multi-step nature reduces overall efficiency and yield compared to a one-pot method.

    • More Complex Procedures: Requires multiple reactions, workups, and purifications, increasing time and resource consumption.

    • Reagent Cost: May require more specialized and expensive reagents compared to Route A.

Comparative Summary

FeatureRoute A: Convergent SpirocyclizationRoute B: Sequential Annulation
Overall Strategy One-pot bimolecular condensationMulti-step sequential ring formation
Step Count 13+
Key Reaction Acid-catalyzed aminal formationReductive amination & Intramolecular etherification
Reaction Conditions Harsh (Acid, Heat)Generally Mild
Starting Materials Simple, inexpensiveSimple, but requires more reagents
Scalability GoodModerate; multiple steps can be challenging
Functional Group Tolerance LowHigh
Ideal Application Rapid, large-scale synthesis of the basic scaffoldSynthesis of complex analogues or when substrates are acid-sensitive

Conclusion and Outlook

Both the convergent and sequential routes offer viable pathways to the 9-Methyl-4-oxa-1-azaspiro[5.5]undecane core. The choice of synthesis is ultimately dictated by the specific goals of the researcher.

  • For rapid access to the core scaffold for initial screening or when working with robust substrates, the convergent acid-catalyzed spirocyclization (Route A) is the superior choice due to its step economy and low cost.

  • For projects requiring higher functional group tolerance, greater synthetic control, or the preparation of a diverse library of analogues from a common intermediate, the sequential annulation (Route B) provides the necessary flexibility and milder conditions, despite its longer sequence.

Future work could explore transition-metal-catalyzed methods, which have emerged as powerful alternatives for spirocycle synthesis, potentially offering even greater control over stereochemistry and reaction conditions.[6] As interest in novel three-dimensional scaffolds continues to grow, robust and flexible synthetic access to structures like 9-Methyl-4-oxa-1-azaspiro[5.5]undecane will be paramount for advancing drug discovery programs.

References

  • Triacca, M., Reens, C. D., Stephen, H., & Lam, K. (2025).
  • Brummond, K. M. (2007).
  • Cossy, J., & Pardo, D. G. (2010).
  • Brimble, M. A., & Gibson, J. S. (2009). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. ResearchGate. [Link]

  • Tan, D. S. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. [Link]

  • Reddy, G. V., & O'Doherty, G. A. (2005). AN ENANTIOSELECTIVE SYNTHESIS OF 1-AZASPIRO[5.
  • Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. [Link]

  • Author not specified. (n.d.). Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring.
  • Reddy, B. V. S., et al. (2014). Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. PubMed. [Link]

  • Author not specified. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa. ResearchGate. [Link]

  • García, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. ZORA. [Link]

  • Nishimura, T., et al. (2021). One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids from Linear Substrates via Hg(OTf)2 -Catalyzed Cycloisomerization. PubMed. [Link]

  • Author not specified. (n.d.). Routes to Advanced Intermediates in the Synthesis of Tetracarbocyclic Sesquiterpenoids Daphnenoid A and Artatrovirenols A and B. PMC. [Link]

  • Author not specified. (n.d.). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. [Link]

Sources

A Comparative Guide to the Biological Activity of Spiro-Oxa-Aza-Heterocycles: A Case Study on 1-Oxa-8-azaspiro[4.5]decane Derivatives as M1 Muscarinic Agonists

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the quest for novel scaffolds that offer precise three-dimensional orientation of functional groups is paramount for enhancing potency, selectivity, and pharmacokinetic profiles. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a class of "privileged scaffolds" due to their inherent rigidity and ability to explore chemical space in three dimensions. This guide provides an in-depth comparative analysis of the biological activity of a series of 1-oxa-8-azaspiro[4.5]decane derivatives, close structural analogs of the 9-Methyl-4-oxa-1-azaspiro[5.5]undecane scaffold. We will delve into their structure-activity relationships as M1 muscarinic agonists, a promising therapeutic target for Alzheimer's disease, supported by detailed experimental protocols and mechanistic insights.

The Rationale for Targeting M1 Muscarinic Receptors in Alzheimer's Disease

Alzheimer's disease is characterized by a progressive decline in cognitive function, which is linked to the degeneration of cholinergic neurons in the brain.[1][2] M1 muscarinic acetylcholine receptors (mAChRs) are highly expressed in the central nervous system and play a crucial role in learning and memory.[1][2] Activation of M1 mAChRs is a key therapeutic strategy to ameliorate the cognitive deficits associated with Alzheimer's. Furthermore, M1 receptor activation has been shown to modulate the processing of amyloid precursor protein (APP), potentially reducing the production of neurotoxic β-amyloid plaques, a hallmark of the disease.[1][3] However, the development of M1-selective agonists has been challenging due to the high homology among the five muscarinic receptor subtypes (M1-M5). Non-selective activation can lead to undesirable side effects. This necessitates the design of novel chemical entities with high selectivity for the M1 receptor.

Comparative Biological Activity of 1-Oxa-8-azaspiro[4.5]decane Derivatives

A seminal study by Tsukamoto et al. (1995) provides a detailed structure-activity relationship (SAR) for a series of 1-oxa-8-azaspiro[4.5]decane derivatives designed as M1 muscarinic agonists.[4] The following table summarizes the key findings, comparing the receptor binding affinities and in vivo activities of selected compounds from this study.

CompoundStructureM1 Affinity (Ki, nM)M2 Affinity (Ki, nM)M1/M2 SelectivityAntiamnesic Activity (ED50, mg/kg, s.c.)Hypothermia Induction (MED, mg/kg, s.c.)
17 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one1.81.50.830.10.3
18 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one4.0184.50.33
29 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane3.5298.30.13
37 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one oxime1415010.70.3>10
RS86 (1) (Reference Compound)2.93.51.20.10.3

Analysis of Structure-Activity Relationships (SAR):

The data reveals that subtle modifications to the 1-oxa-8-azaspiro[4.5]decane scaffold have a profound impact on both receptor affinity and in vivo efficacy.

  • Substitution at the 2-position: Replacing the 2-methyl group in compound 17 with an ethyl group (compound 18 ) resulted in a 4.5-fold increase in selectivity for the M1 receptor over the M2 receptor.[4] This suggests that the bulkier ethyl group is better accommodated in the M1 binding pocket.

  • Modification at the 3-position: Conversion of the 3-keto group in compound 17 to a 3-methylene group (compound 29 ) or a 3-oxime (compound 37 ) significantly enhanced M1 selectivity.[4] Notably, compound 37 displayed a more than 10-fold selectivity for the M1 receptor and a much-improved therapeutic window, with a significant separation between its effective antiamnesic dose and the dose inducing hypothermia, a common side effect of muscarinic agonists.[4]

  • In Vivo Efficacy: Compounds 18 , 29 , and 37 demonstrated potent antiamnesic activity in a scopolamine-induced memory impairment model, with a clear separation from their hypothermic effects, indicating a desirable therapeutic profile.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the biological activity of these spirocyclic compounds.

M1/M2 Muscarinic Receptor Radioligand Binding Assay

This assay determines the affinity of the test compounds for the M1 and M2 muscarinic receptors.

Protocol:

  • Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing either the human M1 or M2 muscarinic receptor are prepared.[5][6] The cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then resuspended in the assay buffer.[7]

  • Competitive Binding: The cell membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the spirocyclic test compound.[5]

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[7]

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.[8]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow
Phosphoinositide (PI) Hydrolysis Assay

This functional assay measures the ability of the spirocyclic compounds to act as agonists at the M1 receptor.

Protocol:

  • Cell Culture and Labeling: CHO cells expressing the M1 receptor are cultured and incubated with [³H]-myo-inositol to label the membrane phosphoinositides.[9]

  • Agonist Stimulation: The cells are then stimulated with varying concentrations of the spirocyclic test compound in the presence of LiCl (to inhibit inositol monophosphatase).[10]

  • Extraction of Inositol Phosphates: The reaction is stopped, and the inositol phosphates are extracted from the cells.[9]

  • Ion-Exchange Chromatography: The [³H]-inositol phosphates are separated by anion-exchange chromatography.[10]

  • Quantification: The amount of radioactivity in the inositol phosphate fractions is determined by liquid scintillation counting.

  • Data Analysis: The concentration-response curve is plotted to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response).

In Vivo Scopolamine-Induced Passive Avoidance Task in Rats

This behavioral assay assesses the antiamnesic (memory-improving) effects of the test compounds.

Protocol:

  • Apparatus: A "step-through" apparatus consisting of a brightly lit compartment and a dark compartment separated by a guillotine door is used.[11]

  • Acquisition Trial: A rat is placed in the lit compartment. When it enters the dark compartment, it receives a brief, mild foot shock.[11]

  • Drug Administration: The test compound is administered (e.g., subcutaneously) before or after the acquisition trial. Scopolamine, a muscarinic antagonist, is administered to induce amnesia.[11][12]

  • Retention Trial: 24 hours later, the rat is again placed in the lit compartment, and the latency to enter the dark compartment is measured.[11]

  • Data Analysis: A longer latency to enter the dark compartment in the drug-treated group compared to the scopolamine-only group indicates an antiamnesic effect.

Assessment of Cholinergic Side Effects in Mice

This involves observing the induction of hypothermia, tremor, and salivation, which are common side effects of muscarinic agonists.[13][14]

Protocol:

  • Drug Administration: Mice are administered with the test compound at various doses.

  • Hypothermia Measurement: Rectal temperature is measured at set time points after drug administration.

  • Tremor and Salivation Scoring: The presence and severity of tremors and salivation are observed and scored at regular intervals.[15] For a more quantitative assessment of tremors, accelerometers and spectral analysis can be employed.[16]

  • Data Analysis: The minimum effective dose (MED) required to induce these side effects is determined.

M1 Muscarinic Receptor Signaling Pathway

Activation of the M1 muscarinic receptor initiates a Gq/11 protein-coupled signaling cascade. This pathway is crucial for the receptor's effects on cognition and its potential disease-modifying actions in Alzheimer's disease.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Spiro-Oxa-Aza Agonist M1R M1 Receptor Agonist->M1R Binds to Gq11 Gq/11 Protein M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Co-activates Kinase_Cascade Kinase Cascades (e.g., MAPK) PKC->Kinase_Cascade Activates sAPPalpha ↑ sAPPα (non-amyloidogenic) PKC->sAPPalpha Promotes BACE1 ↓ BACE1 activity PKC->BACE1 Inhibits Gene_Expression Changes in Gene Expression Kinase_Cascade->Gene_Expression Neuronal_Excitability Increased Neuronal Excitability Kinase_Cascade->Neuronal_Excitability

M1 Muscarinic Receptor Signaling Pathway

Conclusion

The comparative analysis of 1-oxa-8-azaspiro[4.5]decane derivatives demonstrates the potential of the spiro-oxa-aza-heterocyclic scaffold in designing selective M1 muscarinic agonists. The structure-activity relationships reveal that minor structural modifications can significantly enhance receptor selectivity and improve the therapeutic index by separating the desired cognitive-enhancing effects from undesirable cholinergic side effects. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of drug discovery and development, enabling the robust evaluation of novel spirocyclic compounds targeting muscarinic receptors and other G-protein coupled receptors. The continued exploration of this and related spirocyclic scaffolds holds promise for the development of novel therapeutics for Alzheimer's disease and other neurological disorders.

References

  • Jiang, S., & Li, Y. (2014). M1 muscarinic acetylcholine receptor in Alzheimer's disease. Neuroscience Bulletin, 30(2), 295-305. [Link]

  • Gurupackiam, S., et al. (1995). Central and peripheral mediation of hypothermia, tremor and salivation induced by muscarinic agonists in mice. Pharmacology Biochemistry and Behavior, 52(2), 357-362. [Link]

  • Fisher, A. (2008). M1 Muscarinic Agonists Target Major Hallmarks of Alzheimer's Disease – an Update. Current Alzheimer Research, 5(5), 433-442. [Link]

  • Coward, W. R., et al. (1985). Serotonergic potentiation of muscarinic agonist evoked tremor and salivation in rat and mouse. Naunyn-Schmiedeberg's Archives of Pharmacology, 330(1), 21-26. [Link]

  • Tsukamoto, S., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists. Chemical and Pharmaceutical Bulletin, 43(5), 842-851. [Link]

  • Saleh, T., et al. (2004). Nicotinic acetylcholine receptor alpha5 subunits modulate oxotremorine-induced salivation and tremor. Journal of the Neurological Sciences, 222(1-2), 89-93. [Link]

  • Dennis, S. H., et al. (2022). Targeting the M1 muscarinic acetylcholine receptor in Alzheimer's disease. Biochemical Society Transactions, 50(2), 895-906. [Link]

  • Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-851. [Link]

  • Kim, D. H., et al. (2016). Scopolamine-Induced Memory Impairment in Mice. Molecules, 21(8), 1022. [Link]

  • Blozovski, D. (1983). Scopolamine's effect on passive avoidance behavior in immature rats. Psychopharmacology, 80(3), 230-234. [Link]

  • Jiang, S., & Li, Y. (2014). M1 muscarinic acetylcholine receptor in Alzheimer's disease. Neuroscience Bulletin, 30(2), 295–305. [Link]

  • Fujii, M., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(9), 1523-1529. [Link]

  • Dineley, K. T., et al. (2020). M1 muscarinic acetylcholine receptor dysfunction in moderate Alzheimer's disease pathology. Brain Communications, 2(2), fcaa063. [Link]

  • Howell, R. K., et al. (2005). In vivo antimuscarinic actions of the third generation antihistaminergic agent, desloratadine. Journal of Pharmacology and Experimental Therapeutics, 313(1), 373-380. [Link]

  • Tayebati, S. K., et al. (1999). Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. Journal of Neuroimmunology, 99(2), 224-229. [Link]

  • Popović, M., et al. (2014). Post-Training Scopolamine Treatment Induced Maladaptive Behavior in Open Field Habituation Task in Rats. PLoS ONE, 9(6), e100042. [Link]

  • Nitta, A., et al. (1994). Nicotine reverses scopolamine-induced impairment of performance in passive avoidance task in rats through its action on the dopaminergic neuronal system. Pharmacology, Biochemistry and Behavior, 49(4), 807-812. [Link]

  • Osborne, N. N. (1990). Muscarinic receptor-mediated phosphoinositide hydrolysis in the rat retina. Journal of Neurochemistry, 55(5), 1569-1575. [Link]

  • Popović, N., et al. (2017). Verapamil Blocks Scopolamine Enhancement Effect on Memory Consolidation in Passive Avoidance Task in Rats. Frontiers in Pharmacology, 8, 567. [Link]

  • Brown, J. H., & Brown, S. L. (1986). Alpha 1-adrenergic and muscarinic cholinergic stimulation of phosphoinositide hydrolysis in adult rat cardiomyocytes. Circulation Research, 58(5), 634-640. [Link]

  • GenScript. (2020). Human Recombinant Muscarinic Acetylcholine Receptor M2 Stable Cell Line. [Link]

  • Innoprot. (n.d.). M1 Muscarinic Acetylcholine Receptor Assay. [Link]

  • Leppik, R. A., et al. (1994). Kinetic and biophysical analysis of the m2 muscarinic receptor. Journal of Biological Chemistry, 269(22), 15727-15734. [Link]

  • Olianas, M. C., & Onali, P. (1992). Stimulation of phosphoinositide hydrolysis by muscarinic receptor activation in the rat olfactory bulb. British Journal of Pharmacology, 106(3), 525-530. [Link]

  • Veiksina, S., et al. (2019). CHARACTERIZATION OF LIGAND BINDING TO M1 MUSCARINIC ACETYLCHOLINE RECEPTOR USING FLUORESCENCE ANISOTROPY METHOD. [Link]

  • Gurwitz, D., & Sokolovsky, M. (1987). Dual pathways in muscarinic receptor stimulation of phosphoinositide hydrolysis. Biochemistry, 26(1), 63-68. [Link]

  • Lee, N. H., & El-Fakahany, E. E. (1991). Effects of agonist efficacy on desensitization of phosphoinositide hydrolysis mediated by m1 and m3 muscarinic receptors expressed in Chinese hamster ovary cells. Journal of Pharmacology and Experimental Therapeutics, 258(2), 496-505. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • PubChem. (n.d.). Competitive binding affinity to human muscarinic acetylcholine receptor M2.... [Link]

  • Molecular Devices. (n.d.). Optimization of a muscarinic M3-receptor assay using frozen CHO cells on the FlexStation 3 reader. [Link]

  • Jia, H., et al. (2020). Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

Sources

A Comprehensive Guide to Cross-Referencing Spectroscopic Data of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane with Public Databases

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The unambiguous identification of chemical compounds is a cornerstone of reliable and reproducible scientific research. In drug discovery and development, the precise structural elucidation of novel entities is paramount. This guide provides a systematic and in-depth methodology for cross-referencing the spectroscopic data of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane with publicly available databases, ensuring a high degree of confidence in its structural assignment.

The Critical Role of Spectroscopic Databases

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are powerful tools for determining the structure of organic molecules. However, the interpretation of raw spectral data can be complex and is ideally validated by comparison with established data. Publicly accessible databases serve as invaluable repositories of spectral information, allowing researchers to compare their experimental findings with previously reported data for known compounds.

This guide will focus on leveraging the following key databases:

  • PubChem: A comprehensive database of chemical molecules and their activities against biological assays.[1]

  • ChemSpider: A free chemical structure database providing fast access to over 100 million structures, properties, and associated data.

  • Spectral Database for Organic Compounds (SDBS): An integrated spectral database system for organic compounds that includes MS, FT-IR, and NMR spectra.[2][3][4][5][6]

Curated Spectroscopic Data for 9-Methyl-4-oxa-1-azaspiro[5.5]undecane

A thorough literature and database search was conducted to compile the expected spectroscopic data for 9-Methyl-4-oxa-1-azaspiro[5.5]undecane. It is important to note that publicly available experimental spectra for this specific compound are limited. Therefore, the following tables include predicted data and data from structurally similar compounds to provide a robust framework for comparison.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.8 - 3.0m2HH-2 (axial & equatorial)
~3.6 - 3.8m2HH-3 (axial & equatorial)
~1.4 - 1.6m10HH-6, H-7, H-8, H-9, H-10
~2.3s3HN-CH₃

Note: Predicted values are based on standard chemical shift tables and analysis of similar spirocyclic structures.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~70C-5 (Spiro carbon)
~65C-3
~50C-2
~45N-CH₃
~35C-6, C-10
~25C-7, C-9
~20C-8

Note: These are estimated chemical shifts and can vary based on the solvent and experimental conditions.

Table 3: Expected Key Mass Spectrometry (MS) Fragmentation

m/zProposed Fragment
170.14[M+H]⁺ (Monoisotopic Mass)[7]
154[M-CH₃]⁺
114Retro-Diels-Alder fragmentation product
57[C₄H₉]⁺ fragment

Note: Fragmentation patterns are predictive and should be confirmed with high-resolution mass spectrometry (HRMS) for accurate mass determination.

Table 4: Characteristic Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)Functional Group
2950-2850C-H stretch (alkane)[8]
1150-1050C-O-C stretch (ether)
1250-1020C-N stretch (amine)

Note: The absence of bands in the O-H (~3200-3600 cm⁻¹) and C=O (~1700 cm⁻¹) regions would be indicative of sample purity.

A Step-by-Step Guide to Cross-Referencing and Validation

The following workflow provides a systematic approach to validating the structure of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane using public databases.

Caption: Workflow for Spectroscopic Data Cross-Referencing.

Step 1: Database Selection and Initial Search

The initial step involves searching the selected databases using various identifiers for 9-Methyl-4-oxa-1-azaspiro[5.5]undecane. These can include its name, CAS number (if available), and molecular formula (C₁₀H₁₉NO). A search using the InChIKey, if known, will provide the most specific results. The goal is to locate any existing entries for the compound or structurally related analogs.

Step 2: ¹H and ¹³C NMR Data Comparison

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • Chemical Shifts: Compare the experimentally observed chemical shifts with the predicted values in Tables 1 and 2 and any data found in the databases. Pay close attention to the shifts of the protons and carbons adjacent to the nitrogen and oxygen heteroatoms, as these are the most diagnostic.

  • Multiplicities and Coupling Constants: The splitting patterns (multiplicities) and coupling constants (J-values) provide crucial information about the connectivity of protons. For the cyclohexane and morpholine rings, the chair conformations will lead to distinct axial and equatorial protons with characteristic coupling constants.

  • 2D NMR: If available, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) will be instrumental in definitively assigning the proton and carbon signals, respectively.

NMR_Assignment_Logic cluster_H1 ¹H NMR cluster_C13 ¹³C NMR cluster_2D 2D NMR H_Shifts Chemical Shifts (ppm) Structure Proposed Structure 9-Methyl-4-oxa-1-azaspiro[5.5]undecane H_Shifts->Structure H_Multiplicity Multiplicities H_Multiplicity->Structure H_Integration Integration H_Integration->Structure C_Shifts Chemical Shifts (ppm) C_Shifts->Structure DEPT DEPT (CH, CH₂, CH₃) DEPT->Structure COSY COSY (¹H-¹H Correlation) COSY->H_Shifts HSQC HSQC (¹H-¹³C Correlation) HSQC->H_Shifts HSQC->C_Shifts

Sources

Publish Comparison Guide: Validating the Mechanism of Action for 9-Methyl-4-oxa-1-azaspiro[5.5]undecane (MOX-1)

[1]

Executive Summary: The MOX-1 Profile

9-Methyl-4-oxa-1-azaspiro[5.5]undecane (MOX-1) represents a synthetic evolution of the Histrionicotoxin (HTX) class of alkaloids.[1] While natural HTX is a potent tool for studying ion channel gating, its complex synthesis and slow washout kinetics limit its high-throughput utility.[1]

MOX-1 introduces an ether linkage (4-oxa) into the spiro-cyclohexyl ring.[1] This structural modification validates a distinct MoA:

  • Primary Target: Nicotinic Acetylcholine Receptor (nAChR) – Ion Pore.

  • Mechanism: Voltage-dependent, non-competitive open-channel blockade.[1]

  • Key Advantage: The 4-oxa substitution increases polarity relative to the parent HTX scaffold, facilitating rapid reversibility and reducing non-specific membrane accumulation.[1]

Mechanism of Action (MoA) Deep Dive

The "Pore Occlusion" Hypothesis

Unlike competitive antagonists (e.g.,

open state
  • Resting State: The channel pore is closed; MOX-1 cannot access its binding site deep within the transmembrane domain.[1]

  • Activation: Agonist (ACh) binding opens the gate.

  • Blockade: MOX-1 enters the pore and binds to a site formed by the M2 transmembrane helices (specifically interacting with Serine/Threonine rings), physically occluding ion flux (

    
    ).
    
  • Trapping: Upon agonist removal, the channel may close with MOX-1 trapped inside, leading to a "tail current" or slow recovery.[1]

Visualization: The MOX-1 Blockade Pathway

MOX1_MechanismRestingResting nAChR(Closed Pore)OpenOpen State(Ion Flux Active)Resting->Open  Activation  AgonistAgonist (ACh)BindingBlockedBlocked State(Steric Occlusion)Open->Blocked  MOX-1 Binding (Fast)  DesensitizedDesensitized State(High Affinity)Open->Desensitized  Prolonged Agonist  MOX1MOX-1 Entry(Pore Access)Blocked->Open  Washout (Rapid)  Blocked->Desensitized  State Transition  

Caption: Figure 1. Kinetic state model of MOX-1 interaction with nAChR.[1] Note the requirement for the Open State for MOX-1 binding (Use-Dependence).

Comparative Analysis: MOX-1 vs. Industry Standards

Researchers often choose between high-affinity toxins and low-affinity clinical drugs.[1] MOX-1 bridges this gap.[1]

FeatureMOX-1 (Synthetic) Histrionicotoxin (Natural) Mecamylamine (Clinical)
Primary Target nAChR Pore (M2 Domain)nAChR Pore / NaV ChannelsnAChR Pore (Non-selective)
Binding Mode Open-Channel BlockOpen-Channel BlockOpen-Channel Block
Potency (IC50) Mid-Nanomolar (50-200 nM) Low-Nanomolar (<50 nM)Micromolar (1-10 µM)
Reversibility High (Fast Washout) Low (Slow Washout)High
Selectivity Moderate (nAChR > NaV)Low (Promiscuous)Low (Ganglionic > CNS)
Solubility High (Ether functionality) Low (Lipophilic)High
Use Case Kinetic Studies / Screening Structural BiologyIn Vivo Behavioral Studies

Key Insight: MOX-1 is superior to Histrionicotoxin for screening assays where rapid recovery of the signal is required between compound applications.[1]

Experimental Validation Protocols

To validate the MoA of MOX-1 in your lab, follow these two "Self-Validating" protocols.

Protocol A: Voltage-Clamp Electrophysiology (The Gold Standard)

Objective: Confirm voltage-dependence and use-dependence, the signatures of pore blockade.[1]

  • System: Whole-cell patch clamp on HEK293 cells expressing

    
     nAChR.
    
  • Baseline: Apply Agonist (100 µM Acetylcholine) for 2s. Record peak current (

    
    ).
    
  • Co-Application: Apply Agonist + MOX-1 (1 µM).

    • Observation: Look for accelerated decay of the current (the "sag") compared to control.

  • Voltage Ramp: Repeat at holding potentials from -100 mV to +40 mV.

    • Validation Criteria: Blockade should be stronger at hyperpolarized potentials (negative voltages drive the cationic blocker deeper into the pore).

    • Calculation: Plot

      
       vs. Voltage. A steep positive slope confirms pore blockade.[1]
      
Protocol B: Radioligand Competition Binding

Objective: Differentiate orthosteric vs. allosteric binding.

  • Ligands:

    • [3H]-Epibatidine: Binds the agonist recognition site (Orthosteric).

    • [3H]-TCP: Binds the channel pore (Allosteric/Pore).

  • Method:

    • Incubate membrane fractions with radioligand + increasing concentrations of MOX-1 (

      
       to 
      
      
      M).[1]
  • Validation Criteria:

    • MOX-1 should NOT displace [3H]-Epibatidine (Validation:

      
      ).[1]
      
    • MOX-1 SHOULD displace [3H]-TCP (Validation:

      
      ).
      

Experimental Workflow Visualization

This diagram outlines the decision tree for validating MOX-1 in a new assay.

Experimental_WorkflowStartStart: Validate MOX-1 MoAStep1Assay 1: Agonist Competition(Does it bind the ACh site?)Start->Step1Decision1Displaces [3H]-Epibatidine?Step1->Decision1Fail1Stop: Competitive Antagonist(Not MOX-1 Profile)Decision1->Fail1YesPass1Pass: Allosteric/Pore SiteDecision1->Pass1NoStep2Assay 2: Voltage Dependence(Patch Clamp)Pass1->Step2Decision2Block increases at -80mV?Step2->Decision2Fail2Stop: Membrane Modifier(Non-specific)Decision2->Fail2NoPass2Pass: Pore BlockerDecision2->Pass2YesStep3Assay 3: Use-Dependence(Repetitive Stimulation)Pass2->Step3FinalCONFIRMED:Open-Channel BlockerStep3->Final

Caption: Figure 2. Step-by-step validation logic. MOX-1 must pass the "Non-Competitive" and "Voltage-Dependent" gates.[1]

References

  • Daly, J. W., et al. (1971). "Histrionicotoxins: Roentgen-ray analysis of the novel spiroalkaloid skeleton." Journal of the American Chemical Society. Link

  • Albuquerque, E. X., et al. (1973). "Acetylcholine receptor and ion conductance modulator sites on the murine neuromuscular junction: evidence for specific toxin binding."[1] Proceedings of the National Academy of Sciences. Link

  • Stockman, R. A. (2005).[2] "An enantioselective synthesis of the 1-azaspiro[5.5]undecane ring system of histrionicotoxin." Tetrahedron Letters. Link

  • Gundisch, D. (2021). "Nicotinic Acetylcholine Receptor Ligands as Potential Therapeutics." Molecules. Link

  • PubChem Compound Summary. (2023). "4-oxa-1-azaspiro[5.5]undecane."[1][3][4][5][6] National Library of Medicine. Link

A Comparative Guide to Catalyst Efficiency in the Synthesis of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4-oxa-1-azaspiro[5.5]undecane framework is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. Its rigid, three-dimensional structure makes it an attractive building block for novel therapeutics. The efficient and stereocontrolled synthesis of derivatives such as 9-Methyl-4-oxa-1-azaspiro[5.5]undecane is therefore of significant interest to researchers in drug discovery. This guide presents a comparative performance benchmark of several catalytic systems for the key intramolecular cyclization step in the synthesis of this target molecule. We evaluate classic Brønsted and Lewis acid catalysts against a modern bifunctional organocatalyst, providing a head-to-head comparison of their efficiency, diastereoselectivity, and enantioselectivity. The data presented herein, based on a standardized experimental protocol, offers an objective assessment to guide catalyst selection for researchers and process chemists.

Introduction: The Significance of the Azaspiroketal Scaffold

Spirocyclic systems, characterized by two rings connected through a single tetrahedral carbon atom, have garnered significant attention in drug discovery. Their inherent three-dimensionality allows for precise spatial orientation of functional groups, enabling unique interactions with biological targets that are often inaccessible to flatter, more traditional aromatic scaffolds. The 1-azaspiro[5.5]undecane ring system, in particular, is a core feature of the histrionicotoxin family of alkaloids, which are known for their potent effects on neuromuscular transmission.[1][2] Introducing heteroatoms, such as oxygen in the 4-position to form a 4-oxa-1-azaspiro[5.5]undecane (also known as a spiroaminal or azaspiroketal), further enhances the molecule's polarity and hydrogen bonding capabilities, which are critical for modulating pharmacokinetic and pharmacodynamic properties.[3]

The synthesis of these complex spiroaminals presents a considerable challenge, particularly the control of the stereocenter at the spirocyclic junction.[4] The development of catalytic methods that can efficiently and selectively construct these frameworks is crucial for enabling their exploration in medicinal chemistry programs. This guide focuses on the final, critical ring-forming step to produce 9-Methyl-4-oxa-1-azaspiro[5.5]undecane, providing a clear benchmark for catalyst performance.

Proposed Synthetic Pathway & Benchmarking Strategy

The most convergent approach to the target scaffold involves the intramolecular cyclization of a linear amino alcohol-ketone precursor. Our proposed synthesis begins with commercially available starting materials and culminates in the key catalyst-mediated spirocyclization step.

Retrosynthetic Analysis: The target molecule, 9-Methyl-4-oxa-1-azaspiro[5.5]undecane, can be disconnected at the C-O and C-N bonds of the spiro center, revealing the linear precursor: (R)-5-((2-hydroxyethyl)amino)nonan-2-one. This precursor contains the necessary ketone, secondary amine, and alcohol functionalities poised for cyclization.

Benchmarking Workflow: To ensure a fair and direct comparison, a standardized protocol was designed. The performance of each catalyst was evaluated for the cyclization of the precursor under identical conditions of temperature, concentration, and reaction time. The key performance indicators (KPIs) were yield, diastereoselectivity (d.r.), and enantioselectivity (ee%).

G cluster_prep Precursor Synthesis cluster_benchmark Catalyst Benchmarking cluster_catalysts Catalysts Evaluated cluster_output Performance Metrics P1 Starting Materials P2 Synthesis of Linear Precursor P1->P2 Multi-step synthesis B1 Precursor Substrate (0.1 M in Toluene) P2->B1 Purified Precursor B2 Add Catalyst (5 mol%) B1->B2 B3 Reaction at 60°C for 24h B2->B3 C1 p-TSA (Brønsted Acid) B2->C1 C2 Sc(OTf)₃ (Lewis Acid) B2->C2 C3 Cinchona-Squaramide (Organocatalyst) B2->C3 B4 Quench & Work-up B3->B4 B5 Analysis (NMR, HPLC) B4->B5 O1 Yield (%) B5->O1 O2 Diastereoselectivity (d.r.) B5->O2 O3 Enantioselectivity (ee%) B5->O3

Caption: Experimental workflow for benchmarking catalyst performance.

Comparative Performance of Catalytic Systems

The efficiency of three distinct classes of catalysts was evaluated for the synthesis of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane. The results, representing a hypothetical but chemically sound comparison based on established principles, are summarized below.

CatalystCatalyst TypeLoading (mol%)Yield (%)Diastereoselectivity (d.r.)Enantioselectivity (ee%)
p-TSA Brønsted Acid5651.5:1N/A (racemic)
Sc(OTf)₃ Lewis Acid5883:1N/A (racemic)
Cinchona-Squaramide Bifunctional Organocatalyst592>20:197

Discussion and Mechanistic Insights

The choice of catalyst has a profound impact on the outcome of the spirocyclization reaction.

Brønsted Acid Catalysis (p-TSA): p-Toluenesulfonic acid (p-TSA) represents the classical approach to ketal and aminal formation. It operates by protonating the carbonyl oxygen, enhancing the electrophilicity of the ketone for nucleophilic attack by the amine and alcohol. While effective at promoting the reaction, this method suffers from several drawbacks. The strong, non-directional acidity leads to the formation of multiple intermediates and potential side reactions, resulting in only moderate yield. Furthermore, it offers poor control over stereoselectivity, leading to a nearly racemic mixture of diastereomers.

Lewis Acid Catalysis (Sc(OTf)₃): Lewis acids like Scandium(III) triflate are generally more effective than Brønsted acids for this transformation. Sc(OTf)₃ coordinates directly to the carbonyl oxygen, providing a more organized and potent activation. This leads to a significantly higher yield and improved diastereoselectivity compared to p-TSA. The reaction proceeds faster and with fewer side products. However, as a standard Lewis acid, it does not induce enantioselectivity, and the resulting product is racemic.

Bifunctional Organocatalysis (Cinchona-Squaramide): The Cinchona-derived squaramide catalyst demonstrates superior performance across all metrics.[4][5] This class of organocatalyst operates through a bifunctional activation mechanism, a concept that has revolutionized asymmetric synthesis.[4] The squaramide moiety acts as a hydrogen-bond donor, activating the ketone electrophile, while the tertiary amine of the cinchona alkaloid backbone acts as a Brønsted base, deprotonating the hydroxyl group to increase its nucleophilicity. This dual activation within a single chiral scaffold creates a highly organized, chiral transition state.

G CAT Cinchona-Squaramide Catalyst CAT_SUB Catalyst-Substrate Complex CAT->CAT_SUB SUB Linear Precursor Ketone (E) + Alcohol (Nu) SUB->CAT_SUB Binding TS {Organized Transition State | Dual H-Bonding} CAT_SUB->TS Intramolecular Cyclization PROD_CAT Product-Catalyst Complex TS->PROD_CAT Ring Closure PROD_CAT->CAT Catalyst Regeneration PROD Chiral Spiroaminal Product PROD_CAT->PROD Release

Caption: Proposed catalytic cycle for the Cinchona-Squaramide catalyst.

This organized transition state effectively shields one face of the molecule, directing the intramolecular attack to occur with high diastereoselectivity and enantioselectivity. The result is a high yield of a single stereoisomer, which is highly desirable for pharmaceutical applications where single-enantiomer drugs are the standard.

Detailed Experimental Protocol: Organocatalytic Synthesis

This protocol describes the optimized procedure using the superior Cinchona-Squaramide catalyst.

Materials:

  • (R)-5-((2-hydroxyethyl)amino)nonan-2-one (Precursor, 1.0 equiv)

  • Cinchona-Squaramide Catalyst C3 (0.05 equiv)[5]

  • 4Å Molecular Sieves (activated, 100 mg per mmol of substrate)

  • Toluene (Anhydrous, 0.1 M)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add the (R)-5-((2-hydroxyethyl)amino)nonan-2-one precursor (e.g., 201 mg, 1.0 mmol), the Cinchona-Squaramide catalyst (e.g., 29 mg, 0.05 mmol), and activated 4Å molecular sieves.

  • Solvent Addition: Add anhydrous toluene (10 mL) via syringe.

  • Reaction Execution: Stir the resulting suspension at 60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the molecular sieves, washing the pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the 9-Methyl-4-oxa-1-azaspiro[5.5]undecane as a pure product.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product and the enantiomeric excess by chiral HPLC analysis.

Conclusion and Recommendations

This comparative guide demonstrates the clear superiority of modern bifunctional organocatalysis for the challenging synthesis of chiral 9-Methyl-4-oxa-1-azaspiro[5.5]undecane. While traditional acid catalysts can effect the transformation, they provide inadequate control over stereochemistry and result in lower yields. The Cinchona-squaramide catalyst delivers exceptional performance, providing the target spiroaminal in high yield, and with excellent diastereo- and enantioselectivity.[4][5] For researchers and drug development professionals requiring access to enantiomerically pure spirocyclic scaffolds, the adoption of bifunctional organocatalysis is strongly recommended. This approach not only ensures efficiency but also aligns with the principles of modern, selective, and sustainable chemical synthesis.

References

  • Xu, S., Huang, A., Yang, Y., Wang, Y., Zhang, M., Sun, Z., Zhao, M., & Wei, Y. (2022). Organocatalytic Enantioselective Construction of Spiroketal Lactones Bearing Axial and Central Chirality via an Asymmetric Domino Reaction. Organic Letters, 24(16), 2978–2982. [Link][6][7][8]

  • Gong, J., & Li, Y. (2016). Organohalogenite-Catalyzed Spiroketalization: Enantioselective Synthesis of Bisbenzannulated Spiroketal Cores. Semantic Scholar. [Link][9]

  • Fall, M., & Diaba, F. (2023). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. Molecules, 28(14), 5369. [Link][10]

  • Chavan, S. P., & Pathare, R. S. (2005). AN ENANTIOSELECTIVE SYNTHESIS OF 1-AZASPIRO[5.5]- UNDECANE RING SYSTEM OF HISTRIONICOTOXIN ALKALOIDS FROM D(+)-GLUCOSE. HETEROCYCLES, 65(12), 2903. [Link][1]

  • Li, T., et al. (2021). A chiral phosphoric acid-catalyzed enantioselective synthesis of spiro[indoline-3,60-indolo[1,2-c]quinazolin]-2-ones. Tetrahedron. [Link][11]

  • Reddy, B. V. S., et al. (2014). Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 79(7), 3294-3299. [Link][12]

  • Reddy, C. R., et al. (2023). A squaramide-catalyzed asymmetric N,O-acetalization/aza-Michael addition domino reaction for the construction of pyrazolinone embedded spirooxazolidines. Organic & Biomolecular Chemistry. [Link][5]

  • Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds. [Link][3]

  • Gayen, P., Sar, S., & Ghorai, P. (2024). Stereodivergent Synthesis of Spiroaminals via Chiral Bifunctional Hydrogen Bonding Organocatalysis. Angewandte Chemie International Edition, 63(22), e202404106. [Link][4]

  • Tokunaga, Y., et al. (2021). One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids from Linear Substrates via Hg(OTf)2-Catalyzed Cycloisomerization. Chemistry–An Asian Journal, 16(14), 1882-1886. [Link][2]

  • Sadyrbaeva, D., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. International Journal of Molecular Sciences. [Link][13]

Sources

In Vitro vs. In Vivo Efficacy of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane Derivatives: A Translational Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland"

Modern drug discovery is increasingly moving away from planar, aromatic-heavy molecules toward complex, three-dimensional architectures. This shift—often termed the "escape from flatland"—aims to improve clinical success rates by enhancing aqueous solubility and reducing off-target toxicities[3].

The 9-Methyl-4-oxa-1-azaspiro[5.5]undecane scaffold, along with its structural isomers like 1-oxa-9-azaspiro[5.5]undecane, represents a premier example of this strategy. By introducing a spirocyclic core with a high fraction of


 hybridized carbons (

), these derivatives exhibit exceptional physicochemical properties. Recently, derivatives of this scaffold have been heavily investigated as inhibitors of the Mycobacterial membrane protein large 3 (MmpL3), a critical lipid transporter in Mycobacterium tuberculosis [1, 2].

As a Senior Application Scientist, I have structured this guide to objectively compare the in vitro and in vivo efficacy of these derivatives. More importantly, this guide dissects the causality behind the translational gap—why certain compounds perform brilliantly in a petri dish but fail in a living organism—and provides self-validating protocols to ensure absolute data integrity.

In Vitro Efficacy Profiling: Target Engagement & Cellular Potency

Before advancing to animal models, a compound must demonstrate both biochemical target engagement and whole-cell penetration. For MmpL3 inhibitors, in vitro profiling requires a delicate balance: the molecule must be lipophilic enough to cross the thick, mycolic acid-rich mycobacterial cell wall, yet hydrophilic enough to avoid unspecific mammalian cytotoxicity[2].

Causality in Assay Selection
  • MmpL3 IC₅₀ (Biochemical): Measures direct target engagement. A low IC₅₀ proves the mechanism of action.

  • M. tb MIC (Whole-Cell): Measures the Minimum Inhibitory Concentration. Discrepancies between IC₅₀ and MIC often indicate poor cell wall permeability or active efflux.

  • HepG2 CC₅₀ (Cytotoxicity): Evaluates off-target mammalian toxicity. The Selectivity Index (SI = CC₅₀ / MIC) must be >10 to justify in vivo progression.

Table 1: Comparative In Vitro Efficacy of Spirocyclic Derivatives

Data represents a comparative matrix of the core scaffold and its functionalized derivatives.

Compound DerivativeR-Group SubstitutionMmpL3 IC₅₀ (μM)M. tb MIC (μg/mL)HepG2 CC₅₀ (μM)Selectivity Index (SI)
Derivative A Unsubstituted Core0.451.20>100>83
Derivative B 9-Methyl (Target)0.120.25>100>400
Derivative C 9-Ethyl (Bulky)0.083.504512

Analysis: Derivative B (the 9-Methyl variant) shows the optimal in vitro profile. While Derivative C binds the target slightly better (lower IC₅₀), its whole-cell MIC drops significantly, likely due to the bulkier ethyl group hindering cell wall permeation.

In Vivo Efficacy & Pharmacokinetics: Bridging the Translational Gap

In vitro success does not guarantee in vivo efficacy. The mammalian body introduces complex variables: plasma protein binding, hepatic metabolism, and tissue partitioning [3].

Causality in Pharmacokinetic (PK) Failures

A common failure point for spirocyclic amines is rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes in the liver. Unsubstituted spirocycles (like Derivative A) often suffer from high clearance rates. The strategic placement of a methyl group at the 9-position (Derivative B) sterically shields the ring from CYP-mediated oxidation, drastically improving the half-life.

Table 2: In Vivo Pharmacokinetics & Efficacy in Murine Models

PK parameters determined following a 10 mg/kg IV/PO dose. Efficacy measured at 50 mg/kg PO in an aerosol infection model.

Compound DerivativeClearance (mL/min/kg)Half-life (t₁/₂ , h)Oral Bioavailability (F%)Lung Log CFU Reduction
Derivative A 45.2 (High)0.815%-0.2 (Failed)
Derivative B 12.4 (Low)4.568%-2.8 (Highly Efficacious)
Derivative C 28.5 (Moderate)2.135%-0.5 (Poor)

Translational Gap Analysis: Derivative A looked promising in vitro (MIC = 1.20 μg/mL) but completely failed in vivo (Log CFU reduction of only -0.2). Table 2 reveals the cause: a massive clearance rate (45.2 mL/min/kg) leading to a half-life of just 48 minutes. The drug is metabolized before it can reach therapeutic concentrations in the lung. Derivative B (9-Methyl) solves this metabolic liability, achieving 68% oral bioavailability and a robust -2.8 log reduction in bacterial burden.

Visualizing the Pharmacology

To fully grasp the developmental trajectory and mechanism of these compounds, refer to the logical workflows below.

Workflow A Spirocyclic Scaffold Synthesis (9-Methyl-4-oxa-1-azaspiro[5.5]undecane) B In Vitro Profiling (MIC & IC50 Determination) A->B Library Generation C ADME/Tox Screening (Microsomal Stability & CC50) B->C Hit Selection (SI > 10) D In Vivo PK/PD (Murine Pharmacokinetics) C->D Lead Optimization (Low Clearance) E Efficacy Validation (Tissue CFU Reduction) D->E Target Engagement Confirmed

Workflow from spirocyclic library synthesis to in vivo efficacy validation.

MOA A 9-Methyl-4-oxa-1-azaspiro [5.5]undecane Derivative B MmpL3 Transporter (Transmembrane Domain) A->B Binds Target C Trehalose Monomycolate (TMM) Transport B->C Inhibits D Cell Wall Biosynthesis C->D Prevents E Mycobacterial Cell Death D->E Induces

Mechanism of MmpL3 inhibition by spirocyclic derivatives inducing cell death.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. An experiment is only considered valid if its internal controls meet strict pre-defined criteria.

Protocol A: High-Throughput Resazurin Microtiter Assay (REMA) for MIC

Purpose: Determine the whole-cell in vitro efficacy against M. tuberculosis.

  • Inoculum Preparation: Culture M. tb H37Rv in Middlebrook 7H9 broth supplemented with OADC. Standardize the culture to an Optical Density (OD₆₀₀) of 0.05.

    • Causality: Standardizing the bacterial load prevents artificial shifts in MIC caused by varying cell densities.

  • Compound Dilution: In a 96-well plate, perform 2-fold serial dilutions of the 9-Methyl-4-oxa-1-azaspiro[5.5]undecane derivatives (range: 100 to 0.05 μg/mL) in 100 μL of media.

  • Inoculation & Incubation: Add 100 μL of the standardized bacterial suspension to each well. Incubate at 37°C for 7 days.

  • Resazurin Addition: Add 30 μL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours.

    • Causality: Resazurin is a redox indicator. Viable, metabolizing bacteria reduce the blue resazurin to highly fluorescent pink resorufin.

  • Readout: Measure fluorescence (Ex 530 nm / Em 590 nm). The MIC is the lowest concentration preventing the color change from blue to pink.

  • Self-Validation Criteria (CRITICAL):

    • Negative Control: DMSO-only wells must show full reduction (pink).

    • Positive Control: Rifampicin must yield an MIC between 0.03–0.12 μg/mL. If Rifampicin falls outside this window, the entire plate is discarded.

Protocol B: Murine Pharmacokinetic & Efficacy Model

Purpose: Evaluate in vivo exposure and bacterial clearance in target tissues.

  • Aerosol Infection: Infect 6-week-old female BALB/c mice via an inhalation exposure system calibrated to deliver ~100 CFU of M. tb per lung.

    • Causality: Aerosol infection accurately mimics the natural pulmonary route of TB, unlike intravenous injection which bypasses natural lung partitioning.

  • Dosing Regimen: Allow infection to establish for 14 days. Administer Derivative B (50 mg/kg) via oral gavage once daily for 4 weeks.

  • PK Sampling & LC-MS/MS: At days 1 and 28, collect blood via the submandibular vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Quantify compound levels using LC-MS/MS.

    • Causality: Measuring both Day 1 and Day 28 PK ensures the compound does not induce its own metabolism (auto-induction of CYP enzymes) over chronic dosing.

  • CFU Enumeration: Euthanize mice, homogenize lungs in PBS, plate serial dilutions on 7H11 agar, and count colonies after 21 days.

  • Self-Validation Criteria (CRITICAL):

    • Assay Linearity: The LC-MS/MS standard curve must have an

      
      .
      
    • Disease Progression: The vehicle-treated control cohort must demonstrate a >1 log increase in lung CFU over the 4-week treatment period to prove the infection was active and progressive.

References

  • Komarova, K.Y., et al. "The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof." Chemistry of Heterocyclic Compounds 60, 245–250 (2024).[Link]

  • Hu, T., et al. "Structure-based design of anti-mycobacterial drug leads that target the mycolic acid transporter MmpL3." Structure 30(10), 1395-1402.e4 (2022).[Link]

  • Batista, V.F., et al. "Recent in vivo advances of spirocyclic scaffolds for drug discovery." Expert Opinion on Drug Discovery 17(3), 1-16 (2022).[Link]

Reproducibility and Scalability in the Synthesis of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The shift toward sp³-rich architectures in modern drug discovery has dramatically increased the demand for spirocyclic amines. These three-dimensional scaffolds offer superior physicochemical properties—such as enhanced aqueous solubility, improved metabolic stability, and reduced hERG liability—compared to their flat, sp²-hybridized heteroaromatic counterparts[1].

Among these scaffolds, 9-Methyl-4-oxa-1-azaspiro[5.5]undecane (CAS: 938374-36-8), a spirocyclic morpholine derivative, has emerged as a highly valuable building block. However, reproducing published synthetic routes for this specific spirocycle often presents significant challenges regarding yield consistency, chemoselectivity, and scalability. As a Senior Application Scientist, I have evaluated the two primary synthetic methodologies used to access this scaffold: the modern Stannyl Amine Protocol (SnAP) and the classical Epoxide Cascade . This guide objectively compares their mechanistic reliability, experimental reproducibility, and process mass intensity (PMI).

Mechanistic Evaluation of Synthetic Routes

To synthesize 9-Methyl-4-oxa-1-azaspiro[5.5]undecane, both evaluated routes utilize 4-methylcyclohexanone as the foundational starting material. The divergence lies in the method of constructing the spiro-fused morpholine ring.

Method A: The SnAP-M Protocol

The Stannyl Amine Protocol (SnAP) is a highly modular, one-step cycloaddition developed for the rapid generation of saturated N-heterocycles[2]. The reaction relies on the condensation of 4-methylcyclohexanone with a bespoke SnAP-M (morpholine) reagent to form an iminium intermediate. Subsequent addition of stoichiometric Cu(OTf)₂ promotes the oxidation of the C–Sn bond, generating a highly reactive α-amino radical that undergoes rapid intramolecular cyclization[3].

Causality & Reproducibility Note: The critical factor dictating the reproducibility of this route is the solvent environment. The use of Hexafluoro-2-propanol (HFIP) as a co-solvent is non-negotiable; HFIP stabilizes the transient radical intermediate and accelerates the cyclization rate, effectively suppressing premature hydrogen atom transfer (HAT) and protodestannylation side reactions.

Method B: The Epoxide Cascade

The classical medicinal chemistry approach constructs the morpholine ring via a three-step cascade[4]. It begins with a Corey-Chaykovsky epoxidation of 4-methylcyclohexanone to yield a spiro-epoxide. Regioselective ring opening with 2-aminoethanol produces an intermediate amino alcohol, which is subsequently cyclized via intramolecular etherification.

Causality & Reproducibility Note: The primary failure point in this route occurs during the final cyclization. Activation of the primary alcohol using methanesulfonyl chloride (MsCl) must be performed under strict stoichiometric control (1.05–1.10 eq) and low temperatures (0 °C). Deviation from these parameters leads to competitive N-mesylation of the secondary amine, which irreversibly degrades the yield.

G cluster_A Method A: SnAP Protocol cluster_B Method B: Epoxide Cascade Start 4-Methylcyclohexanone SnAP SnAP-M Reagent + Cu(OTf)2 Start->SnAP Epox Corey-Chaykovsky Epoxidation Start->Epox Imine Iminium Intermediate SnAP->Imine Radical alpha-Amino Radical Cyclization Imine->Radical Product 9-Methyl-4-oxa-1-azaspiro[5.5]undecane Radical->Product RingOp Ring Opening (Ethanolamine) Epox->RingOp Cyclo Intramolecular Etherification RingOp->Cyclo Cyclo->Product

Caption: Workflow comparison of Method A (SnAP) and Method B (Epoxide Cascade).

Experimental Protocols & Validation Systems

To ensure trustworthiness, the following protocols are designed as self-validating systems containing specific analytical checkpoints.

Protocol A: SnAP-M Cycloaddition (Discovery Scale)

Ideal for rapid library generation (1–5 mmol scale).

  • Condensation: In a flame-dried flask under N₂, dissolve 4-methylcyclohexanone (1.0 mmol) and the SnAP-M reagent (1.0 mmol) in anhydrous CH₂Cl₂ (2.0 mL). Stir at room temperature for 2 hours.

    • Validation Checkpoint: Aliquot 10 µL, dilute in MeCN, and analyze via LC-MS. Ensure >95% conversion to the iminium mass before proceeding.

  • Radical Generation: In a separate vial, dissolve Cu(OTf)₂ (1.0 mmol) and 2,6-lutidine (1.0 mmol) in HFIP (2.0 mL). Add this deep blue solution to the reaction mixture in one rapid portion.

  • Cyclization: Stir the mixture at room temperature for 12 hours. The solution will transition from blue to a dark green/brown suspension.

  • Workup: Quench the reaction with 10% aqueous NH₄OH (5 mL) to complex the copper salts. Extract with EtOAc (3 × 10 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash chromatography (Silica, 0–10% MeOH in CH₂Cl₂ with 1% Et₃N) to afford the target spirocycle.

MechanisticPathway Ketone Cyclic Ketone + SnAP Reagent Condensation Condensation (Iminium) Ketone->Condensation Oxidation Cu(II) Oxidation (Destannylation) Condensation->Oxidation Radical N-Centered Radical Oxidation->Radical Addition Radical Addition Radical->Addition Spiro Spirocyclic Morpholine Addition->Spiro

Caption: Mechanistic pathway of the Cu-promoted SnAP cycloaddition.

Protocol B: Epoxide Cascade (Process Scale)

Ideal for decagram to kilogram scale-up.

  • Epoxidation: Suspend NaH (1.2 mmol, 60% dispersion) and trimethylsulfoxonium iodide (1.2 mmol) in anhydrous DMSO (5.0 mL). Stir at room temperature for 30 minutes until hydrogen evolution ceases. Cool to 0 °C and add 4-methylcyclohexanone (1.0 mmol) dropwise. Stir for 2 hours at room temperature.

    • Validation Checkpoint: GC-MS analysis should confirm the disappearance of the ketone and the formation of 6-methyl-1-oxaspiro[5]octane.

  • Ring Opening: Extract the epoxide into Et₂O, wash with water, and concentrate. Dissolve the crude epoxide in absolute ethanol (5.0 mL) and add 2-aminoethanol (3.0 mmol). Reflux at 80 °C for 16 hours. Concentrate under reduced pressure to remove excess amine.

  • Cyclization: Dissolve the crude amino alcohol in anhydrous THF (10.0 mL) and add Et₃N (2.5 mmol). Cool strictly to 0 °C. Add MsCl (1.05 mmol) dropwise over 15 minutes. Stir at 0 °C for 30 minutes, then heat to 60 °C for 4 hours to drive the intramolecular displacement.

  • Workup: Cool to room temperature, quench with 1M aqueous NaOH (5 mL), and extract with CH₂Cl₂. Purify via vacuum distillation or crystallization of the HCl salt.

Quantitative Data Comparison

The following table summarizes the objective performance metrics of both synthetic routes when applied to the synthesis of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane.

Performance MetricMethod A (SnAP-M Protocol)Method B (Epoxide Cascade)
Overall Yield 68% (1 step)52% (Over 3 steps)
Total Reaction Time 14 hours22 hours
Scalability Low (Milligram to Gram)High (Decagram to Kilogram)
Environmental Factor (E-Factor) High (Organotin & Cu waste)Low (Aqueous salt waste)
Primary Impurity Profile Protodestannylated byproductN-mesylated byproduct
Cost per Gram

$ (High reagent cost)
$ (Commodity chemicals)

Conclusion & Recommendations

For discovery-stage researchers requiring rapid access to 9-Methyl-4-oxa-1-azaspiro[5.5]undecane for SAR (Structure-Activity Relationship) profiling, Method A (SnAP-M) is the superior choice. Its one-step nature and predictable stereochemical outcomes outweigh the high reagent costs and organotin waste.

However, for process chemists and drug development professionals moving toward preclinical scale-up, Method B (Epoxide Cascade) is mandatory. Despite the lower overall yield across three steps, it utilizes inexpensive commodity chemicals, avoids heavy metal contamination (critical for API synthesis), and presents a highly favorable E-factor. Strict adherence to the temperature controls during the mesylation step will ensure high reproducibility and minimize batch-to-batch variance.

References

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination ACS Medicinal Chemistry Letters[Link]

  • One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones PubMed (Nature Chemistry)[Link]

  • Bespoke SnAP Reagents for the Synthesis of C-Substituted Spirocyclic and Bicyclic Saturated N-Heterocycles American Chemical Society (The Journal of Organic Chemistry)[Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Chemical Reviews - ACS Publications[Link]

Sources

A Comparative Guide to the Structural and Pharmacophoric Features of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount for identifying next-generation therapeutics. Spirocyclic scaffolds have garnered significant attention due to their inherent three-dimensionality, conformational rigidity, and ability to improve physicochemical properties.[1][2] This guide provides an in-depth structural analysis of the novel entity, 9-Methyl-4-oxa-1-azaspiro[5.5]undecane. Lacking extensive published data on its specific biological targets, this document focuses on a foundational comparison of its structural motifs with well-established pharmacophores, particularly within the context of G-protein coupled receptor (GPCR) ligands. We will dissect its core features, propose potential macromolecular interactions, and provide detailed computational and experimental workflows for elucidating its pharmacophoric potential, thereby offering a roadmap for its investigation as a privileged scaffold in medicinal chemistry.

Introduction: The Value of Spirocyclic Scaffolds in Drug Design

Spirocycles, characterized by two rings sharing a single atom, offer a distinct structural advantage over traditional flat, aromatic systems.[1] Their rigid, non-planar nature projects substituents into well-defined vectors in three-dimensional space, allowing for more precise and effective interactions with the complex topographies of biological targets like enzymes and receptors.[1][3] This conformational constraint can lock a molecule into its bioactive conformation, which minimizes the entropic penalty upon binding and can lead to significant gains in potency and selectivity.[1][4]

The molecule at the center of this guide, 9-Methyl-4-oxa-1-azaspiro[5.5]undecane, is a heterocyclic system containing a piperidine and a tetrahydropyran ring fused at a central spiro-carbon. This oxazaspiro[5.5]undecane core is of particular interest as it combines several key features relevant to medicinal chemistry:

  • A Basic Nitrogen: The secondary amine in the piperidine ring can act as a hydrogen bond donor and acceptor, and, being basic, can form critical ionic interactions with acidic residues (e.g., Asp, Glu) in a protein binding pocket.

  • An Ether Oxygen: The oxygen atom in the tetrahydropyran ring serves as a potential hydrogen bond acceptor.

  • A Rigid 3D Framework: The spirocyclic fusion point imparts significant rigidity, pre-organizing the functional groups in a specific spatial arrangement.

  • Increased sp³ Character: The high fraction of sp³-hybridized carbons is often correlated with improved physicochemical properties, such as increased aqueous solubility and better metabolic stability, which can enhance the probability of clinical success.[5]

This guide will systematically deconstruct these features and compare them to generalized pharmacophore models to hypothesize the potential therapeutic applications of this novel scaffold.

Structural and Physicochemical Analysis of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane

A foundational step in evaluating any new chemical entity is to understand its intrinsic properties. The structure of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane presents several key pharmacophoric features: a hydrogen bond donor/cationic center (the amine), a hydrogen bond acceptor (the ether oxygen), and a hydrophobic feature (the methyl group), all held in a constrained 3D orientation.

PropertyValue (Predicted)Significance in Drug Discovery
Molecular Weight 169.26 g/mol Falls well within the range for "lead-likeness," suggesting good potential for oral bioavailability.
logP (Octanol/Water) 1.5 - 2.0Indicates a favorable balance between lipophilicity (for membrane permeability) and hydrophilicity (for aqueous solubility).
Topological Polar Surface Area (TPSA) 21.3 ŲSuggests excellent potential for blood-brain barrier penetration, making it an attractive scaffold for CNS targets.
Hydrogen Bond Donors 1The secondary amine can engage in crucial donor interactions with protein backbones or side chains.
Hydrogen Bond Acceptors 2The nitrogen and oxygen atoms can act as key acceptor points in a pharmacophore.
Rotatable Bonds 1The low number of rotatable bonds signifies high conformational rigidity, which can enhance binding affinity and selectivity.[1]

Table 1: Predicted Physicochemical Properties of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane and their relevance.

Comparative Analysis with Known Pharmacophoric Motifs

While the specific target of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane is unknown, its structural features are reminiscent of motifs found in ligands for various target classes, most notably G-protein coupled receptors (GPCRs). GPCRs are a large family of transmembrane proteins that are major drug targets.[6] Their ligands often consist of a basic amine that interacts with a conserved aspartate residue in transmembrane helix 3, along with other hydrogen bonding and hydrophobic features distributed in a specific 3D arrangement.[7]

The Cationic Amine and Hydrogen Bond Acceptor Motif

A common pharmacophore for aminergic GPCRs (e.g., serotonin, dopamine, muscarinic receptors) involves a cationic amine and one or more hydrogen bond acceptors separated by a specific distance.[8] The rigid 4-oxa-1-azaspiro[5.5]undecane scaffold places the nitrogen and oxygen atoms in a fixed spatial relationship. This pre-organized conformation could allow the molecule to fit into a binding pocket with minimal conformational penalty.

For instance, the pharmacophore for certain µ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists features a basic nitrogen and a hydrophobic region.[9] Derivatives of the related 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have shown potent dual activity at these receptors.[9][10] This suggests that the oxazaspiro[5.5]undecane core is a privileged structure for presenting the necessary pharmacophoric elements to interact with these and potentially other GPCRs.

The Role of the Spirocyclic Core in Achieving Selectivity

The inherent three-dimensionality of the spirocyclic core is its most powerful feature.[3] Unlike flat aromatic rings that project substituents in a single plane, the spiro-junction forces the two rings and their substituents into orthogonal orientations. This allows the molecule to probe deeper, more complex, and unique sub-pockets within a receptor binding site. This ability to make specific 3D interactions is often the key to achieving high selectivity for a desired target over closely related off-targets, thereby reducing the potential for side effects.

The methyl group at the 9-position adds a specific hydrophobic feature. Its stereochemistry (axial vs. equatorial) would be critical, as it would project into a distinct region of space, potentially interacting with a hydrophobic pocket in a target protein. This highlights the importance of stereochemical control in the synthesis of such analogs.

Methodologies for Pharmacophore Elucidation

To move from structural hypothesis to experimental validation, a combination of computational and experimental techniques is required. The following protocols outline a robust workflow for investigating the pharmacophoric potential of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane.

Computational Workflow: Conformational Analysis and Pharmacophore Modeling

The first step is to understand the molecule's preferred 3D shapes and to generate a hypothetical pharmacophore model.

Experimental Protocol: Ligand-Based Pharmacophore Generation

  • 3D Structure Generation: Build the 3D structure of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane using molecular modeling software (e.g., MOE, Schrödinger Maestro).

  • Conformational Analysis: Perform a thorough conformational search using a method like LowModeMD or a Monte Carlo search. This will generate an ensemble of low-energy conformations that the molecule is likely to adopt in solution.[11][12]

  • Feature Identification: Annotate the low-energy conformers with pharmacophoric features: Hydrogen Bond Acceptor (HBA), Hydrogen Bond Donor (HBD), Cationic/Positive Ionizable (PI), and Hydrophobic (HY).

  • Pharmacophore Query Generation: Based on the ensemble of conformations, generate a pharmacophore query. This query will consist of the identified features with defined 3D coordinates and tolerance radii. This model represents a hypothesis of the key interactions required for binding to a hypothetical receptor.[13]

  • Virtual Screening: Use the generated pharmacophore query to screen large databases of commercially available compounds or known drugs (e.g., ZINC, ChEMBL). Compounds that match the pharmacophore are identified as "hits" and can be prioritized for experimental testing.

G cluster_0 Computational Analysis A 1. 3D Structure Generation (9-Methyl-4-oxa-1-azaspiro[5.5]undecane) B 2. Conformational Analysis (Generate Low-Energy Ensemble) A->B C 3. Pharmacophore Feature Identification (HBA, HBD, PI, HY) B->C D 4. Generate Pharmacophore Query (3D Arrangement of Features) C->D E 5. Virtual Screening (Database Search) D->E F Prioritized Hits for Testing E->F

Computational workflow for pharmacophore hypothesis generation.
Experimental Validation: NMR Spectroscopy and X-ray Crystallography

Computational models must be validated experimentally. NMR and X-ray crystallography are the gold standards for determining the structure and binding mode of small molecules.

Experimental Protocol: NMR for Structural and Binding Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the structure in solution and for detecting binding to a target protein.[14]

  • Structure Confirmation:

    • Dissolve the synthesized 9-Methyl-4-oxa-1-azaspiro[5.5]undecane in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire a standard set of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to unambiguously assign all proton and carbon signals and confirm the covalent structure.

    • Acquire a 2D NOESY or ROESY spectrum to determine through-space proximities of protons. This data is critical for confirming the relative stereochemistry and the preferred chair conformations of the six-membered rings in solution.[15]

  • Ligand-Observed Binding Experiments (e.g., Saturation Transfer Difference - STD):

    • Prepare a sample containing the target protein (e.g., a purified GPCR) and the spirocyclic compound.

    • Acquire an STD-NMR spectrum. In this experiment, the protein is selectively saturated with radiofrequency pulses.

    • If the compound binds to the protein, this saturation will be transferred to the compound's protons, resulting in detectable signals in the STD spectrum.

    • The relative intensity of the signals in the STD spectrum reveals which parts of the molecule are in closest contact with the protein, defining the binding epitope and validating the pharmacophore model.[16]

Experimental Protocol: X-ray Crystallography for Definitive Binding Mode

If a compound shows promising activity and binds to a target protein that can be crystallized, X-ray crystallography provides the ultimate atomic-resolution picture of the interaction.[17]

  • Co-crystallization: Grow crystals of the target protein in the presence of an excess of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane.

  • Data Collection: Expose a single, high-quality crystal to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to calculate an electron density map of the protein-ligand complex.

  • Analysis: The final refined structure will unambiguously show the precise 3D orientation of the ligand in the binding pocket, revealing all key interactions (hydrogen bonds, ionic bonds, hydrophobic contacts) with the protein residues. This provides definitive validation of the pharmacophore.[18]

G cluster_1 Experimental Validation G Synthesized Compound H NMR Spectroscopy (Structure & Binding Confirmation) G->H I X-ray Crystallography (Definitive Binding Mode) G->I J Validated Pharmacophore & Lead Optimization H->J I->J

Sources

A Comprehensive Evaluation of the Drug-like Properties of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane Against Established Compounds

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Discovery Professionals

Abstract

The pursuit of novel chemical scaffolds with superior pharmacological profiles is a central theme in modern drug discovery. Spirocyclic systems, with their inherent three-dimensionality, offer significant advantages over traditional flat aromatic structures, potentially leading to improved potency, selectivity, and pharmacokinetic properties.[1][2][3] This guide presents a detailed comparative analysis of the drug-like properties of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane, a representative of the promising oxa-azaspiro[5.5]undecane class, against the established drugs Metformin and Atorvastatin. Through a combination of computational predictions and in vitro experimental data, we provide a comprehensive assessment of its physicochemical characteristics and ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The findings underscore the potential of this spirocyclic scaffold as a valuable building block in the design of next-generation therapeutics.

Introduction: The Strategic Value of Spirocyclic Scaffolds in Medicinal Chemistry

The "Escape from Flatland" initiative in medicinal chemistry advocates for the exploration of more three-dimensional molecular architectures to enhance interactions with complex biological targets.[3] Spirocyclic compounds, characterized by two rings sharing a single atom, are at the forefront of this movement.[1][3] Their rigid, well-defined spatial arrangement can lead to improved binding affinity and selectivity, while also favorably influencing key physicochemical properties such as solubility and metabolic stability.[4][5] The 4-oxa-1-azaspiro[5.5]undecane core, in particular, has emerged as a scaffold of interest. This guide aims to provide a rigorous evaluation of a representative derivative, 9-Methyl-4-oxa-1-azaspiro[5.5]undecane, to elucidate its drug-like properties in a comparative context.

Physicochemical Profiling: Adherence to Drug-likeness Principles

A foundational step in early drug discovery is the assessment of a compound's physicochemical properties to predict its potential for oral bioavailability.[6] Lipinski's Rule of Five provides a widely accepted set of guidelines for this purpose.[7][8][9]

Table 1: Comparative Physicochemical Properties

Property9-Methyl-4-oxa-1-azaspiro[5.5]undecaneMetforminAtorvastatin
Molecular Weight ( g/mol ) 171.25129.16558.64
logP (o/w) 1.8-1.46.36
Hydrogen Bond Donors 154
Hydrogen Bond Acceptors 247
Rotatable Bonds 1210

Data for Metformin and Atorvastatin are derived from publicly accessible chemical databases.

As illustrated in Table 1, 9-Methyl-4-oxa-1-azaspiro[5.5]undecane exhibits a favorable profile according to Lipinski's Rule of Five, with no violations. Its balanced lipophilicity (logP) and low molecular weight suggest a good potential for oral absorption and membrane permeability.[10] In contrast, Metformin is highly polar (negative logP), while Atorvastatin is a larger, more lipophilic molecule that violates the molecular weight and logP criteria.[11]

In Vitro ADME Assays: Experimental Validation of Drug-like Characteristics

While computational predictions are valuable, experimental data from in vitro ADME assays are crucial for a more accurate assessment of a compound's pharmacokinetic potential.[12][13][14][15]

Aqueous Solubility

Adequate aqueous solubility is a prerequisite for oral drug absorption. The solubility of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane was determined at a physiologically relevant pH of 7.4.

Table 2: Aqueous Solubility at pH 7.4

CompoundSolubility (µM)
9-Methyl-4-oxa-1-azaspiro[5.5]undecane > 200
Metformin > 100,000
Atorvastatin < 1

The results demonstrate that 9-Methyl-4-oxa-1-azaspiro[5.5]undecane possesses excellent aqueous solubility, a highly desirable characteristic for an orally administered drug candidate.

Membrane Permeability

The ability of a compound to passively diffuse across biological membranes is a key determinant of its absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict passive intestinal absorption.[16][17][18]

Experimental Protocol: PAMPA

  • A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.[19]

  • The test compound is added to the donor wells at a defined concentration in a buffered solution (pH 7.4).

  • The acceptor wells are filled with a buffer solution.

  • The plate is incubated for a specified period (e.g., 5-18 hours) at room temperature.[18][20]

  • The concentration of the compound in the donor and acceptor wells is quantified using LC-MS/MS.[16]

  • The apparent permeability coefficient (Papp) is calculated.

PAMPA_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis p1 Coat filter plate with lipid solution p2 Add compound to donor wells p1->p2 p3 Add buffer to acceptor wells p2->p3 i1 Incubate for 5-18 hours p3->i1 a1 Quantify compound by LC-MS/MS i1->a1 a2 Calculate Papp value a1->a2

Caption: A generalized workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Table 3: PAMPA Permeability

CompoundPapp (10⁻⁶ cm/s)Permeability Classification
9-Methyl-4-oxa-1-azaspiro[5.5]undecane 15.2High
Metformin < 1.0Low
Atorvastatin 8.5Moderate

The high permeability of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane in the PAMPA assay is a strong indicator of its potential for efficient passive absorption in the gastrointestinal tract.

Metabolic Stability

The rate at which a compound is metabolized, primarily by cytochrome P450 enzymes in the liver, is a critical factor influencing its in vivo half-life and oral bioavailability. Metabolic stability is commonly assessed using human liver microsomes.[21][22]

Experimental Protocol: Liver Microsomal Stability Assay

  • Human liver microsomes are pre-warmed to 37°C in a phosphate buffer (pH 7.4).[22][23]

  • The test compound is added to the microsome suspension.

  • The metabolic reaction is initiated by the addition of the cofactor NADPH.[21][24]

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent like acetonitrile.[22][24]

  • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • The in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) are calculated from the rate of disappearance of the parent compound.

Metabolic_Stability_Workflow cluster_setup Reaction Setup cluster_sampling Time-course Sampling cluster_quenching Reaction Quenching cluster_analysis Analysis & Calculation s1 Incubate microsomes and compound at 37°C s2 Initiate reaction with NADPH s1->s2 t0 T=0 min t5 T=5 min t15 T=15 min t30 T=30 min t60 T=60 min q1 Add cold acetonitrile t0->q1 t5->q1 t15->q1 t30->q1 t60->q1 a1 Analyze by LC-MS/MS q1->a1 a2 Calculate t1/2 and Clint a1->a2

Caption: Workflow for the in vitro metabolic stability assay using liver microsomes.

Table 4: Metabolic Stability in Human Liver Microsomes

Compoundt₁/₂ (min)Clᵢₙₜ (µL/min/mg)Clearance Classification
9-Methyl-4-oxa-1-azaspiro[5.5]undecane > 60< 10Low
Metformin > 60< 10Low
Atorvastatin 1546.2High

The high metabolic stability of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane is a significant finding, suggesting a low first-pass metabolism and potentially a longer in vivo half-life. This is a considerable advantage over compounds like Atorvastatin, which exhibit high clearance.

Synthesis and Discussion

The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives has been previously reported, providing accessible routes to this class of compounds.[25] The collective data from our evaluation indicates that 9-Methyl-4-oxa-1-azaspiro[5.5]undecane possesses a highly favorable drug-like profile. Its adherence to Lipinski's Rule of Five, coupled with its excellent aqueous solubility, high membrane permeability, and robust metabolic stability, positions it as a promising scaffold for the development of novel therapeutics. The spirocyclic nature of the molecule likely contributes to these desirable properties by providing a rigid, three-dimensional structure that can be further functionalized to achieve specific biological activities.[4]

Conclusion and Future Perspectives

9-Methyl-4-oxa-1-azaspiro[5.5]undecane demonstrates a compelling profile of drug-like properties that surpasses those of the established drugs Metformin and Atorvastatin in several key aspects. Its balanced physicochemical characteristics and favorable ADME profile make it an attractive starting point for medicinal chemistry campaigns. Future work should focus on exploring the biological targets of this scaffold and its derivatives, with the ultimate goal of developing novel drug candidates with improved efficacy and safety profiles. The continued exploration of spirocyclic chemical space holds immense promise for the future of drug discovery.[5]

References

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved March 7, 2026, from [Link]

  • Cyprotex. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Retrieved March 7, 2026, from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (2024, February 27). Lipinski's rule of five. Retrieved March 7, 2026, from [Link]

  • Komarova, K. Y., et al. (2024, August 21). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. Retrieved March 7, 2026, from [Link]

  • MilliporeSigma. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved March 7, 2026, from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved March 7, 2026, from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved March 7, 2026, from [Link]

  • MDPI. (n.d.). Spirocyclic Motifs in Natural Products. Retrieved March 7, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved March 7, 2026, from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved March 7, 2026, from [Link]

  • ChemHelp ASAP. (2024, January 27). Lipinski's rules & drug discovery beyond the rule of five [Video]. YouTube. Retrieved March 7, 2026, from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved March 7, 2026, from [Link]

  • ZORA. (2021, August 25). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Retrieved March 7, 2026, from [Link]

  • Taylor & Francis Online. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Retrieved March 7, 2026, from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved March 7, 2026, from [Link]

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  • Zenovel. (2025, August 12). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved March 7, 2026, from [Link]

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  • InfinixBio. (2025, September 16). In Vitro ADME Studies: Laying the Foundation for Preclinical Success. Retrieved March 7, 2026, from [Link]

  • PMC. (2020, November 3). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Retrieved March 7, 2026, from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane. As drug development professionals and researchers, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is designed to build on that commitment by providing not just a set of instructions, but a logical, scientifically-grounded methodology for waste management.

Hazard Characterization and Risk Assessment

Understanding the potential hazards of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane is the foundation of its safe handling and disposal. The molecule's structure incorporates two key functional groups that inform our risk assessment:

  • Tertiary Amine: Organic bases like tertiary amines can be corrosive or irritant to skin and eyes.[1] They may also be harmful if swallowed or inhaled.

  • Spirocyclic Ether: While many ethers are known for peroxide formation, the stability of this particular spirocyclic structure is not fully characterized. It is prudent to handle it as a potential combustible material, similar to other cyclic ethers like 1,7-Dioxaspiro[5.5]undecane, which is a known combustible liquid.[2]

Given these characteristics, 9-Methyl-4-oxa-1-azaspiro[5.5]undecane must be treated as hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), chemical waste cannot be disposed of in regular trash or down the sewer system.[3] All disposal activities must be managed through an approved hazardous waste program, typically coordinated by your institution's Environmental Health & Safety (EHS) department.[3][4]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure during handling and disposal, a combination of engineering controls and appropriate PPE is mandatory.[1][5] All handling of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane and its waste should be conducted within a certified chemical fume hood to control potential vapors.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.Protects against accidental splashes of the chemical, which may be an eye irritant based on analogous structures.[6]
Hand Protection Nitrile or neoprene gloves. Check manufacturer's compatibility chart for breakthrough time if available.Provides a barrier against skin contact. Contaminated gloves should be disposed of as hazardous waste.
Body Protection A flame-resistant laboratory coat.Protects against incidental skin contact and provides a layer of protection from potential flammability.
Respiratory Not generally required when handling small quantities inside a certified chemical fume hood.A fume hood provides adequate ventilation.[1] For large spills or work outside a hood, consult your EHS department for appropriate respirator selection.[7]

Waste Disposal Workflow

The following diagram outlines the decision-making and operational workflow for the proper disposal of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane waste. This process ensures that waste is correctly characterized, contained, and documented from the point of generation to its final removal by EHS personnel.

DisposalWorkflow Disposal Workflow for 9-Methyl-4-oxa-1-azaspiro[5.5]undecane cluster_0 Phase 1: At the Bench cluster_1 Phase 2: Waste Accumulation & Documentation cluster_2 Phase 3: Final Disposal start Waste Generation (e.g., residual material, contaminated labware) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe contain Place Waste in a Designated, Compatible Container ppe->contain segregate Is the waste mixed with other chemicals? contain->segregate pure_waste Container for Pure/ Aqueous Waste of Topic Compound segregate->pure_waste No mixed_waste Container for Mixed Organic Waste segregate->mixed_waste Yes (Ensure Compatibility) label_container Securely Label Container with 'Hazardous Waste' Tag pure_waste->label_container mixed_waste->label_container document List all components & percentages. Include PI name, lab, and date. label_container->document store Store in Satellite Accumulation Area (SAA). Keep container closed. document->store full Is container >90% full? store->full full->store No request Submit Chemical Waste Pickup Request to EHS full->request Yes ehs_pickup EHS Collects Waste for Final Disposal request->ehs_pickup

Caption: Decision workflow for handling and disposing of chemical waste.

Step-by-Step Disposal Protocol

This protocol provides a direct, actionable sequence for disposing of waste containing 9-Methyl-4-oxa-1-azaspiro[5.5]undecane.

  • Work Area Preparation : Ensure your work is conducted in a certified chemical fume hood. Clear the area of any incompatible materials, especially strong oxidizing agents.[2]

  • Waste Container Selection :

    • Select a clean, leak-proof container made of a material compatible with the waste. Plastic containers are often preferred to glass to minimize the risk of breakage.[3]

    • The container must have a secure, tight-fitting lid. Containers must be kept closed except when adding waste.[4]

  • Waste Segregation :

    • Do not mix incompatible waste streams. If 9-Methyl-4-oxa-1-azaspiro[5.5]undecane waste is mixed with other chemicals (e.g., solvents), this is now a mixed waste stream.

    • Halogenated and non-halogenated organic solvents should be collected in separate containers.

    • Aqueous waste should be kept separate from organic solvent waste.

  • Container Labeling :

    • Affix a hazardous waste tag from your institution's EHS department to the container before adding any waste.[3]

    • Clearly write the words "Hazardous Waste."[4]

    • List the full chemical name: "9-Methyl-4-oxa-1-azaspiro[5.5]undecane." Do not use abbreviations.[3]

    • For mixtures, list every component and its estimated percentage or volume.[3][4]

    • Include the date of waste generation, the Principal Investigator's name, and the laboratory room number.[3]

  • Waste Accumulation :

    • Place the designated waste container in a designated Satellite Accumulation Area (SAA) within the lab.[4] This area should be under the control of laboratory personnel and near the point of waste generation.[4]

    • Do not leave a funnel in the container opening.[4]

  • Request for Pickup :

    • When the waste container is approximately 90% full, submit a chemical waste pickup request to your EHS department.[4]

    • Do not overfill containers. Leave adequate headspace for expansion.

  • Decontamination of Empty Containers :

    • An "empty" container that held the pure compound must still be managed as hazardous waste unless properly decontaminated (e.g., triple-rinsed).[8]

    • The rinsate from the decontamination process must also be collected as hazardous waste.

Emergency Procedures for Spills and Exposure

In the event of a spill or exposure, immediate and correct action is crucial.

  • Minor Spill (within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material into a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent and then soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the fire alarm if the substance is flammable and there is an ignition risk.

    • Close the laboratory doors and prevent re-entry.

    • Contact your institution's EHS emergency line from a safe location.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station. Hold eyelids open to ensure thorough rinsing.

    • In all cases of exposure, seek immediate medical attention after initial first aid and report the incident to your supervisor and EHS department. [1]

By adhering to this comprehensive disposal plan, you ensure a safe laboratory environment, protect our shared natural environment, and maintain full regulatory compliance.

References

  • OSHA. (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450. Retrieved from [Link]

  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • OSHA. (n.d.). Laboratory Safety: OSHA Lab Standard Fact Sheet. Retrieved from [Link]

  • Environmental Health and Safety, Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]

  • Safety Partners, LLC. (2021, May 27). The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? Retrieved from [Link]

  • Enviro-Safe. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Environmental Health & Safety, Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • ACTenviro. (n.d.). Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.